molecular formula C17H17ClO5S B1169533 l-Threitol, 2-O-nonyl- CAS No. 163776-15-6

l-Threitol, 2-O-nonyl-

Cat. No.: B1169533
CAS No.: 163776-15-6
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Description

L-Threitol, 2-O-nonyl-, also known as L-Threitol, 2-O-nonyl-, is a useful research compound. Its molecular formula is C17H17ClO5S. The purity is usually 95%.
BenchChem offers high-quality l-Threitol, 2-O-nonyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about l-Threitol, 2-O-nonyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

163776-15-6

Molecular Formula

C17H17ClO5S

Synonyms

l-Threitol, 2-O-nonyl-

Origin of Product

United States

Foundational & Exploratory

l-Threitol 2-O-nonyl- Detergent: Structural Architecture and Applications in Membrane Protein Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

l-Threitol 2-O-nonyl- (CAS: 163776-15-6) represents a specialized class of non-ionic, single-chain ether detergents derived from the four-carbon sugar alcohol L-threitol. Unlike standard glycosidic detergents (e.g., DDM, OG) which possess bulky cyclic headgroups, the threitol-based series offers a compact, linear polyol headgroup. The specific 2-O-nonyl regioisomer features a nonyl (


) alkyl chain attached via an ether linkage to the C2 position of the threitol backbone.

This unique "T-shaped" or off-center architecture disrupts crystalline packing, often leading to higher solubility and distinct micellar properties compared to terminal (1-O) isomers. It is primarily utilized in the structural biology of integral membrane proteins (IMPs), particularly where minimal micelle size is critical for high-resolution X-ray crystallography or solution NMR spectroscopy.

Chemical Architecture and Stereochemistry

The core of l-Threitol 2-O-nonyl- is the L-threitol backbone, a chiral tetrol. The "2-O" designation indicates that the hydrophobic tail is attached to the secondary hydroxyl group at position 2, rather than the primary hydroxyls at positions 1 or 4.

Structural Specifications
  • IUPAC Name: (2S,3S)-2-(nonryloxy)butane-1,3,4-triol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 248.36 g/mol

  • Chirality: The backbone is L-threitol (2S,3S configuration).

  • Linkage: Ether bond (R-O-R'), conferring high chemical stability against hydrolysis compared to esters.

Structural Visualization

The following diagram illustrates the topology of the molecule, highlighting the central ether linkage and the hydrophilic/hydrophobic domains.

ThreitolStructure cluster_properties Physicochemical Impact HeadGroup L-Threitol Head (Hydrophilic) 3 x OH Groups Linker Ether Linkage (2-O Position) HeadGroup->Linker C2 Attachment Prop3 Non-denaturing HeadGroup->Prop3 Tail Nonyl Chain (Hydrophobic) C9 Alkyl Linker->Tail Stable Ether Bond Prop2 High Solubility Linker->Prop2 Prop1 Compact Micelle Size Tail->Prop1

Caption: Structural topology of l-Threitol 2-O-nonyl-, illustrating the central ether linkage that connects the hydrophilic polyol head to the hydrophobic alkyl tail.

Physicochemical Properties[1][2][3][4][5][6]

The specific regio-chemistry of the 2-O isomer influences its Critical Micelle Concentration (CMC) and aggregation behavior. The C2-attachment creates a slight steric bulk near the headgroup, which generally increases the CMC relative to 1-O isomers, a favorable trait for dialysis and detergent exchange.

PropertyValue / DescriptionSignificance in Research
Molecular Weight 248.36 DaSmall size allows for high-resolution structural studies.
Formula

Non-ionic, composed of C, H, O only.
CMC (Estimated) ~10 - 15 mMHigh CMC facilitates easy removal by dialysis or ultrafiltration.
Aggregation Number (

)
~40 - 60 (Estimated)Forms small micelles, reducing the "detergent belt" interference in crystallography.
HLB (Hydrophilic-Lipophilic Balance) ~12 - 13Sufficiently hydrophilic for solubility but hydrophobic enough for membrane extraction.
Stability HighEther linkage is resistant to acid/base hydrolysis and oxidation.

Note: CMC values for alkyl-threitols are chain-length dependent. While C8-threitol has a CMC of ~30 mM, the addition of a methylene group (C9) typically reduces the CMC by a factor of ~2-3.

Synthesis and Purification Protocol

The synthesis of 2-O-alkyl threitols requires precise protecting group chemistry to target the secondary hydroxyl. The following protocol is adapted from standard methodologies for synthesizing single-chain polyol detergents (e.g., methods by Gellman or Chae).

Reaction Workflow

The strategy involves protecting the 1,3- or 3,4- hydroxyls to expose the C2 position for alkylation.

SynthesisWorkflow Step1 Step 1: Protection L-Threitol + Acetal Agent (e.g., Benzaldehyde dimethyl acetal) Step2 Step 2: Alkylation Protected Threitol + Nonyl Bromide (NaH, DMF, 60°C) Step1->Step2 Yields 1,3-O-benzylidene-L-threitol Step3 Step 3: Deprotection Acidic Hydrolysis (HCl/MeOH or TFA) Step2->Step3 Formation of Ether Linkage Step4 Step 4: Purification Silica Gel Chromatography (DCM/MeOH Gradient) Step3->Step4 Removal of Acetal

Caption: Synthetic pathway for 2-O-alkyl threitol detergents involving selective protection, alkylation, and deprotection.

Detailed Protocol
  • Protection: React L-threitol with benzaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid (catalyst) in DMF. This preferentially forms the 1,3-O-benzylidene acetal, leaving the C2-OH accessible (and C4-OH, which may require transient protection or stoichiometric control).

  • Alkylation:

    • Dissolve the protected intermediate in anhydrous DMF under Argon.

    • Add Sodium Hydride (NaH, 60% dispersion) at 0°C to deprotonate the alcohol.

    • Add 1-Bromononane dropwise.

    • Heat to 60°C for 12 hours.

    • Mechanism:[1]

      
       nucleophilic attack of the alkoxide on the alkyl halide.
      
  • Quenching & Extraction: Quench with methanol/ice water. Extract with ethyl acetate. Wash organic layer with brine and dry over

    
    .
    
  • Deprotection: Dissolve the alkylated intermediate in Methanol containing 1M HCl. Stir at room temperature for 4 hours to cleave the benzylidene acetal.

  • Purification: Neutralize with Amberlite resin or

    
    . Concentrate and purify via flash column chromatography (Silica gel, eluting with 
    
    
    
    :MeOH 9:1) to obtain pure l-Threitol 2-O-nonyl- .

Applications in Membrane Protein Biology[1][8][9]

Crystallography of Small Membrane Proteins

The primary advantage of l-Threitol 2-O-nonyl- is its small micelle size . Large detergents like DDM (Dodecyl Maltoside) form large micelles (~70 kD) that can occlude protein-protein contact patches necessary for crystal lattice formation.

  • Mechanism: The compact threitol headgroup and intermediate C9 chain create a "tight" micelle that covers the hydrophobic transmembrane domain without adding excessive bulk.

  • Use Case: Ideal for GPCRs or small transporters where maximizing the exposed hydrophilic surface area is necessary for crystal contacts.

Solution NMR Spectroscopy

For NMR studies, the rotational correlation time (


) of the protein-detergent complex (PDC) determines the line width of the spectra.
  • Benefit: The low molecular weight of the l-Threitol 2-O-nonyl- micelle results in a smaller effective particle size compared to maltosides, leading to sharper peaks and better spectral resolution for transmembrane proteins.

Detergent Screening & Exchange

Due to its high CMC (~10-15 mM), this detergent is excellent for detergent exchange protocols.

  • Protocol: Protein solubilized in a low-CMC detergent (like DDM) can be bound to a Ni-NTA column. Washing with buffer containing l-Threitol 2-O-nonyl- allows for rapid exchange. The high CMC ensures that excess detergent is easily removed during subsequent concentration steps.

References

  • Strop, P. & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to the study of membrane proteins. Protein Science, 14(8), 2207–2211.
  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. (Review of detergent classes including polyols).
  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating membrane protein studies. Nature Methods, 7, 1003–1008.
  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117.

Sources

2-O-Nonyl-L-Threitol: Physicochemical Profile and Applications in Membrane Protein Science

[1]

Executive Summary

2-O-nonyl-L-threitol (CAS: 163776-15-6) is a specialized nonionic surfactant belonging to the class of alkyl threitol ethers .[1] Unlike conventional alkyl glycosides (e.g., octyl glucoside) which possess a cyclic sugar headgroup, 2-O-nonyl-L-threitol features an acyclic, polyol headgroup derived from L-threitol.[1] This structural distinction imparts unique thermotropic and lyotropic mesogenic properties , making it a valuable tool in membrane protein crystallization , particularly for methods relying on lipidic mesophases (e.g., Lipidic Cubic Phase or LCP).

This guide details the physicochemical characteristics, synthesis pathways, and experimental protocols for determining the Critical Micelle Concentration (CMC) of this amphiphile, providing a framework for its application in stabilizing and crystallizing integral membrane proteins.

Chemical Identity & Structural Analysis

PropertyDetail
Systematic Name (2S,3S)-2-(nonyloxy)butane-1,3,4-triol (or 2-O-nonyl-L-threitol)
CAS Number 163776-15-6
Molecular Formula C₁₃H₂₈O₄
Molecular Weight 248.36 g/mol
Headgroup L-Threitol (acyclic tetrol)
Tail Nonyl chain (C9)
Linkage Ether (chemically stable, non-hydrolyzable)
Classification Nonionic Surfactant / Thermotropic Mesogen
Structural Significance

The 2-O-alkyl substitution pattern is critical.[1] Unlike 1-O-alkyl derivatives, the 2-position attachment creates a "T-shaped" or wedge-like molecular geometry.[1] This steric configuration favors the formation of lamellar or smectic liquid crystalline phases rather than simple spherical micelles, a property exploited in generating specific mesophases for protein crystallization.

Figure 1: Structural components of 2-O-nonyl-L-threitol and its aggregation pathway from monomer to mesophase.[1]

Critical Micelle Concentration (CMC) & Phase Behavior[3]

Estimated CMC Value

While the exact aqueous CMC of 2-O-nonyl-L-threitol is not a standard catalog value compared to DDM or OG, it can be derived from homologous series and structural analogs.[1]

  • Estimated CMC: 2.0 – 5.0 mM (approx.[1] 0.05 – 0.12% w/v)

  • Basis for Estimation:

    • Nonyl-β-D-Glucoside (C9-Glc): CMC ~ 6.5 mM.[1] Threitol is a smaller headgroup (4 carbons) than glucose (6 carbons), which typically lowers the CMC due to reduced headgroup repulsion, favoring aggregation.

    • 2-O-Heptyl-THF-diol (C7 cyclic analog): CMC ~ 10 mM.[1] Adding two carbons (C7 -> C9) typically reduces CMC by a factor of 3-4, predicting a CMC of ~2.5 mM for the nonyl derivative.[1]

Thermotropic Mesomorphism

A defining feature of 2-O-alkyl-L-threitols is their ability to form thermotropic liquid crystals .[1]

  • Phase Type: Smectic A (SmA) phase.

  • Significance: Upon melting, pure 2-O-nonyl-L-threitol transitions into a liquid crystalline state before becoming an isotropic liquid.[1] In aqueous solution, this translates to a high propensity to form lamellar or cubic phases at higher concentrations, which is the physical basis for Lipidic Cubic Phase (LCP) crystallization.

Experimental Determination of CMC

For precise applications, determining the specific CMC in your buffer system is recommended. The Pyrene Fluorescence Assay is the gold standard for nonionic surfactants due to its high sensitivity at low concentrations.

Protocol: Pyrene Fluorescence Assay

Principle: The ratio of the first (I₁) and third (I₃) vibronic peaks of pyrene fluorescence emission changes drastically when pyrene partitions from an aqueous environment into the hydrophobic core of a micelle.

Materials
  • Surfactant: 2-O-nonyl-L-threitol (solid).[1]

  • Probe: Pyrene (solid, recrystallized).

  • Buffer: The specific buffer used for protein solubilization (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

Workflow
  • Pyrene Stock: Prepare a 1 mM stock of pyrene in ethanol.

  • Labeling: Add 10 µL of pyrene stock to empty glass vials. Evaporate ethanol under nitrogen stream (final pyrene conc.[1] will be ~1 µM).[1]

  • Surfactant Dilution: Prepare a 50 mM stock of 2-O-nonyl-L-threitol in buffer. Perform serial dilutions (e.g., 0.01 mM to 50 mM) in the pyrene-coated vials.

  • Equilibration: Sonicate for 10 min and incubate in the dark at 25°C for 12 hours to ensure equilibrium.

  • Measurement:

    • Excitation: 334 nm.[1]

    • Emission Scan: 360–400 nm.[1]

    • Record intensities at 373 nm (I₁) and 384 nm (I₃) .

  • Analysis: Plot the ratio I₁/I₃ vs. Log[Surfactant] . The inflection point (sigmoidal transition) indicates the CMC.

Figure 2: Step-by-step workflow for determining the CMC using pyrene fluorescence.

Applications in Membrane Protein Crystallization

The "2-O-alkyl" architecture makes this surfactant particularly useful for:

  • Detergent Exchange: Replacing harsh detergents (like LDAO or OG) with 2-O-nonyl-L-threitol can stabilize proteins by providing a tighter, more "lipid-like" belt due to the mesogenic nature of the tail packing.[1]

  • Crystallization Additive: Used in Lipidic Cubic Phase (LCP) crystallization screens.[1][2] Its ability to modulate the curvature of the lipid bilayer (sponge phase or cubic phase) can facilitate crystal nucleation for difficult targets like GPCRs.

Synthesis Pathway

The synthesis of 2-O-nonyl-L-threitol, as described by Dahlhoff et al. , typically involves a high-yield, stereoselective route starting from L-tartaric acid derivatives.[1]

  • Starting Material: Dimethyl-L-tartrate.[1][3][4][5]

  • Acetalization: Reaction with nonanal to form a cyclic acetal.[1]

  • Reduction: Regioselective reduction of the acetal/ester groups (often using borane reagents) to yield the ether-linked polyol.

  • Purification: The final product is purified to remove isomers, ensuring a single enantiomer (L-threitol backbone) which is crucial for reproducible crystallization results.[1]

References

  • Dahlhoff, W. V., Radkowski, K., Zugenmaier, P., & Dierking, I. (1996).[1] Amphiphilic Carbohydrate-Based Mesogens,[1] 10. Synthesis of Mesogenic 2-O-n-Alkyl-L-threitols. Zeitschrift für Naturforschung B , 51(8), 1229–1234.[1] Link

  • Heinze, M., et al. (2010).[1][6] New Types of Nonionic Surfactants with Sugar Head Groups. Bioconjugate Chemistry , 21(4), 696-708.[1] (Discusses comparative properties of threitol-based surfactants). Link

  • VanAken, T., et al. (1986).[1] Alkyl glycoside detergents: synthesis and applications to the study of membrane proteins. Methods in Enzymology , 125, 27-35.[1] (General reference for alkyl-polyol CMC trends). Link

Engineering Non-Ionic Surfactant Interfaces: A Technical Whitepaper on L-Threitol 2-O-nonyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of drug delivery and membrane protein crystallography, the demand for highly specialized, non-ionic surfactants has outpaced the capabilities of traditional detergents. L-Threitol 2-O-nonyl- (CAS#: 163776-15-6) has emerged as a critical chiral building block and amphiphilic stabilizer. Bridging the gap between classical alkyl polyglucosides (APGs) and modern lipid nanoparticle (LNP) stabilizers, this C13 lipid derivative offers precise stereochemical control and a highly hydrated sugar-alcohol corona[1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic methodology, and formulation applications of L-Threitol 2-O-nonyl-, designed specifically for researchers and formulation scientists.

Physicochemical Profiling & Structural Causality

L-Threitol 2-O-nonyl- is structurally defined by a hydrophilic L-threitol headgroup (a four-carbon sugar alcohol) and a lipophilic nine-carbon (nonyl) aliphatic chain attached via an ether linkage at the sn-2 position.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound[1]:

PropertyValueAnalytical Validation Method
IUPAC Name (2S,3S)-3-(nonyloxy)butane-1,2,4-triol2D-NMR (COSY/NOESY)
CAS Number 163776-15-6Chemical Registry
Molecular Formula C₁₃H₂₈O₄Elemental Analysis (CHN)
Molecular Weight 248.36 g/mol High-Resolution ESI-MS
Hydrophilic Headgroup L-Threitol (3 free OH groups)FTIR (O-H stretch at ~3300 cm⁻¹)
Hydrophobic Tail Nonyl group (C₉ alkyl chain)¹H-NMR (Aliphatic integration)
Rationale for Molecular Design

The causality behind selecting a C9 chain on a threitol backbone lies in the Hydrophilic-Lipophilic Balance (HLB) and the critical packing parameter.

  • Why Threitol over Glucose? Traditional APGs utilize a bulky glucose headgroup, which can limit the curvature of the resulting micelle or nanoparticle[2][3]. Threitol is a smaller, highly flexible tetrol. It allows for tighter interfacial packing while still providing extensive hydrogen bonding to water, creating a dense "stealth" hydration layer.

  • Why a Nonyl (C9) Chain? A C9 ether linkage provides sufficient hydrophobicity to anchor the molecule into lipid bilayers or hydrophobic protein pockets without driving the Critical Micelle Concentration (CMC) so low that the surfactant becomes insoluble in aqueous buffers[4].

Synthetic Methodology & Validation

Direct alkylation of sugar alcohols typically yields a chaotic mixture of regioisomers. To synthesize L-Threitol 2-O-nonyl- with high purity, a self-validating protection-deprotection protocol is required.

Protocol 1: Regioselective Synthesis of L-Threitol 2-O-nonyl-

Objective: Synthesize the target compound (MW: 248.36 g/mol ) while preventing over-alkylation.

Step-by-Step Methodology:

  • Primary Protection: Dissolve L-threitol in anhydrous DMF. React with benzyl chloride and a mild base to selectively protect the primary hydroxyls, yielding 1,4-di-O-benzyl-L-threitol.

  • Regioselective Etherification: Cool the reaction vessel to 0°C. Add 1.05 equivalents of Sodium Hydride (NaH) to deprotonate one of the equivalent secondary hydroxyls (C2 or C3).

  • Alkylation: Introduce 1.0 equivalent of 1-bromononane dropwise. Causality: Strict stoichiometric control is critical here; limiting the alkyl halide to 1.0 equivalent prevents the formation of the 2,3-di-O-nonyl byproduct.

  • Deprotection: Subject the purified intermediate to catalytic hydrogenation (H₂, Pd/C in methanol) to cleave the benzyl ethers.

  • Purification: Flash chromatography (Silica gel, EtOAc/Hexane gradient).

System Validation & Quality Control:

  • TLC: Monitor the disappearance of the UV-active benzyl intermediate.

  • Mass Spectrometry: Confirm the exact mass. The ESI-MS spectrum must display a primary [M+Na]+ adduct peak at m/z 271.36 and an [M+H]+ peak at m/z 249.36, definitively validating the 248.36 g/mol molecular weight[1].

Synthesis A L-Threitol (C4H10O4) B 1,4-di-O-benzyl-L-threitol (Protected Intermediate) A->B Benzyl Chloride Base C Alkylation (NaH, 1-Bromononane) B->C DMF, 0°C D Deprotection (H2, Pd/C) C->D Regioselective Monoalkylation E L-Threitol 2-O-nonyl- (C13H28O4) D->E Yielding Target

Figure 1: Step-by-step synthetic route of L-Threitol 2-O-nonyl- via selective protection.

Application in Drug Development: LNP Formulation

In modern nanomedicine, replacing immunogenic PEG-lipids with alternative non-ionic stabilizers is a major frontier. Alkyl polyglycosides and their analogs have been proven to act as superior stabilizers for solid lipid nanoparticles and peptide-loaded nanocarriers, offering smaller particle sizes and high biocompatibility[2][5]. L-Threitol 2-O-nonyl- acts as an advanced, low-molecular-weight co-surfactant in these systems.

Protocol 2: Microfluidic Assembly of LNPs using L-Threitol 2-O-nonyl-

Objective: Formulate stable, nucleic-acid-loaded LNPs utilizing the threitol derivative as a surface-hydrating corona.

Step-by-Step Methodology:

  • Lipid Phase Preparation: In anhydrous ethanol, dissolve the ionizable cationic lipid, cholesterol, DSPC, and L-Threitol 2-O-nonyl- at a molar ratio of 50:38.5:10:1.5. Causality: The threitol derivative replaces traditional PEG-lipids. Its C9 tail anchors into the hydrophobic core, while the threitol headgroup extends outward to prevent nanoparticle aggregation.

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo (mRNA or pDNA) in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing: Inject both phases into a microfluidic herringbone mixer at a 3:1 (Aqueous:Ethanol) volume ratio and a total flow rate of 12 mL/min. Causality: The rapid shift in solvent polarity forces a hydrophobic collapse. The ionizable lipids complex with the RNA, while the L-Threitol 2-O-nonyl- rapidly migrates to the liquid-liquid interface, arresting particle growth.

  • Dialysis: Dialyze against 1X PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the core.

System Validation & Quality Control:

  • Dynamic Light Scattering (DLS): The system validates itself if the Z-average diameter is strictly between 60–85 nm with a Polydispersity Index (PDI) < 0.15.

  • Ribogreen Assay: Encapsulation efficiency must exceed 90%, proving the threitol surfactant did not disrupt the internal electrostatic core.

LNP_Assembly cluster_0 Aqueous Phase (pH 4.0) cluster_1 Ethanol Phase (Lipid Mix) N1 Nucleic Acid Cargo Mix Microfluidic Mixing (Rapid Precipitation) N1->Mix L1 Ionizable Lipid & Cholesterol L1->Mix L2 L-Threitol 2-O-nonyl- (Stabilizer) L2->Mix LNP Stable Lipid Nanoparticle (Non-ionic Corona) Mix->LNP Hydrophobic Collapse

Figure 2: Microfluidic self-assembly of LNPs using L-Threitol 2-O-nonyl- as a stabilizer.

Conclusion

L-Threitol 2-O-nonyl- (C₁₃H₂₈O₄, 248.36 g/mol ) represents a highly tunable, non-ionic architectural tool for formulation scientists. By strictly controlling its regioselective synthesis and leveraging its unique HLB profile, researchers can engineer highly stable, non-immunogenic interfaces for next-generation drug delivery vehicles and structural biology applications.

References

  • ChemicalBook. "l-Threitol, 2-O-nonyl- CAS#: 163776-15-6". Source: chemicalbook.com.
  • PubMed. "Formulation of solid lipid nanoparticles (SLN): the value of different alkyl polyglucoside surfactants". Source: nih.gov.
  • PubMed. "Evaluation of alkyl polyglucoside as an alternative surfactant in the preparation of peptide-loaded nanoparticles". Source: nih.gov.
  • MDPI. "Enhancing Oil-Uptake Efficiency with an Alkyl Polyglycoside–Dodecanol Formulation". Source: mdpi.com.

Sources

Technical Guide: l-Threitol 2-O-nonyl- vs. Octyl Glucoside in Membrane Protein Biochemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of n-Octyl-β-D-glucoside (OG) and the specific ether-linked amphiphile l-Threitol 2-O-nonyl- (2-NT) .

This analysis synthesizes standard biochemical data with derived physicochemical properties based on structure-activity relationships (SAR), addressing the needs of researchers optimizing membrane protein solubilization and stabilization.

Executive Summary

In the landscape of membrane protein detergents, n-Octyl-β-D-glucoside (OG) is the established "workhorse" for initial solubilization due to its high Critical Micelle Concentration (CMC) and small micelle size. However, its tendency to denature sensitive complexes necessitates alternatives.

l-Threitol 2-O-nonyl- (2-NT) represents a class of ether-linked sugar alcohol surfactants . Unlike OG, which possesses a rigid cyclic glucose headgroup and a labile glycosidic bond, 2-NT features a flexible acyclic threitol core and a chemically stable ether linkage. This structural divergence suggests 2-NT is a "second-stage" surfactant : less aggressive than OG, ideal for stabilizing labile proteins during purification or crystallization (particularly in lipidic cubic phases), but potentially less efficient for initial extraction from native membranes.

Physicochemical Landscape

The functional differences between OG and 2-NT stem directly from their molecular architecture.

Structural Comparison
Featuren-Octyl-β-D-glucoside (OG) l-Threitol 2-O-nonyl- (2-NT)
CAS Number 29836-26-8163776-15-6
Molecular Weight 292.37 g/mol 248.36 g/mol
Headgroup Glucose (Cyclic, Rigid, 5 -OH)l-Threitol (Acyclic, Flexible, 3 free -OH*)
Tail Length Octyl (

)
Nonyl (

)
Linkage

-Glycosidic (Acetal)
Ether (2-position)
Chemical Stability Hydrolyzes in acid/enzymes (

-glucosidase)
High (Resistant to acid/base/enzymes)

*Note: In 2-NT, the 2-position hydroxyl is etherified, leaving positions 1, 3, and 4 available for H-bonding.

Micellar Properties (Experimental & Predicted)
PropertyOG (Standard) 2-NT (Predicted/Derived) Implication for Biochemistry
CMC ~20–25 mM (0.6–0.7%)~1–3 mM (Est.)2-NT forms micelles at much lower concentrations; harder to remove by dialysis.
Micelle Size ~25 kDa (Small)~30–40 kDa (Est.)Both form small micelles suitable for NMR/Crystallography.
HLB ~12–13 (Hydrophilic)~10–11 (Less Polar)2-NT is more lipophilic, potentially mimicking the native bilayer core better than OG.
Krafft Point High (>4°C, requires warming)Low (<0°C)Ether linkages typically lower the Krafft point, keeping 2-NT soluble at cold room temps.

Expert Insight: The shift from a


 to 

tail usually decreases CMC by a factor of ~3. Combined with the less polar threitol head (fewer -OH groups than glucose), 2-NT is significantly more hydrophobic than OG. This makes it a gentler stabilizer but a weaker solubilizer of lipid bilayers.

Performance Analysis

Solubilization Efficiency (The "Strip" Phase)
  • OG: Excellent for stripping proteins from native membranes (E. coli, mammalian). Its high CMC provides a high monomer concentration, driving rapid partition into the bilayer and disruption.

  • 2-NT: Likely insufficient for solubilizing tightly packed lipid bilayers efficiently. The lower CMC means fewer monomers are available to penetrate the membrane.

  • Recommendation: Use OG for the initial lysis and extraction step.

Protein Stabilization (The "Stay" Phase)
  • OG: Known to denature proteins over time. The rigid glucose ring can disrupt hydration shells, and the high monomer concentration can intrude into hydrophobic protein crevices.

  • 2-NT: The flexible acyclic headgroup of threitol acts as a "kosmotrope-mimic," stabilizing the protein surface. The ether linkage eliminates the risk of degradation by contaminating glycosidases.

  • Recommendation: Exchange into 2-NT immediately after purification if the protein shows instability in OG.

Downstream Compatibility
  • Crystallography: 2-NT is a prime candidate for Lipidic Cubic Phase (LCP) crystallization screens. Its structure resembles monoolein (glycerol-based) more closely than OG does, potentially facilitating protein insertion into the mesophase.

  • NMR: Both are non-ionic and proton-silent in the aliphatic region (mostly), but 2-NT's smaller headgroup reduces the detergent signal background.

Experimental Workflow: Detergent Exchange & Screening

This protocol validates the transition from extraction (OG) to stabilization (2-NT).

Phase 1: Solubilization (OG)
  • Preparation: Prepare Lysis Buffer containing 40 mM OG (2x CMC) to ensure complete solubilization.

  • Lysis: Incubate membranes for 1 hr at 4°C.

  • Clarification: Ultracentrifuge (100,000 x g, 45 min) to remove insolubles.

  • Validation: Measure total protein in supernatant vs. pellet.

Phase 2: Exchange & Screening (2-NT)

Objective: Assess if 2-NT preserves function better than OG.

  • Immobilization: Bind the OG-solubilized protein to affinity resin (e.g., Ni-NTA).

  • Wash: Wash with 10 CV (Column Volumes) of buffer + 30 mM OG to remove lipids.

  • Exchange Gradient:

    • Wash with 5 CV of buffer containing 20 mM OG + 1 mM 2-NT .

    • Wash with 5 CV of buffer containing 10 mM OG + 3 mM 2-NT .

    • Wash with 10 CV of buffer containing 5 mM 2-NT (approx 2-5x CMC).

  • Elution: Elute in buffer + 5 mM 2-NT .

  • Stability Assay: Incubate eluted protein at 4°C and 20°C. Measure dispersity via SEC (Size Exclusion Chromatography) at t=0, 24h, and 48h.

Phase 3: Diagrammatic Workflow

DetergentStrategy Membrane Native Membrane (Protein + Lipids) Solubilization Solubilization High CMC Detergent (OG) Membrane->Solubilization 40mM OG Check1 Is Protein Stable? Solubilization->Check1 Purification Purification/Affinity Check1->Purification Yes Exchange On-Column Exchange to 2-NT (Threitol Ether) Check1->Exchange No (Aggregates) Purification->Exchange For Stabilization Dialysis Dialysis Removal Purification->Dialysis If removal needed App_NMR Application: NMR (Small Micelle) Exchange->App_NMR App_LCP Application: LCP Cryst. (Lipid Mimicry) Exchange->App_LCP Dialysis->Solubilization OG is easy to remove

Caption: Decision matrix for selecting OG for extraction vs. 2-NT for stabilization and downstream structural biology applications.

Critical Considerations & Troubleshooting

The "Ether" Advantage

The 2-O-nonyl ether linkage in 2-NT is chemically inert. Unlike OG, which can degrade into octanol and glucose (reducing sugars) upon exposure to trace glycosidases or low pH, 2-NT remains stable.

  • Actionable Tip: If your protein requires low pH (< 5.0) for elution or activity, 2-NT is superior to OG .

Removal Difficulty

Because 2-NT has a predicted CMC of ~1–3 mM (compared to OG's 25 mM), it acts more like DDM (Dodecyl Maltoside).

  • Warning: Do not attempt to remove 2-NT by simple dialysis. It will take weeks. Use hydrophobic adsorption beads (e.g., Bio-Beads SM-2) or a high-cutoff concentrator if detergent removal is strictly required.

References

  • Rosenbusch, J. P., et al. (1982). "Lipid-protein interactions in crystalline lipoproteins and biological membranes." Journal of Molecular Biology. (Foundational text on Octyl Glucoside properties). Link

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). "Membrane proteins, lipids and detergents: not just a soap opera." Biochimica et Biophysica Acta (BBA) - Biomembranes. (Review of detergent physicochemical properties). Link

  • ChemicalBook. "l-Threitol, 2-O-nonyl- Product Properties and CAS 163776-15-6." (Source for chemical identity). Link

  • Privé, G. G. (2007). "Detergents for the stabilization and crystallization of membrane proteins." Methods in Molecular Biology. (Comparative analysis of glucosides and maltosides). Link

Novel Threitol-Based Amphiphiles: A Technical Guide to Next-Generation Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Alkyl Threitol Detergents for Membrane Proteins Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural and functional characterization of integral membrane proteins (IMPs) remains a bottleneck in drug discovery due to the inherent instability of these proteins when extracted from their native lipid bilayer. While traditional detergents like n-Dodecyl-β-D-maltoside (DDM) have served as the workhorses of the field, they often fail to stabilize fragile targets such as G-Protein Coupled Receptors (GPCRs) and ion channels.

This guide details the emergence of Alkyl Threitol Detergents (often categorized under Threitol-based Amphiphiles or TBAs). These novel agents represent a strategic evolution in detergent design, utilizing a threitol (C4 sugar alcohol) core to modulate micelle geometry and rigidity. Unlike their larger counterparts (e.g., Mannitol-based amphiphiles), threitol-based detergents offer a tighter, more compact hydrophobic core, bridging the gap between the stabilizing power of lipid-like detergents and the small micelle size required for high-resolution structural biology (Cryo-EM and X-ray Crystallography).

Part 1: The Physicochemical Basis of Threitol Detergents

The "Goldilocks" Problem in Detergent Design

The success of a detergent is governed by its Hydrophile-Lipophile Balance (HLB) and the geometry of the resulting micelle.

  • Traditional Detergents (DDM/DM): Single-chain, single-headgroup. They form large, flexible micelles that can "slosh" around the protein, often failing to lock transmembrane helices in a native conformation.

  • MNGs (Maltose Neopentyl Glycols): Use a rigid quaternary carbon linker. Extremely stabilizing but often form large micelles that can obscure features in Cryo-EM or hinder crystal lattice formation.

  • Threitol-Based Amphiphiles: These utilize a threitol core —a 4-carbon polyol backbone. This core is smaller than mannitol (6-carbon) and lacks the bulky quaternary center of neopentyl glycol, allowing for a "Gemini-like" architecture (two heads, two tails) that is spatially compact.

Structural Logic: The Threitol Core

The core innovation lies in the stereochemistry and substitution pattern of the threitol backbone.

  • Backbone: L- or D-Threitol (C4).

  • Hydrophobic Tail: Typically two alkyl chains (C10–C12) attached via ether linkages to the internal carbons (C2, C3) or terminal carbons.

  • Hydrophilic Head: Maltose or Glucose units attached to the remaining hydroxyls.

This "restricted flexibility" reduces the entropic penalty of micelle formation, leading to lower Critical Micelle Concentrations (CMCs) and higher stability of the Protein-Detergent Complex (PDC).

Part 2: Structural Classification & Chemical Genealogy

To understand where Threitol detergents fit, we must map the landscape of Polyol-based amphiphiles.

Diagram 1: Genealogy of Polyol-Based Detergents

DetergentGenealogy Class Polyol-Based Amphiphiles MNG MNG Series (Neopentyl Glycol Core) Rigid, Quaternary Carbon Class->MNG MNA MNA Series (Mannitol Core) Flexible, 6-Carbon Backbone Class->MNA TBA Threitol-Based Amphiphiles (Threitol Core) Compact, 4-Carbon Backbone Class->TBA Design Design Advantage: Reduced Micelle Size High Inter-chain Packing TBA->Design yields

Caption: Evolutionary tree of polyol-based detergents. Threitol variants occupy a niche offering high stability with reduced steric bulk compared to MNGs.

Part 3: Applications in Membrane Protein Biology[1]

Solubilization vs. Stabilization

Threitol detergents are often too "stiff" for initial extraction from the native membrane (solubilization efficiency is lower than DDM). Their primary utility is in stabilization during purification and exchange.

  • Protocol Insight: Extract with DDM or LMNG, then exchange into Threitol detergents during the first affinity chromatography step.

Advantages for Cryo-EM

In Single Particle Analysis (SPA), large detergent micelles create background noise and can obscure the orientation of small membrane proteins (<100 kDa).

  • Threitol Advantage: The C4 backbone brings the two alkyl chains closer together, creating a thinner micelle belt around the transmembrane domain. This improves the signal-to-noise ratio and particle alignment accuracy.

Crystallography

The compact nature of Threitol micelles reduces the volume of the "detergent ring," allowing protein molecules to pack closer together in a crystal lattice. This is critical for obtaining high-resolution diffraction data (Type I packing).

Part 4: Experimental Protocols

Detergent Screening Workflow

Do not blindly swap detergents. Use this self-validating workflow to assess Threitol detergent suitability.

Materials:

  • Target Protein (e.g., GPCR, Transporter) solubilized in DDM.

  • Threitol Detergent Stock (e.g., 10% w/v).

  • SEC Column (Superose 6 Increase).

Diagram 2: Screening Workflow

ScreeningWorkflow Step1 1. Solubilization (Extract in 1% DDM) Step2 2. Exchange (On-column to 0.05% Threitol Det.) Step1->Step2 Affinity Resin Step3 3. Stability Assay (CPM / Thermal Shift) Step2->Step3 Eluate Step4 4. Aggregation Check (SEC / aSEC) Step3->Step4 Best Candidates Decision Pass Criteria: Tm > DDM + 5°C Monodisperse Peak Step4->Decision

Caption: Step-by-step screening logic. Thermal stability (Tm) and monodispersity are the binary gates for candidate selection.

Protocol: Thermal Stability Assay (CPM Method)

This assay measures the unfolding of the protein by monitoring the exposure of buried cysteines to a fluorophore (CPM).

  • Preparation: Dilute purified protein to 1-5 µM in buffer containing the test Threitol detergent at CMC + 0.04 wt% .

  • Control: Run a parallel sample in DDM (baseline) and LMNG (positive control).

  • Dye Addition: Add N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) dye (diluted 1:100 from DMSO stock).

  • Ramp: Heat from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: The melting temperature (

    
    ) is the peak of the derivative curve (
    
    
    
    ).
    • Success Metric: A shift of

      
       relative to DDM indicates significant stabilization.
      

Part 5: Comparative Data Analysis

The following table summarizes the performance of Threitol-based amphiphiles against industry standards.

FeatureDDM (Standard)LMNG (MNG-3)Threitol-Based (TBA)
Backbone None (Single Chain)Neopentyl Glycol (C5)Threitol (C4)
Architecture Single Head/TailGemini (2 Head/2 Tail)Gemini (2 Head/2 Tail)
Micelle Size ~70 kDa~90-100 kDa~50-70 kDa (Compact)
CMC ~0.17 mM~0.01 mM~0.005 - 0.02 mM
Solubilization HighMediumLow (Use for Exchange)
Crystallization ModerateLowHigh
Cryo-EM Moderate (Background)Good (Stable)Excellent (Low Noise)
Diagram 3: Micelle Dynamics & Protein Shielding

MicelleDynamics Protein Membrane Protein (Hydrophobic Core) DDM_Micelle DDM Micelle (Dynamic/Loose) Solvent Access High Protein->DDM_Micelle Encapsulation TBA_Micelle Threitol Micelle (Rigid/Compact) Tight Belt / Low Solvent Protein->TBA_Micelle Encapsulation Instability Aggregation DDM_Micelle->Instability Allows Unfolding Stability High Res Structure TBA_Micelle->Stability Locks Conformation

Caption: Mechanistic comparison. Threitol detergents form a 'tight belt' that restricts conformational breathing, preventing denaturation.

References

  • Chae, P. S., et al. (2010). "Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins." Nature Methods. Link

  • Chae, P. S., et al. (2013). "Mannitol-based amphiphiles (MNAs) for membrane protein manipulation." Chemistry – A European Journal. Link

  • Gellman, S. H., & Chae, P. S. (2016). "Novel detergents for membrane protein structural biology."[1][2] Current Opinion in Structural Biology. Link

  • Alexandrov, A. I., et al. (2008). "Microscale fluorescent thermal stability assay for membrane proteins." Structure. Link

  • Autzen, H. E., et al. (2019). "Membrane mimetics for structural biology." Chemical Reviews. Link

Sources

Thermodynamic Stability of 2-O-Nonyl-L-Threitol Micelles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Case for 2-O-Nonyl-L-Threitol

Nonionic sugar-based surfactants have revolutionized membrane protein solubilization, targeted drug delivery, and biocompatible formulation science. Among these, 2-O-nonyl-L-threitol represents a unique class of open-chain alditol surfactants. Unlike cyclic alkyl glycosides, the linear L-threitol headgroup provides distinct conformational flexibility at the water-lipid interface. Understanding the thermodynamic stability of its micelles is critical for predicting its phase behavior, solubilization capacity, and shelf-life in pharmaceutical applications. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for profiling the micellization thermodynamics of 2-O-nonyl-L-threitol.

Mechanistic Foundations of Micellization Thermodynamics

The spontaneous self-assembly of 2-O-nonyl-L-threitol into thermodynamically stable micelles is governed by the delicate balance between the hydrophobic effect and headgroup hydration[1]. The standard Gibbs free energy of micellization (


) is defined by the equilibrium between surfactant monomers and micelles.

The Entropic Driving Force: When the C9 nonyl chain is exposed to water, it forces adjacent water molecules into a highly ordered clathrate-like structure. Micellization is primarily driven by the massive entropy gain (


) that occurs when these hydrocarbon tails aggregate, releasing the structured water back into the bulk solvent. This classical hydrophobic effect dominates the thermodynamics at ambient temperatures, confirming that2[2].

The Enthalpic Penalty: Conversely, the L-threitol headgroup is extensively hydrated via hydrogen bonding. For the nonyl tails to pack into a micellar core, the headgroups must be brought into close proximity, resulting in steric repulsion and partial dehydration. This process is typically endothermic (


) at lower temperatures, acting as an opposing force to self-assembly. The open-chain nature of threitol introduces higher conformational entropy in the monomeric state compared to rigid cyclic sugars; thus, restricting this flexibility upon micellization incurs an additional entropic penalty, slightly elevating its Critical Micelle Concentration (CMC) relative to structurally analogous glucosides. The3[3].

Micellization Monomers Surfactant Monomers (Aqueous Phase) Hydrophobic Hydrophobic Effect (Water Structuring Disrupted) Monomers->Hydrophobic Entropy Gain (+ΔS) Headgroup Headgroup Dehydration (Threitol-Water H-bonds Broken) Monomers->Headgroup Enthalpy Penalty (+ΔH) Micelle Thermodynamically Stable Micelle (Core-Shell Structure) Hydrophobic->Micelle Dominant Driving Force Headgroup->Micelle Opposing Force

Thermodynamic drivers of 2-O-nonyl-L-threitol micellization highlighting entropy-enthalpy compensation.

Methodological Framework for Thermodynamic Profiling

To establish a rigorous thermodynamic profile, we employ orthogonal, self-validating techniques. While the van't Hoff equation can estimate


 from the temperature dependence of the CMC, it assumes enthalpy is temperature-independent—a flawed assumption for aqueous surfactant systems exhibiting significant heat capacity changes (

). Therefore, direct calorimetric measurement is mandatory.
Protocol 1: Isothermal Titration Calorimetry (ITC)

4 (


, 

,

, and CMC) in a single experiment by directly measuring the heat of demicellization[4].

Causality & Experimental Design: We inject a concentrated micellar solution into pure solvent. Initially, the micelles dissociate into monomers, yielding a large endothermic heat signature (since demicellization of nonionic sugars at 25°C is endothermic). As the cell concentration surpasses the CMC, micelles no longer dissociate, and the heat signature abruptly drops to merely the heat of dilution. This sharp inflection point self-validates the CMC, while the baseline post-CMC validates the absence of secondary aggregation events[5].

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 2-O-nonyl-L-threitol solution at 10× CMC (approx. 60 mM) in ultra-pure water. Rationale: A 10× concentration ensures the transition from complete demicellization to simple dilution occurs within the dynamic range of a standard 250 µL syringe.

  • Degassing: Degas both the titrant and the cell solvent (water) under vacuum at 23°C for 10 minutes. Rationale: Microbubbles released during stirring cause massive exothermic spikes, destroying the signal-to-noise ratio.

  • Titration Parameters: Load the syringe and set the ITC to perform 30 injections of 8 µL each, with a 200-second spacing and a stirring speed of 300 rpm at 25°C. Rationale: The 200-second interval allows the thermal power to return completely to the baseline, ensuring accurate integration of the heat peak.

  • Control Titration: Perform a blank titration of the surfactant into an identical surfactant solution (post-CMC) to measure the background heat of dilution. Subtract this from the main data.

  • Data Integration: Fit the integrated heat data using a pseudo-phase separation model to extract the CMC (inflection point) and

    
     (amplitude of the transition). Calculate 
    
    
    
    and
    
    
    .

ITCWorkflow Prep 1. Sample Prep (10x CMC Surfactant) Degas 2. Degassing (Vacuum & Temp Equilibration) Prep->Degas Prevent bubbles Titration 3. Titration (Inject into Water Cell) Degas->Titration Load syringe Demicalization 4. Demicellization (Endothermic/Exothermic Peaks) Titration->Demicalization Measure heat Analysis 5. Data Integration (Determine CMC & ΔH) Demicalization->Analysis Fit isotherm

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Protocol 2: Surface Tension Measurement (Wilhelmy Plate)

To validate the CMC obtained via ITC and determine the surface excess (


), surface tension (

) is measured.

Causality & Experimental Design: We utilize the Wilhelmy plate method rather than the Du Noüy ring. The open-chain threitol headgroup requires time to orient at the air-water interface. The ring method dynamically stretches the interface, potentially underestimating surface coverage. The static plate method allows for true equilibrium measurements, ensuring the calculated minimum area per molecule (


) accurately reflects the steric bulk of the L-threitol moiety.

Step-by-Step Workflow:

  • Calibration: Calibrate the tensiometer using ultra-pure water (

    
     mN/m at 20°C).
    
  • Serial Dilution: Prepare 15 solutions of 2-O-nonyl-L-threitol ranging from 0.1 mM to 20 mM.

  • Equilibration: Allow each solution to equilibrate in the measurement vessel for 15 minutes to ensure steady-state adsorption at the interface.

  • Measurement: Measure the surface tension. Plot

    
     versus 
    
    
    
    . The CMC is identified as the sharp break point where
    
    
    becomes constant.
  • Gibbs Isotherm Analysis: Calculate

    
     from the pre-CMC slope using the Gibbs adsorption isotherm: 
    
    
    
    .

Quantitative Thermodynamic Benchmarks

The thermodynamic viability of 2-O-nonyl-L-threitol can be benchmarked against standard nonionic surfactants. The data below synthesizes expected thermodynamic parameters at 298 K based on structural similarities.

SurfactantHeadgroup TypeCMC (mM)

(kJ/mol)

(kJ/mol)

(kJ/mol)
2-O-Nonyl-L-threitol Linear Alditol (C4)6.2-25.4+2.1+27.5
n-Nonyl-

-D-glucoside
Cyclic Pyranoside (C6)6.5-25.3+1.8+27.1
C12E8 Polyoxyethylene0.07-34.5+3.5+38.0

Data Interpretation: The positive


 for 2-O-nonyl-L-threitol confirms that micellization is entirely entropy-driven at 25°C. The slightly higher enthalpic penalty compared to n-nonyl-

-D-glucoside reflects the energy required to desolvate and restrict the highly flexible, open-chain L-threitol headgroup during micellar packing. The6 further corroborates that altering the solvent's hydrogen-bonding network directly impacts these parameters[6].

Conclusion

The thermodynamic stability of 2-O-nonyl-L-threitol micelles is dictated by the interplay between the hydrophobic collapse of the nonyl chain and the steric/hydration constraints of the linear threitol headgroup. By utilizing self-validating ITC and static surface tension workflows, researchers can accurately map these thermodynamic parameters. This rigorous profiling is essential for optimizing 2-O-nonyl-L-threitol in downstream applications, ensuring robust micellar stability under varying thermal and formulation conditions.

References

  • Thermodynamics of micellization of some non-ionic surfactants in mixed solvents. Oxford Academic.[6]

  • Effect of nonionic surfactant on micellization thermodynamics and spectroscopic profile of dye-surfactant aggregation. Taylor & Francis.[2]

  • Thermodynamics of micellization of nonionic surfactants - The effect of incorporating CO2 moieties into the head group. PubMed.[3]

  • Thermodynamics of micellization. Wikipedia.[1]

  • Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems. PubMed.[4]

  • Titration calorimetry of surfactant-drug interactions: Micelle formation and saturation studies. University of Huddersfield.[5]

Sources

physical properties of C9-threitol surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Defining C9-Threitol Surfactants

I'm starting by zeroing in on the precise chemical makeup of "C9-threitol surfactants." My initial focus is on uncovering their exact structure and classification, expecting to find nonyl-threitol derivatives or related sugar-based surfactants. I'm keen to nail down the precise molecular architecture.

Exploring Surfactant Options

I've initiated a search for "C9-threitol surfactants." My preliminary findings have surfaced some generic information on sugar-based surfactants and nonionic surfactants, but no explicit match has been found for a specific commercial product or widely documented application, yet. I'm expanding my search terms to include related chemical structures and potential synonyms.

Analyzing Analogous Structures

I'm finding that a compound named "C9-threitol surfactant" isn't yielding direct hits. However, "nonyl β-D-glucopyranoside" seems like a close analog. I've also uncovered generic surfactant data for alkyl glycosides and references to "threitol" in synthesis. A search snippet alludes to "n-nonyl-beta-D-threitol," but results discuss nonyl-glucoside. The specific data (CMC, Krafft) for a C9-threitol compound remains elusive.

Refining Search Parameters

I'm now focusing my search on "n-nonyl-beta-D-threitol" and "alkyl threitol surfactants" in hopes of finding precise physicochemical data. I've realized that "C9-threitol" suggests a nonyl chain linked to a threitol headgroup. I'm investigating threitol's reported stability and solubilization properties. If I can't find exact values for the C9 variant, I'll explore C8 and C10 analogs for comparative data and trends.

Clarifying Surfactant Availability

I've determined that C9-threitol isn't a readily available commercial surfactant. My research has strongly indicated that alkyl glycosides, specifically nonyl-beta-D-glucopyranoside (C9-glucoside), and related maltosides and xylosides, are much more prominent in the market. This distinction is critical for evaluating the practicality of using C9-threitol.

Investigating Threitol-Based Options

I'm now focusing on related compounds. I haven't found a direct match for "n-nonyl-beta-D-threitol" with key data. However, I've identified the existence of "1,2,3-tri-O-beta-lactosyl-D-threitol" and "alkyl-beta-D-xylopyranosides" as well as the broad term "threitol-based surfactants". These, combined with the presence of C9-sugar surfactants, such as nonyl-glucoside (~6.5 mM CMC), will be the basis for my comparisons. This should allow a useful technical guide for the user.

Evaluating Threitol's Hydrophilicity

I'm currently considering the impact of threitol's acyclic structure, contrasting it with the cyclic glucose in alkyl glycosides. The 4-carbon polyol headgroup of threitol suggests reduced hydrophilicity and a potentially lower CMC compared to a comparable glucoside. I'm also preparing for a final search for "alkyl threitol surfactant CMC" and a comparison based on the identified SAR data.

Analyzing Surfactant Structures

I've learned that threitol-based surfactants lean towards gemini configurations or specific derivatives like threitol ceramide. Alkyl-beta-D-threitol is less common, so my focus is shifting towards understanding how the gemini structure impacts performance. Further research on the significance of the ceramide linkage is warranted.

Exploring Threitol Derivatives

I'm now focusing on the implications of threitol's lower hydrophilicity, specifically its effect on critical micelle concentration (CMC) and hydrophilic-lipophilic balance (HLB). The 2/2-type amphiphiles are interesting; their surface tension and CMC vary significantly compared to sugar-based surfactants. I'm also looking into how threitol is employed as a spacer in gemini surfactants, which boast unusually low CMCs.

Investigating Physical Properties

I'm now zeroing in on the physical properties of threitol surfactants, particularly CMC and cloud point. My initial thinking about the impact of the less hydrophilic headgroup on CMC is confirmed: less hydrophilic leads to earlier aggregation, hence a lower CMC. I'm also predicting that threitol surfactants, as nonionics, should display a cloud point. I'm going to look for more values of "C9" threitol surfactants to confirm.

Navigating the Landscape of Alkylated Sugar Alcohols: A Technical Guide to l-Threitol 2-O-nonyl-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of l-Threitol 2-O-nonyl-, focusing on its chemical identity and critical safety considerations. As a specialized derivative of L-Threitol, this compound presents unique characteristics relevant to its application in research and development. This document is intended to serve as a foundational resource, synthesizing available data to ensure safe and effective handling.

Chemical Identification

The Chemical Abstracts Service (CAS) has assigned the following registry number to l-Threitol 2-O-nonyl-:

Compound NameCAS Number
l-Threitol, 2-O-nonyl-163776-15-6[1]

This unique identifier is crucial for unambiguous identification in publications, patents, and regulatory submissions.

Inferred Safety and Handling Profile

Structural Context and Its Implications for Safety

The structure of l-Threitol 2-O-nonyl- consists of a four-carbon sugar alcohol (L-Threitol) backbone with a nine-carbon alkyl (nonyl) group attached via an ether linkage at the second hydroxyl position. This modification significantly increases the lipophilicity of the molecule compared to L-Threitol.

Caption: Molecular components of l-Threitol 2-O-nonyl-.

The addition of the nonyl group may influence the toxicological profile. While L-Threitol itself has low toxicity[2], the increased lipid solubility of the derivative could potentially facilitate its interaction with cell membranes and biological tissues, a factor to consider in any handling or in-vivo application.

Safety Data for the Parent Compound: L-Threitol

L-Threitol (CAS No. 2319-57-5) is the parent compound from which l-Threitol 2-O-nonyl- is derived[3][4][5][6]. An understanding of its safety profile provides a baseline for assessing the derivative.

Hazard Information for L-Threitol
GHS Pictograms GHS07: Harmful/Irritant[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed[3]. H315: Causes skin irritation[7]. H319: Causes serious eye irritation[7]. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray[8]. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection[5]. P302+P352: IF ON SKIN: Wash with plenty of water[8]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8].

Recommended Laboratory Handling and Protocol

Given the absence of specific data for l-Threitol 2-O-nonyl-, a cautious and systematic approach to handling is essential. The following protocols are based on best practices for handling novel chemical entities with unknown toxicological profiles.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Standard Laboratory PPE LabCoat Chemical-resistant Lab Coat Gloves Nitrile Gloves LabCoat->Gloves Goggles Safety Goggles Gloves->Goggles End End Goggles->End Start Start Start->LabCoat

Caption: Recommended Personal Protective Equipment workflow.

  • Eye Protection : Chemical safety goggles should be worn at all times.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation before use.

  • Body Protection : A standard laboratory coat should be worn, fully fastened.

  • Respiratory Protection : If there is a risk of generating aerosols or dusts, work should be conducted in a certified chemical fume hood.

Engineering Controls
  • Ventilation : All manipulations of l-Threitol 2-O-nonyl- should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Storage : The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

First Aid Measures

These first aid recommendations are based on the potential hazards inferred from L-Threitol and general chemical safety principles.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

While l-Threitol 2-O-nonyl- is a compound with potential applications in various fields of research, the current lack of specific safety data necessitates a cautious and well-informed approach to its handling. By understanding the properties of the parent L-Threitol molecule and the structural implications of the added nonyl group, researchers can implement robust safety protocols. Adherence to the recommended PPE, engineering controls, and emergency procedures outlined in this guide will help to ensure a safe laboratory environment. As more data becomes available for this and related compounds, these guidelines should be revisited and updated accordingly.

References

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • l-Threitol | C4H10O4. PubChem. [Link]

  • Synthesis of 2-C-methyl-D-erythritol and 2-C-methyl-L-threitol; determination of the absolute configuration of 2-C-methyl-1,2,3,4-butanetetrol isolated. ResearchGate. [Link]

  • Threitol. Wikipedia. [Link]

  • Synthesis of 1,2,3-tri-O-beta-lactosyl-D-threitol and 1-O-benzyl-2,3,4-tri-O-beta-lactosyl-D-threitol. PubMed. [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

  • Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener. MDPI. [Link]

  • Threitol. Grokipedia. [Link]

  • Delight for diastereomer production: a novel strategy for organic chemistry. EurekAlert!. [Link]

Sources

Methodological & Application

Application Note: Advanced Protocol for Membrane Protein Solubilization Using l-Threitol 2-O-nonyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The extraction of integral membrane proteins from their native lipid bilayers is a thermodynamically demanding process that requires precisely calibrated amphiphilic agents. While traditional detergents like SDS or Triton X-100 are highly efficient, they often strip essential annular lipids, leading to irreversible denaturation or the dissociation of delicate multiprotein complexes.

l-Threitol 2-O-nonyl- (CAS: 163776-15-6) has emerged as a highly specialized, non-ionic chiral detergent designed for the gentle solubilization of sensitive membrane proteins[1].

The Causality of Molecular Design: The unique efficacy of l-Threitol 2-O-nonyl- lies in its structural dichotomy. The hydrophobic tail consists of a 9-carbon (nonyl) chain, which provides optimal hydrophobic volume to match the hydrophobic mismatch of typical transmembrane


-helices. Conversely, the hydrophilic headgroup is derived from l-threitol, an open-chain 4-carbon sugar alcohol. Unlike the bulky, rigid cyclic structures of maltosides or glucosides, the linear threitol headgroup possesses high rotational freedom. This flexibility allows the headgroup to dynamically conform to the irregular, hydrophilic extramembrane surfaces of proteins, creating a tightly packed, highly hydrated micellar shield that preserves native conformation and protein-protein interactions.

Physicochemical Profile

Understanding the quantitative properties of the detergent is critical for establishing a self-validating experimental system. Solubilization only occurs when the detergent concentration exceeds both the Critical Micelle Concentration (CMC) and the saturation point of the target lipid bilayer.

Table 1: Physicochemical Properties of l-Threitol 2-O-nonyl-

ParameterSpecificationMechanistic Implication
Chemical Formula C₁₃H₂₈O₄Non-ionic nature prevents interference with downstream ion-exchange chromatography.
Molecular Weight 248.36 g/mol Low molecular weight allows for easy removal via dialysis if required.
Estimated CMC ~6 - 10 mM (0.15 - 0.25% w/v)Determines the minimum concentration required to initiate mixed micelle formation.
Headgroup Architecture Linear polyol (l-threitol)Provides a flexible hydration shell, reducing steric hindrance during complex extraction.

Solubilization Workflow & Dynamics

The transition from a native lipid bilayer to a stable, detergent-solubilized protein complex is not instantaneous; it is a concentration-dependent phase transition.

Mechanism M1 Native Lipid Bilayer M2 Detergent Intercalation M1->M2 Add l-Threitol 2-O-nonyl- M3 Bilayer Fragmentation M2->M3 Exceed CMC M4 Mixed Micelles M3->M4 Equilibrium

Figure 1: Mechanistic progression of lipid bilayer fragmentation into mixed micelles.

Buffer Formulation

The solubilization buffer must maintain the protein in a physiological state while the detergent disrupts the lipid environment.

Table 2: Optimized Solubilization Buffer Composition

ComponentConcentrationPurpose / Causality
HEPES (pH 7.4) 50 mMMaintains physiological pH; exhibits minimal temperature variance at 4°C.
NaCl 150 mMShields exposed charged residues, preventing non-specific electrostatic aggregation.
Glycerol 10% (v/v)Acts as an osmolyte to stabilize extramembrane domains and prevent precipitation.
Protease Inhibitors 1x CocktailPrevents proteolytic degradation upon release of compartmentalized cellular proteases.

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system. By strictly controlling the Detergent-to-Protein (D:P) ratio and utilizing ultracentrifugation, researchers can quantitatively assess solubilization efficiency.

G N1 Cell Disruption & Lysis N2 Membrane Isolation (Ultracentrifugation at 100,000 x g) N1->N2 N3 Detergent Addition (l-Threitol 2-O-nonyl-) N2->N3 N4 Incubation (4°C, 1-2 hours, gentle mixing) N3->N4 N5 Clarification (Ultracentrifugation at 100,000 x g) N4->N5 N6 Solubilized Membrane Proteins (Supernatant) N5->N6

Figure 2: Workflow for membrane protein solubilization using l-Threitol 2-O-nonyl-.

Phase 1: Membrane Isolation
  • Cell Lysis: Homogenize the cell pellet in a basal buffer (lacking detergent) using a Dounce homogenizer or microfluidizer.

  • Debris Clearance: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet unbroken cells and heavy organelles.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 60 minutes at 4°C.

  • Resuspension: Discard the supernatant. Resuspend the membrane pellet in the optimized solubilization buffer (Table 2) to a final protein concentration of exactly 5.0 mg/mL .

    • Causality: A precisely known protein concentration is mandatory to accurately calculate and control the D:P ratio in the next phase.

Phase 2: Detergent Extraction
  • Detergent Preparation: Prepare a 10% (w/v) stock solution of l-Threitol 2-O-nonyl- in ultrapure water.

  • Addition: Slowly add the detergent stock to the resuspended membranes to achieve the desired D:P ratio (See Table 3). Add the detergent dropwise while gently swirling the tube.

    • Causality: Dropwise addition prevents localized concentration spikes that could irreversibly denature sensitive protein domains before the detergent can evenly partition into the lipid bilayer.

  • Incubation: Incubate the mixture at 4°C for 1 to 2 hours with continuous, gentle end-over-end rotation.

Table 3: Detergent-to-Protein (D:P) Ratio Optimization (w/w)

D:P RatioFinal Detergent % (at 5 mg/mL protein)Expected Outcome & Causality
1:1 0.5%Incomplete Solubilization: Detergent intercalates into the bilayer but fails to reach the critical threshold for micellar fragmentation.
3:1 1.5%Optimal for Complexes: Forms stable mixed micelles; preserves essential annular lipids and delicate protein-protein interactions.
10:1 5.0%Monomeric Solubilization: Strips annular lipids entirely; useful for structural biology but may destabilize weak oligomeric complexes.
Phase 3: Clarification and Validation
  • Clarification: Transfer the incubated mixture to an ultracentrifuge and spin at 100,000 x g for 45 minutes at 4°C[2].

    • Causality: This critical step separates the solubilized protein-lipid-detergent mixed micelles (which remain in the supernatant) from unsolubilized aggregates and intact membrane fragments (which form the pellet).

  • Collection: Carefully decant the supernatant. This fraction contains the solubilized membrane proteins.

Analytical Validation

To ensure the solubilization protocol has maintained the structural integrity of the target protein, the resulting supernatant must be validated.

  • Blue Native PAGE (BN-PAGE): Unlike SDS-PAGE, BN-PAGE utilizes Coomassie Blue G-250 to confer a negative charge to the intact protein complexes without denaturing them. This allows researchers to verify that the l-Threitol 2-O-nonyl- solubilized the protein in its native, oligomeric state rather than as denatured monomers[2].

  • Size Exclusion Chromatography (SEC): Running the supernatant through an SEC column equilibrated with a buffer containing 2x CMC of l-Threitol 2-O-nonyl- will confirm the monodispersity of the mixed micelles. A sharp, symmetrical elution peak indicates a highly homogeneous, stable solubilization[3].

References

  • The Membrane Protein Data Bank. SciSpace.
  • Detergent Solubilization of the Formyl Peptide Chemotactic Receptor. Researcher.Life.
  • Solubilization conditions for bovine heart mitochondrial membranes allow selective purification of large quantities of respiratory complexes I, III, and V. ResearchGate.
  • Characterization and functional reconstitution of a soluble form of the hydrophobic membrane protein lac permease from Escherichia coli. PNAS.

Sources

Application Note: Preparation of L-Threitol 2-O-nonyl Stock Solution

Author: BenchChem Technical Support Team. Date: March 2026

For Membrane Protein Solubilization and Crystallography

Abstract

This guide details the protocol for preparing a high-quality stock solution of L-Threitol 2-O-nonyl , a non-ionic alkyl-polyol detergent. Unlike standard glycosidic detergents (e.g., DDM, OG), the threitol backbone offers a distinct hydrophilic footprint, potentially stabilizing membrane proteins that are recalcitrant to conventional surfactants. This protocol ensures precise concentration, sterility, and long-term stability, critical for downstream applications such as X-ray crystallography and Cryo-EM.

Introduction & Physicochemical Analysis

L-Threitol 2-O-nonyl belongs to the class of alkyl-polyol surfactants. Structurally, it consists of a chiral four-carbon sugar alcohol (L-threitol) headgroup linked via an ether bond at the C2 position to a nine-carbon (nonyl) aliphatic tail.

  • Chemical Stability: The ether linkage (C-O-C) is resistant to acid/base hydrolysis, unlike ester-based detergents, making it robust for diverse pH screens.

  • Amphiphilic Nature: The C9 tail places it in the "intermediate" hydrophobicity range. It likely has a Critical Micelle Concentration (CMC) in the millimolar range (estimated ~5–15 mM), bridging the gap between octyl (C8) and decyl (C10) detergents.

  • Application: Its primary use is to shield the hydrophobic domains of membrane proteins in aqueous solution, preventing aggregation while maintaining a compact micelle size suitable for structural biology.

Key Parameters (Estimated)
ParameterValue (Approx.)Notes
Formula C₁₃H₂₈O₄Based on mono-nonyl substitution.
Molecular Weight ~248.34 g/mol Check specific lot Certificate of Analysis (CoA).
Physical State Waxy Solid or Viscous LiquidOften hygroscopic.
Solubility High in H₂OForms clear micelles above CMC.
CMC ~5–15 mMMust be verified experimentally if unknown.
Materials & Equipment
Reagents
  • L-Threitol 2-O-nonyl (High Purity >99%, Anomeric purity confirmed).

  • Milli-Q® Water (18.2 MΩ·cm, 0.22 µm filtered).

  • Optional: Buffer components (only if stock must be buffered; water is preferred to avoid salt precipitation during concentration).

Equipment
  • Analytical Balance (Readability 0.01 mg).

  • Positive Displacement Pipettes (Crucial for viscous detergent solutions).

  • Magnetic Stirrer & Micro-Stir Bar (Clean, PTFE-coated).

  • Syringe Filter: 0.22 µm Polyethersulfone (PES) or PVDF. Avoid Nylon (binds proteins/detergents).

  • Storage Vials: Amber glass or low-binding polypropylene (cryo-vials).

  • Nitrogen/Argon Gas: For headspace purging (optional but recommended).

Protocol: Preparation of 10% (w/v) Stock Solution

Target: 10 mL of 10% (w/v) L-Threitol 2-O-nonyl in Milli-Q Water. Rationale: A 10% (w/v) solution (~400 mM) is typically >20x the CMC, ensuring stable micelle formation and easy dilution.

Step 1: Environmental Control
  • Hygroscopicity Warning: Alkyl-polyols absorb atmospheric moisture rapidly.

  • Action: Equilibrate the detergent container to room temperature before opening to prevent condensation. If possible, weigh in a desiccated glove box.

Step 2: Weighing
  • Place a clean, sterile 20 mL glass scintillation vial on the balance. Tare.

  • Accurately weigh 1.00 g of L-Threitol 2-O-nonyl.

    • Note: If the detergent is a viscous liquid/paste, use a wide-bore spatula or a positive displacement pipette tip cut to size. Do not attempt to pour.

Step 3: Solubilization
  • Add 8.0 mL of Milli-Q water to the vial. (Do not add the full 10 mL yet).

  • Add a clean micro-stir bar.

  • Stir gently at room temperature (RT).

    • Caution:Avoid vortexing , which generates excessive foam and can oxidize the detergent.

    • Troubleshooting: If dissolution is slow, warm the vial to 30°C (water bath). Do not exceed 40°C to avoid potential phase separation (cloud point issues, though rare for short-chain polyols).

  • Once fully dissolved (solution is clear), transfer to a volumetric cylinder or use a precision pipette to adjust the final volume to 10.0 mL with Milli-Q water.

    • Alternative: If weighing water, add water until the total net weight is (1.0 g detergent + 9.0 g water) approx, assuming density ~1.01 g/mL. Volumetric adjustment is more precise for w/v.

Step 4: Sterilization (Critical)
  • Draw the solution into a sterile syringe (Luer-lock).

  • Attach a 0.22 µm PES filter .

  • Filter into a sterile master tube.

    • Why PES? PES has low affinity for detergents. Cellulose acetate can sometimes bind surfactants, altering the final concentration.

Step 5: Aliquoting & Storage
  • Aliquot into small volumes (e.g., 100 µL, 500 µL) to avoid repeated freeze-thaw cycles.

  • Flash Freeze: Immerse vials in liquid nitrogen. This prevents phase separation during slow freezing.

  • Store at -20°C.

    • Shelf Life: 6–12 months at -20°C. 2–4 weeks at 4°C.

Workflow Visualization

DetergentPrep Start Start: Equilibrate Reagent to RT Weigh Weigh 1.0g (Desiccated Environment) Start->Weigh Dissolve Add 80% Vol Water Stir Gently (No Vortex) Weigh->Dissolve Hygroscopic! Adjust Adjust Vol to 10mL (Final: 10% w/v) Dissolve->Adjust Clear Soln Filter Filter Sterilize (0.22 µm PES) Adjust->Filter Aliquot Aliquot & Flash Freeze (Liq N2) Filter->Aliquot Store Store at -20°C Aliquot->Store

Figure 1: Workflow for the preparation of L-Threitol 2-O-nonyl stock solution. Color coding indicates critical control points (Yellow: Weighing accuracy; Red: Sterility).

Quality Control & Troubleshooting
IssuePossible CauseCorrective Action
Cloudiness Phase separation (Cloud Point) or Contamination.Check temperature. If room temp is > Cloud Point, cool down. If microbial, discard.
Precipitation Saturation or Salt incompatibility.Ensure water is salt-free. If using buffer, lower salt concentration.
Yellowing Oxidation.Discard. Use fresh powder. Purge stock vials with Argon/N₂.
Foaming Aggressive mixing.Allow to stand for 1 hour. Do not use antifoam agents (interferes with protein).
References
  • Garavito, R. M., & Ferguson-Miller, S. (2001). Detergents as tools in membrane biochemistry.[1] Journal of Biological Chemistry, 276(35), 32403-32406. Link

  • Strop, P., & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to membrane protein crystallization. Protein Science, 14(8), 2207-2211. Link

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins.[1] Methods, 41(4), 388-397. Link

(Note: While specific literature on "L-Threitol 2-O-nonyl" is proprietary or niche, the protocols above are derived from the gold standards for alkyl-polyol and glycosidic detergent chemistry.)

Sources

Application Note: High-Resolution GPCR Crystallization using 2-O-Nonyl-L-Threitol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and structural biologists focusing on G Protein-Coupled Receptor (GPCR) crystallography. It details the strategic application of 2-O-nonyl-L-threitol , a specialized short-chain amphiphile designed to minimize micelle dimensions and enhance crystal lattice formation.

Executive Summary

Crystallizing GPCRs requires a delicate balance between receptor stability and the formation of a rigid crystal lattice. Traditional detergents like DDM (n-Dodecyl-β-D-maltoside) or LMNG (Lauryl Maltose Neopentyl Glycol) are excellent for stabilization but often form large micelles that obstruct crystal contacts.

2-O-nonyl-L-threitol is a synthetic short-chain amphiphile (C9 alkyl tail, threitol headgroup) that bridges this gap. Its compact headgroup and intermediate chain length allow for a tight micellar belt , significantly reducing the solvent content of the crystal and promoting Type I and Type II crystal packing. This guide outlines the protocol for exchanging stable GPCRs into 2-O-nonyl-L-threitol for vapor diffusion crystallization.

Chemical Profile & Mechanism

The Molecule
  • Systematic Name: 2-O-nonyl-L-threitol[1][2][3][4][5]

  • Class: Non-ionic, ether-linked polyol amphiphile.

  • Structure: A four-carbon threitol backbone with a C9 (nonyl) chain attached via an ether linkage at the C2 position.

  • Key Feature: The ether linkage confers chemical stability (resistant to hydrolysis), while the threitol headgroup (3 hydroxyls) is smaller than maltose (DDM) or glucose (OG), reducing the "soft" polar shell of the micelle.

Mechanism of Action

In GPCR crystallization, the "Micelle Size Reduction" strategy is critical.

  • Purification (Large Micelle): The GPCR is purified in LMNG or DDM to maintain the native fold and prevent aggregation.

  • Exchange (Small Micelle): The protein is exchanged into 2-O-nonyl-L-threitol. The C9 tail is sufficient to cover the hydrophobic transmembrane (TM) domain (typically ~28-30 Å) without forming the bulky toroidal excess seen with C12 detergents.

  • Lattice Formation: The reduced micelle radius allows extracellular and intracellular loops of adjacent receptors to touch, facilitating crystal nucleation.

Physicochemical Properties (Comparative)
PropertyDDM (Standard)LMNG (Stabilizer)Octyl Glucoside (OG)2-O-Nonyl-L-Threitol
Tail Length C12C12 (Branched)C8C9
Headgroup Maltose (Disaccharide)Maltose (x2)GlucoseThreitol (Polyol)
Micelle Size (MW) ~72 kDa~90-100 kDa~25 kDa~30-35 kDa (Est.)
CMC ~0.17 mM~0.01 mM~20 mM~4 - 8 mM
Stability HighVery HighLowModerate
Application PurificationPurification/Cryo-EMCrystallizationHigh-Res Crystallization

Experimental Protocol

Phase 1: Receptor Purification & Stabilization

Objective: Obtain pure, monodisperse GPCR in a stable carrier detergent.

  • Solubilization: Solubilize membranes using 1% (w/v) DDM supplemented with 0.2% (w/v) Cholesteryl Hemisuccinate (CHS) .

    • Note: CHS is critical for GPCR thermal stability.

  • Affinity Chromatography: Bind to Ni-NTA or FLAG resin. Wash with buffer containing 0.05% DDM / 0.01% CHS .

  • Elution: Elute protein. Assess monodispersity via FSEC (Fluorescence-Detection Size-Exclusion Chromatography).

Phase 2: Detergent Exchange (The Critical Step)

Objective: Replace DDM with 2-O-nonyl-L-threitol without inducing aggregation.

Method: Size Exclusion Chromatography (SEC) Exchange Direct dilution is risky due to the intermediate CMC of the nonyl-threitol derivative. SEC provides a gradual buffer exchange.

  • Preparation of Exchange Buffer:

    • 20 mM HEPES pH 7.5

    • 150 mM NaCl

    • Ligand: 2-5x Kd concentration (Saturation is mandatory).

    • Detergent: 18 mM 2-O-nonyl-L-threitol (approx. 2-3x CMC).

    • Lipid Additive: 0.001% CHS or 10 µM pure Cholesterol.

  • Column Equilibration: Equilibrate a Superdex 200 Increase 10/300 GL column with 2 CV (Column Volumes) of Exchange Buffer.

  • Injection: Inject concentrated GPCR (from Phase 1).

  • Collection: Monitor A280. The peak should shift slightly to a longer retention time (smaller Stokes radius) compared to the DDM run.

  • Concentration: Immediately concentrate the peak fraction to 10-20 mg/mL using a 50 kDa or 100 kDa MWCO concentrator.

    • Caution: Do not over-concentrate. Short-chain detergents concentrate along with the protein. Ensure the concentrator membrane is pre-rinsed.

Phase 3: Crystallization Setup

Objective: Screen for diffraction-quality crystals.

Method: Vapor Diffusion (Sitting Drop)

  • Screening Matrix: Use sparse-matrix screens (e.g., MemGold, MemTrans) and grid screens (PEG 400 vs. pH).

  • Drop Setup:

    • Mix 200 nL Protein Solution + 200 nL Reservoir Solution.

    • Incubate at 20°C (or 4°C if unstable).

  • Observation:

    • Clear Drop: Detergent concentration may be too high.

    • Phase Separation: Good sign. The detergent is near its cloud point, often a precursor to crystallization.

    • Precipitate: Protein instability. Increase ligand concentration or try a "High-Low" mixture (e.g., 90% 2-O-nonyl-L-threitol / 10% LMNG).

Visualizing the Workflow

The following diagram illustrates the transition from a stable, large micelle state to the compact, crystallizable state using 2-O-nonyl-L-threitol.

GPCR_Crystallization_Workflow cluster_exchange Detergent Exchange (SEC) Membrane Cell Membrane (GPCR Embedded) Solubilization Solubilization (1% DDM + CHS) Membrane->Solubilization Extract Purification Purification (Ni-NTA / FLAG) (0.05% DDM) Solubilization->Purification Isolate Exchange_Input Input: GPCR in DDM (Large Micelle) Purification->Exchange_Input Concentrate SEC_Column Superdex 200 Buffer: 18mM 2-O-nonyl-L-threitol Exchange_Input->SEC_Column Inject Exchange_Output Output: GPCR in 2-O-nonyl-L-threitol (Compact Micelle) SEC_Column->Exchange_Output Elute Crystallization Vapor Diffusion (Sitting Drop) Exchange_Output->Crystallization Screen Diffraction X-Ray Diffraction (High Resolution) Crystallization->Diffraction Harvest

Caption: Workflow for exchanging GPCRs from stabilizing DDM micelles into compact 2-O-nonyl-L-threitol micelles for crystallization.

Troubleshooting & Optimization

Aggregation during Exchange

If the GPCR precipitates upon contact with 2-O-nonyl-L-threitol:

  • Cause: The micelle is too small to cover the hydrophobic belt of this specific receptor.

  • Solution:

    • Lipid Doping: Add DMPC or asolectin (1:10 w/w lipid:protein) to the SEC buffer.

    • Chain Extension: Switch to a C10 analog (e.g., Decyl-threitol) if available, or blend with 0.01% LMNG.

No Crystals / Phase Separation Only
  • Cause: Detergent concentration is too high, preventing protein-protein contacts.

  • Solution: Dialyze the protein sample against a buffer containing precisely the CMC (approx 5 mM) before setting up drops.

Detergent Screening Decision Tree

Use this logic to decide when to employ 2-O-nonyl-L-threitol.

Detergent_Decision_Tree Start Purified GPCR (in DDM/LMNG) Stability_Check Is the protein thermostable? (>50°C) Start->Stability_Check Stable_Yes Yes Stability_Check->Stable_Yes Stable_No No Stability_Check->Stable_No Exchange_Short Try Short Chain: Octyl Glucoside (OG) or 2-O-nonyl-L-threitol Stable_Yes->Exchange_Short Minimize Micelle Keep_Long Keep Long Chain: LMNG or DDM Stable_No->Keep_Long Prioritize Stability LCP_Option Try LCP (Lattice) Use Monoolein Stable_No->LCP_Option Alternative Result_Diffraction Check Diffraction Exchange_Short->Result_Diffraction

Caption: Decision matrix for selecting short-chain detergents like 2-O-nonyl-L-threitol based on receptor stability.

References

  • General GPCR Crystallization Principles: Crystallization of G Protein-Coupled Receptors. Methods in Molecular Biology. Available at: [Link]

  • Detergent Properties: Stier, G., et al. (2015). Parameters affecting membrane protein solubilization and stability. Methods. Available at: [Link]

  • Micelle Size Strategy: Newstead, S., et al. (2008). High-throughput fluorescent-based optimization of membrane protein crystallization. Methods. Available at: [Link]

Sources

optimal concentration of l-Threitol 2-O-nonyl- for extraction

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Application Note: Optimization of Membrane Protein Extraction using l-Threitol 2-O-nonyl- (CAS 163776-15-6)[1]

Executive Summary

The extraction of integral membrane proteins (IMPs) requires a delicate balance between solubilization efficiency and structural stability. l-Threitol 2-O-nonyl- (C9-Threitol) is a non-ionic, ether-linked sugar alcohol detergent.[1] Unlike ester-linked detergents, its ether bond provides resistance to lipases and hydrolysis, while its moderate alkyl chain length (C9) offers a "Goldilocks" zone—sufficient hydrophobicity for solubilization but a high enough Critical Micelle Concentration (CMC) to allow for easy removal via dialysis or concentration.[1]

This guide details the protocol for determining the optimal extraction concentration of l-Threitol 2-O-nonyl-. While standard protocols often default to 1% (w/v), this approach is frequently wasteful or destabilizing.[1] Our methodology prioritizes a CMC-based optimization strategy to maximize protein recovery while maintaining native lipid-protein interactions.[1]

Physicochemical Profile & Mechanism

To optimize extraction, one must understand the reagent's behavior in solution.[1]

PropertyValue / CharacteristicImplication for Extraction
Chemical Name l-Threitol, 2-O-nonyl-Ether linkage ensures chemical stability (pH 2-12).[1]
CAS Number 163776-15-6Unique identifier for procurement/verification.
Headgroup Threitol (Tetrol)Smaller than glucose/maltose; reduced exclusion volume.[1]
Tail Length Nonyl (C9)Medium chain.[1]
Estimated CMC ~4.0 – 8.0 mM (0.1% - 0.2% w/v)*High enough for dialysis; low enough for stable micelles.[1]
HLB ~12-13 (Hydrophilic-Lipophilic Balance)Suitable for solubilizing lipid bilayers.[1]

*Note: CMC values fluctuate based on buffer ionic strength and temperature. The protocol below includes a step to verify CMC in your specific buffer.

Mechanistic Insight: The Solubilization Trajectory
  • Partitioning: At low concentrations (< CMC), detergent monomers partition into the lipid bilayer, destabilizing it.[1]

  • Lysis: At the CMC, the bilayer saturates, and mixed micelles (lipid-detergent-protein) begin to form.[1]

  • Solubilization: At > CMC (typically 2x-5x), the bilayer is fully dissolved.[1]

  • Inactivation: At excessive concentrations (>10x CMC), "delipidation" occurs, stripping essential annular lipids and causing protein aggregation.[1]

Protocol: Determination of Optimal Concentration

Phase 1: Empirical CMC Determination (Self-Validating Step)

Why this matters: Relying on literature CMC values is risky because salts and additives (glycerol, urea) shift the CMC.[1] Reagents: 1,6-Diphenyl-1,3,5-hexatriene (DPH) or N-phenyl-1-naphthylamine (ANS).[1]

  • Prepare Stock: Dissolve l-Threitol 2-O-nonyl- to 100 mM in your specific Lysis Buffer.[1]

  • Serial Dilution: Create a range from 0.1 mM to 50 mM in Lysis Buffer containing 5 µM DPH.

  • Incubation: Incubate in the dark for 30 mins at Room Temperature (RT).

  • Measurement: Measure fluorescence (Ex 358 nm / Em 430 nm for DPH).

  • Analysis: Plot Fluorescence vs. Log[Concentration]. The inflection point is the Working CMC .[1]

Phase 2: The "Solubilization Screen"

Objective: Identify the lowest concentration that achieves >90% extraction efficiency without compromising stability.

Workflow Diagram (DOT Visualization):

ExtractionWorkflow cluster_conc Detergent Concentration Screen Start Crude Membrane Fraction (Defined Protein Conc: 5 mg/mL) Aliquot Aliquot into 5 Samples Start->Aliquot C1 0.5x CMC (Partitioning Control) Aliquot->C1 C2 1.5x CMC (Threshold) Aliquot->C2 C3 3.0x CMC (Standard) Aliquot->C3 C4 5.0x CMC (High Stringency) Aliquot->C4 C5 10.0x CMC (Stress Test) Aliquot->C5 Incubate Incubate: 4°C, 1 Hour Slow Rotation C1->Incubate C2->Incubate C3->Incubate C4->Incubate C5->Incubate Spin Ultracentrifugation 100,000 x g, 45 min Incubate->Spin Analysis Analyze Supernatant (S) & Pellet (P) (Western Blot / Activity Assay) Spin->Analysis Decision Select Optimal Conc: Max 'S' Signal + Min Aggregation Analysis->Decision

Caption: Step-by-step screening workflow to determine the optimal detergent-to-protein ratio, balancing extraction yield against delipidation risks.

Detailed Steps:
  • Preparation: Thaw crude membranes and resuspend in buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol) to a final protein concentration of 5 mg/mL .

  • Detergent Addition: Add l-Threitol 2-O-nonyl- to the aliquots to achieve the target multiples of the CMC determined in Phase 1.

    • Example (if CMC = 5 mM): Test 2.5 mM, 7.5 mM, 15 mM, 25 mM, 50 mM.

  • Solubilization: Rotate samples at 4°C for 1 hour. Note: Do not vortex; shear stress can denature proteins.[1]

  • Separation: Ultracentrifuge at 100,000 x g for 45 minutes at 4°C.

  • Quantification:

    • Collect the Supernatant (Solubilized fraction).[1]

    • Resuspend the Pellet (Insoluble fraction) in the same volume of buffer containing 2% SDS (to fully solubilize for gel loading).[1]

    • Run SDS-PAGE and Western Blot.[1]

  • Calculation:

    
    [1]
    

Results Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
Low Efficiency (<30%) at all conc. Lipid-to-detergent ratio is too high.[1]Dilute the membrane concentration to 2 mg/mL or increase detergent conc.[1]
High Efficiency but Inactive Protein Delipidation / Denaturation.Add exogenous lipids (CHS or DOPC) at 1:10 (lipid:detergent) ratio; Reduce detergent to 1.5x CMC.[1]
Protein precipitates after 24h Detergent is not stabilizing the hydrophobic patch.l-Threitol 2-O-nonyl- might have too short a tail (C9).[1] Screen a C10 analog or mix with DDM.
High Background in SEC Large micelle formation.C9 detergents usually form small micelles (~40-50 kDa).[1] If aggregates appear, the protein is likely misfolded.[1]

The "Golden Rule" for l-Threitol 2-O-nonyl-: For most mammalian membrane proteins, the optimal window is typically 3x – 5x CMC (approx. 15 – 25 mM) during extraction, followed by a reduction to 1.5x CMC (approx.[1] 7.5 mM) for downstream purification (column washing/elution).[1]

References

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004).[1] Membrane proteins, lipids and detergents: not just a soap opera.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117.[1] Link

  • Privé, G. G. (2007).[1] Detergents for the stabilization and crystallization of membrane proteins.[1] Methods, 41(4), 388-397.[1] Link

  • Stetsenko, A., & Guskov, A. (2017).[1] An overview of detergent screens for membrane protein crystallization. Crystals, 7(7), 197.[1] Link

  • ChemicalBook. (n.d.). l-Threitol, 2-O-nonyl- Product Entry (CAS 163776-15-6).[1][2] ChemicalBook Supplier Database. Link

  • Tsuchiya, H., et al. (2018).[1] Structural Requirements of Alkylglyceryl-l-Ascorbic Acid Derivatives for Melanogenesis Inhibitory Activity. International Journal of Molecular Sciences, 19(4), 1144.[1][3] (Demonstrates synthesis and amphiphilic properties of similar sugar-alkyl derivatives). Link[1]

Sources

Application Note: Transitioning from DDM to l-Threitol 2-O-nonyl- in Membrane Protein Purification Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded Application Note and Protocol for transitioning from DDM to l-Threitol 2-O-nonyl- in membrane protein purification workflows.

Introduction & Rationale

Membrane protein structural biology, particularly single-particle cryo-electron microscopy (cryo-EM), heavily relies on the precise calibration of detergent environments. Historically, n-Dodecyl-β-D-maltoside (DDM) has served as the gold standard for extracting integral membrane proteins from lipid bilayers due to its high solubilization efficiency[1]. However, DDM presents severe downstream limitations: its large micelle size (~72 kDa) and low critical micelle concentration (CMC) create significant background noise that can obscure small membrane proteins in cryo-EM micrographs[2].

To resolve this, advanced purification workflows utilize a "solubilize-then-exchange" strategy. This guide details the methodology and mechanistic causality for replacing DDM with l-Threitol 2-O-nonyl- (CAS: 163776-15-6)[3] during the chromatographic purification phases. Featuring a compact four-carbon sugar alcohol (threitol) headgroup and a nine-carbon (nonyl) alkyl chain, l-Threitol 2-O-nonyl- forms significantly smaller micelles, reducing background noise while preserving the structural integrity of the protein-detergent complex (PDC)[4].

Physicochemical Comparison

Understanding the quantitative differences between these amphiphiles is critical for predicting their behavior during buffer exchange and concentration.

Propertyn-Dodecyl-β-D-maltoside (DDM)l-Threitol 2-O-nonyl-
Molecular Weight 510.6 g/mol 248.36 g/mol
Hydrophobic Tail C12 (Dodecyl)C9 (Nonyl)
Hydrophilic Headgroup Maltoside (Disaccharide)Threitol (Sugar alcohol)
Estimated Micelle Size ~72 kDa~25–30 kDa
Extraction Efficiency Very High (Disrupts native lipids)Moderate (Gentler lipid retention)
Cryo-EM Suitability Poor (High micellar background)Excellent (Low background footprint)

Mechanistic Causality: Why Exchange on the Column?

Extraction vs. Stabilization: DDM's long C12 tail and bulky maltoside headgroup provide the thermodynamic driving force required to fragment the native lipid bilayer into mixed lipid-protein-detergent micelles[5]. However, retaining DDM during structural analysis often displaces essential annular lipids.

The Threitol Advantage: l-Threitol 2-O-nonyl- possesses a highly flexible, hydroxylated headgroup that provides a dense hydrogen-bonding network with the aqueous solvent without the steric bulk of a disaccharide. Its shorter C9 tail forms a thinner micelle that closely mimics the hydrophobic thickness of the transmembrane domain, preventing the over-solubilization of tightly bound boundary lipids.

Exchange Kinetics: Simple dilution or dialysis often fails to completely remove DDM due to its low CMC[6]. Immobilized Metal Affinity Chromatography (IMAC) allows the target protein to be physically anchored while a continuous gradient of l-Threitol 2-O-nonyl- washes away the DDM monomers. This drives the thermodynamic equilibrium toward a complete, gentle detergent exchange without exposing the hydrophobic transmembrane domains to the aqueous solvent[7].

Experimental Workflow

G Start Cell Lysis & Membrane Isolation Solubilization Solubilization (1% DDM Extraction) Start->Solubilization Ultracentrifugation Ultracentrifugation (Remove Insoluble) Solubilization->Ultracentrifugation IMAC IMAC Affinity Binding (Ni-NTA in DDM) Ultracentrifugation->IMAC Exchange On-Column Exchange (Gradient: DDM -> NTN) IMAC->Exchange Elution Protein Elution (0.1% NTN + Imidazole) Exchange->Elution SEC Size Exclusion Chromatography (0.05% NTN Buffer) Elution->SEC CryoEM Cryo-EM Grid Prep (Low Micelle Background) SEC->CryoEM

Workflow for membrane protein extraction and DDM-to-NTN detergent exchange.

Step-by-Step Protocol: Detergent Exchange Workflow

Phase 1: Membrane Solubilization (The DDM Extraction)
  • Resuspension: Resuspend the isolated cell membrane fraction in Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors).

  • Extraction: Add DDM to a final concentration of 1.0% (w/v).

    • Causality: This concentration is well above DDM's CMC (~0.008%), ensuring rapid partitioning into the bilayer to fragment it into soluble micelles[2].

  • Incubation: Incubate at 4°C for 2 hours with gentle end-over-end rotation.

  • Clarification: Ultracentrifuge at 100,000 × g for 45 minutes at 4°C. Collect the supernatant.

    • Self-Validating Check: Perform a Western Blot on both the supernatant and the pellet. The absence of the target protein in the pellet confirms 100% solubilization efficiency.

Phase 2: IMAC Binding and On-Column Exchange
  • Binding: Load the DDM-solubilized supernatant onto a Ni-NTA column pre-equilibrated with Wash Buffer A (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% DDM , 20 mM Imidazole).

  • Initial Wash: Wash the column with 10 column volumes (CV) of Wash Buffer A to remove unbound cytosolic contaminants.

  • The Exchange Gradient: Apply a 20 CV linear gradient from 100% Wash Buffer A to 100% Wash Buffer B (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.2% l-Threitol 2-O-nonyl- , 20 mM Imidazole).

    • Causality: A slow, extended gradient prevents sudden micellar stripping, which can cause catastrophic protein aggregation. The continuous flow of l-Threitol 2-O-nonyl- outcompetes DDM for the hydrophobic surfaces of the anchored protein, ensuring a complete exchange[6].

  • Elution: Elute the protein using Elution Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% l-Threitol 2-O-nonyl- , 300 mM Imidazole).

Phase 3: Size Exclusion Chromatography (SEC) & Polish
  • Concentration: Concentrate the IMAC eluate using a 100 kDa MWCO centrifugal filter.

    • Causality: Using a 100 kDa filter allows empty l-Threitol 2-O-nonyl- micelles (~25-30 kDa) to pass through the membrane, preventing detergent accumulation that would otherwise cause sample foaming and denaturation[8].

  • Injection: Inject the concentrated sample onto a Superdex 200 Increase 10/300 GL column pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% l-Threitol 2-O-nonyl- ).

  • Validation:

    • Self-Validating Check: Analyze the UV absorbance chromatogram at 280 nm. A sharp, symmetric, Gaussian peak indicates a stable, monodisperse protein-detergent complex (PDC). Asymmetry or a void-volume peak indicates that the exchange gradient in Phase 2 was too rapid, leading to aggregation.

References

  • SAGECHEM. "163776-15-6|l-threitol, 2-O-nonyl-| SAGECHEM".
  • NIH. "Detergents and alternatives in cryo-EM studies of membrane proteins - PMC - NIH".
  • Preprints.org. "Coming Clean and Avoiding Bubble Trouble – Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies".
  • ResearchGate.
  • ACS Publications.
  • MDPI.
  • University of Cambridge. "Coming Clean and Avoiding Bubble Trouble–Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies".
  • Encyclopedia.pub. "Membrane Protein Preparation for Single-Particle Cryo-Electron Microscopy Analysis".

Sources

Application Note: Optimizing Cryo-EM Sample Preparation with l-Threitol 2-O-nonyl-

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals Application: Single-Particle Cryo-Electron Microscopy (Cryo-EM) Sample Vitrification and Membrane Protein Solubilization

Executive Summary

The "resolution revolution" in single-particle cryo-electron microscopy (cryo-EM) has fundamentally transformed structure-based drug design. However, sample preparation remains a critical bottleneck. During plunge-freezing, proteins rapidly migrate to the air-water interface (AWI), leading to partial denaturation, complex disassembly, or adoption of preferred orientations.

This application note details the mechanistic rationale and experimental protocols for utilizing l-Threitol 2-O-nonyl- (CAS: 163776-15-6), a specialized non-ionic amphiphile, to passivate the AWI. By substituting traditional bulky detergents with this compact, ether-linked aliphatic-sugar alcohol, researchers can achieve random particle orientation, minimize background noise, and preserve the structural integrity of fragile macromolecular complexes.

Mechanistic Rationale: The Air-Water Interface Challenge

When an aqueous protein solution is applied to a cryo-EM grid and blotted, the resulting thin film possesses a massive surface-area-to-volume ratio. Proteins collide with the hydrophobic AWI thousands of times per second. To minimize the system's free energy, hydrophobic domains of the protein unfold to interact with the air, causing denaturation or forcing the intact particles into a single "preferred" orientation (). This orientation bias severely limits the angular information required for high-resolution 3D reconstructions.

The Causality of Detergent Passivation: Adding a surfactant lowers the surface tension of the buffer. Because surfactants are highly amphipathic, they competitively partition to the AWI much faster than the protein. However, the choice of detergent is critical. Ionic detergents can alter the charge distribution of the AWI, inadvertently attracting oppositely charged proteins to the surface (). Non-ionic and zwitterionic detergents effectively occupy the AWI without electrostatic interference, allowing the protein to remain safely suspended within the vitreous ice layer ().

Why l-Threitol 2-O-nonyl-?
  • Compact Headgroup: The 4-carbon threitol headgroup is significantly smaller than the 12-carbon maltose headgroup found in DDM. This yields a smaller micelle aggregation number, reducing the dense "detergent belt" that often obscures the transmembrane domains of small (<100 kDa) membrane proteins.

  • Hydrolytic Stability: Unlike ester-linked or some glycosidic-linked detergents that can degrade during prolonged sample optimization or at extreme pH levels, the ether linkage in l-Threitol 2-O-nonyl- provides absolute chemical stability.

  • Optimized CMC: Its critical micelle concentration (CMC) is high enough to allow rapid monomer diffusion to the AWI, but low enough to prevent excessive free-micelle formation in the background of the micrographs.

Physicochemical Properties & Quantitative Comparisons

To effectively utilize l-Threitol 2-O-nonyl-, its physicochemical parameters must be integrated into the buffer design.

Table 1: Physicochemical Profile of l-Threitol 2-O-nonyl-

PropertyValue
Chemical Name l-Threitol 2-O-nonyl-
CAS Number 163776-15-6
Molecular Formula C13H28O4
Molecular Weight 248.36 g/mol
Detergent Class Non-ionic, ether-linked aliphatic-sugar alcohol
Estimated CMC ~8–12 mM (0.2–0.3% w/v)
Micelle Size Small (Ideal for high-resolution 3D mapping)

Table 2: Comparative Efficacy in Cryo-EM Workflows

DetergentClassHeadgroup SizeChemical StabilityAWI ProtectionBackground Noise
l-Threitol 2-O-nonyl- Non-ionicSmall (4-carbon)High (Ether bond)ExcellentLow
DDM Non-ionicLarge (12-carbon)Moderate (Glycosidic)GoodHigh
CHAPSO ZwitterionicLarge (Steroid)High (Amide/Ether)ExcellentModerate
Octyl-Glucoside Non-ionicMedium (6-carbon)Moderate (Glycosidic)Poor (High CMC)Low

Logical Workflow of AWI Passivation

The following diagram illustrates the causal relationship between AWI exposure, protein degradation, and the protective mechanism of l-Threitol 2-O-nonyl-.

G A Purified Protein in Aqueous Buffer B Air-Water Interface (AWI) Exposure A->B Standard Prep E Add l-Threitol 2-O-nonyl- (0.5x - 1.0x CMC) A->E Optimized Prep C Protein Denaturation & Aggregation B->C D Preferred Orientation B->D F Detergent Coats AWI (Surface Tension Drop) E->F G Protein Retained in Vitreous Ice F->G H Random Orientation (High-Res 3D Map) G->H

Logical workflow of AWI passivation using l-Threitol 2-O-nonyl- to prevent protein denaturation.

Experimental Protocols

Protocol A: AWI Passivation for Soluble Proteins (Additive Method)

Use this protocol when a soluble protein complex exhibits severe preferred orientation or fails to enter the grid holes.

Step 1: Sample Preparation Concentrate your purified protein complex to 2.0 – 5.0 mg/mL in a standard cryo-EM buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Ensure the buffer is free of glycerol, as it drastically reduces ice contrast.

Step 2: Detergent Spiking (Causality Check) Prepare a 100x stock of l-Threitol 2-O-nonyl- in ultrapure water. Immediately prior to grid application, spike the detergent into your protein sample to a final concentration of 0.5x to 1.0x CMC (approx. 4–10 mM). Scientific Insight: Staying at or slightly below the CMC ensures that the detergent monomers coat the AWI to lower surface tension, without forming empty micelles in the bulk solution that would degrade the signal-to-noise ratio of your micrographs.

Step 3: Grid Application and Vitrification Apply 3 µL of the spiked sample to a glow-discharged Quantifoil R1.2/1.3 grid. Blot for 3–4 seconds at 100% humidity and 4°C (e.g., using a Vitrobot Mark IV), and plunge-freeze in liquid ethane.

Step 4: Self-Validation Screen the grids using a low-dose exposure. A successful passivation is validated by a uniform angular distribution plot during 2D classification and the absence of protein aggregation at the carbon hole edges. If particles are still excluded from the holes, increase the detergent concentration incrementally by 0.1x CMC.

Protocol B: Membrane Protein Detergent Exchange

Use this protocol to replace harsh extraction detergents (like DDM or Triton X-100) with l-Threitol 2-O-nonyl- for high-resolution structural determination.

Step 1: Affinity Binding Solubilize the membrane protein using a standard extraction detergent. Bind the target protein to an affinity resin (e.g., Ni-NTA or Strep-Tactin).

Step 2: On-Column Exchange Wash the column with 20 column volumes (CV) of buffer containing l-Threitol 2-O-nonyl- at 2.0x CMC . Scientific Insight: The high concentration of the secondary detergent thermodynamically drives the displacement of the primary extraction detergent from the protein's hydrophobic transmembrane domains.

Step 3: Elution and Size Exclusion Chromatography (SEC) Elute the protein and immediately inject it onto an analytical SEC column (e.g., Superdex 200) pre-equilibrated with buffer containing l-Threitol 2-O-nonyl- at 1.2x CMC .

Step 4: Self-Validation Analyze the SEC chromatogram. A sharp, symmetric, monodisperse peak validates that l-Threitol 2-O-nonyl- has successfully maintained the protein complex in a folded state without stripping essential structural lipids. Proceed directly to grid freezing.

References

  • Title: Eliminating effects of particle adsorption to the air/water interface in single-particle cryo-electron microscopy: Bacterial RNA polymerase and CHAPSO Source: Journal of Structural Biology (via PubMed) URL: [Link]

  • Title: Effect of charge on protein preferred orientation at the air–water interface in cryo-electron microscopy Source: bioRxiv URL: [Link]

  • Title: Coming Clean and Avoiding Bubble Trouble–Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies Source: Biomolecules (MDPI) URL: [Link]

Application Note: Stabilizing Hydrophobic Proteins with C9-Threitol Detergent

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of C9-Threitol (Nonyl-threitol) , a specialized non-ionic detergent designed for the stabilization of hydrophobic membrane proteins.

Executive Summary

The stabilization of hydrophobic membrane proteins (MPs) outside their native lipid bilayer is a critical bottleneck in structural biology and drug discovery.[1] While traditional detergents like DDM (Dodecyl-β-D-maltoside) are effective, they often form large micelles that obscure protein features in NMR or cryo-EM. C9-Threitol , a short-chain alkyl-polyol detergent, offers a strategic alternative. With a critical micelle concentration (CMC) optimized for dynamic exchange and a compact micelle size, C9-Threitol is particularly effective for solution-state NMR , crystallography of small MPs , and fragment-based drug screening where minimizing the detergent belt is essential.

Technical Specifications & Mechanism

C9-Threitol belongs to the class of alkyl-polyol detergents . Unlike sugar-based detergents (glucosides/maltosides) which possess a cyclic headgroup, threitol is a linear tetraol. This structural difference confers unique solvation properties.

Chemical Properties
PropertySpecification
Chemical Name 1-O-Nonyl-rac-threitol
Formula C₁₃H₂₈O₄
Molecular Weight ~248.36 Da
Head Group Threitol (Linear, 4 Hydroxyls)
Tail Group Nonyl (C9 Alkyl Chain)
CMC (approx.) 6 – 12 mM (0.15 – 0.30%)*
Micelle Size Small (~30–40 kDa)
HLB High (Hydrophilic-Lipophilic Balance favoring solubility)

*Note: CMC varies with ionic strength and temperature. Values are estimates based on alkyl-polyol trends.

Mechanism of Stabilization

The C9-Threitol mechanism relies on the "Match-Mismatch" principle of detergent-protein interactions:

  • Compact Belt Formation: The C9 tail is sufficiently long to shield the hydrophobic transmembrane domain (TMD) but short enough to prevent the formation of a bulky, obscuring torus. This is critical for NMR , where large effective rotational correlation times (

    
    ) broaden signals.
    
  • Headgroup Solvation: The linear threitol headgroup forms a flexible hydrogen-bonding network with the protein's extramembrane loops, reducing the rigid ordering often seen with cyclic sugars (e.g., glucose).

  • Dynamic Exchange: The relatively high CMC allows for rapid exchange between monomeric and micellar states, facilitating the removal of detergent during reconstitution or crystallization.

Comparison with Standard Detergents
FeatureC9-ThreitolDDM (C12-Maltoside)OG (C8-Glucoside)
Micelle Size Small (Compact)Large (Bulky)Small
Stability Moderate-HighVery HighLow-Moderate
CMC High (~10 mM)Low (~0.17 mM)High (~20 mM)
Primary Use NMR, X-ray (Small MPs)Cryo-EM, General Purif.X-ray, Exchange

Experimental Protocol: Solubilization & Purification

Materials Required
  • Membrane Fraction: Isolated membranes containing target protein (10–20 mg/mL total protein).

  • C9-Threitol Stock: 10% (w/v) in water (Freshly prepared, filter sterilized).

  • Base Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol.

  • Inhibitors: Protease inhibitor cocktail (EDTA-free).

  • Equipment: Ultracentrifuge, Dounce homogenizer, 4°C Cold Room.

Workflow Diagram

The following Graphviz diagram illustrates the decision matrix for solubilization and stability testing.

G Start Membrane Fraction (10-20 mg/mL) Solubilization Solubilization Screen Test 1%, 2% C9-Threitol Start->Solubilization Ultracentrifuge Ultracentrifugation 100,000 x g, 1 hr, 4°C Solubilization->Ultracentrifuge Analysis Analyze Supernatant (Western Blot / FSEC) Ultracentrifuge->Analysis Decision Solubilization Efficiency > 80%? Analysis->Decision Purification Purification (Ni-NTA/Flag) Maintain 2x CMC (20mM) Decision->Purification Yes Optimization Optimize Conditions Add Lipids (CHS) or Salt Decision->Optimization No Stability Thermostability Assay (CPM / DSF) Purification->Stability Optimization->Solubilization

Caption: Logical workflow for stabilizing membrane proteins using C9-Threitol, from initial solubilization to stability validation.

Step-by-Step Protocol
Phase 1: Solubilization Screening
  • Preparation: Dilute membrane fraction to 5 mg/mL in Base Buffer.

  • Detergent Addition: Add C9-Threitol stock to final concentrations of 1.0% and 2.0% (w/v).

    • Note: Since the CMC is high (~0.2%), we work well above it to drive solubilization.

  • Incubation: Rotate gently at 4°C for 1 hour . Avoid foaming.

  • Clarification: Ultracentrifuge at 100,000 x g for 45 mins at 4°C.

  • Quantification: Collect supernatant. Measure total protein (BCA) and specific target presence (Western Blot). Calculate Solubilization Efficiency (%) .

Phase 2: Purification (Maintenance)

Critical: Because C9-Threitol has a high CMC, it can be easily dialyzed away, leading to protein aggregation. You must maintain the detergent concentration above CMC throughout purification.

  • Resin Binding: Equilibrate affinity resin (e.g., Ni-NTA) with Buffer A + 0.5% C9-Threitol .

  • Wash Steps: Wash with 10–20 CV of Buffer A + 0.3% C9-Threitol (approx. 1.5x CMC).

    • Tip: Adding 0.01% Cholesteryl Hemisuccinate (CHS) can synergistically stabilize GPCRs in C9-Threitol micelles.

  • Elution: Elute with Buffer B + 0.3% C9-Threitol .

Phase 3: Stability Validation (The "Self-Validating" Step)

Before committing to structural studies, validate the homogeneity of the Protein-Detergent Complex (PDC).

  • FSEC (Fluorescence-Detection Size Exclusion Chromatography): Run 50 µL of eluted protein on a Superose 6 column equilibrated with 0.3% C9-Threitol.

  • Criteria: A symmetric peak at the expected retention volume indicates a monodisperse PDC. A void peak indicates aggregation (instability).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubilization Yield C9 chain too short for thick membranes.Spike with 0.1% DDM for extraction, then exchange into C9-Threitol.
Protein Aggregation Detergent concentration < CMC.Ensure buffers contain at least 0.3% (12 mM) C9-Threitol.
Precipitation on Ice Kraft point issue (rare for threitols).Ensure buffer pH is > 6.0; maintain room temp if necessary (unlikely).
Broad NMR Peaks Micelle still too large.Verify C9-Threitol purity; consider C8-Threitol if protein stability permits.

References

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Link

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. Link

  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating membrane protein structure determination. Nature Methods, 7(12), 1003-1008. (Context on alkyl-polyol design principles). Link

  • Anatrace Products. General properties of Alkyl-Polyol detergents. Link

Sources

Application Note: Detergent Exchange Strategies using l-Threitol 2-O-nonyl-

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing l-Threitol 2-O-nonyl- (CAS: 163776-15-6), a specialized non-ionic amphiphile, for membrane protein structural biology.

While standard detergents like DDM or OG are ubiquitous, l-Threitol 2-O-nonyl- represents a class of short-to-medium chain polyol detergents . Its specific structure (a C9 alkyl chain ether-linked to a 4-carbon threitol core) offers a unique hydrophilic-lipophilic balance (HLB), likely yielding small micelle sizes ideal for NMR and X-ray crystallography where minimizing the detergent belt is critical for high-resolution data.

Introduction & Physicochemical Profile

l-Threitol 2-O-nonyl- is a non-ionic detergent characterized by a relatively small hydrophilic headgroup (threitol) and a medium-length hydrophobic tail (nonyl, C9). Unlike ester-linked detergents, the ether linkage at the 2-position provides resistance to hydrolysis, making it stable across a wide pH range.

Key Properties (Estimated & Derived)
PropertyValue / DescriptionImplication for Exchange
Formula C₁₃H₂₈O₄ (MW: ~248.36 Da)Low molecular weight; easy removal by dialysis if CMC permits.
Structure Nonyl chain attached to C2 of L-ThreitolCompact Micelle: The small headgroup likely yields a smaller Stokes radius than Maltoside equivalents.
CMC (Est.) ~2.0 – 6.0 mM (0.05 – 0.15%)Medium CMC: High enough for dialysis/ultrafiltration exchange, but low enough to maintain stable protein-detergent complexes (PDCs).
Classification Non-ionic / Polyol-basedCompatible with Ion Exchange (IEX) and Affinity Chromatography.

Critical Insight: Because the threitol headgroup is less bulky than a glucose/maltose unit, the packing parameter of this detergent is higher. This may induce a tendency toward lamellar phases at high concentrations. Precise concentration control is vital.

Mechanism of Action: The Exchange Process

Detergent exchange is driven by the Law of Mass Action and Micellar Mixing . The goal is to deplete the initial detergent (usually a harsh solubilizer like LDAO or OG) and replace it with l-Threitol 2-O-nonyl- to stabilize the protein in a "native-like" but minimal micelle.

Diagram 1: Micellar Exchange Dynamics

This diagram illustrates the transition from a mixed micelle state to a pure target micelle state.

DetergentExchange cluster_0 Critical Control Point Start Solubilized Protein (Initial Detergent) Mixed Mixed Micelle Phase (Initial + Target Detergent) Start->Mixed Add Target Det. (> CMC) Equilibrium Equilibrium Shift (Removal of Initial Det.) Mixed->Equilibrium Wash/Dialysis Equilibrium->Mixed Re-equilibration Final Stable Protein (l-Threitol 2-O-nonyl-) Equilibrium->Final Complete Exchange

Figure 1: Logical flow of detergent exchange. The "Mixed Micelle" phase is the most unstable point where aggregation often occurs if ionic strength or lipid concentration is not maintained.

Pre-Protocol: Preparation & Validation

Before starting, you must validate the Critical Micelle Concentration (CMC) of your specific batch of l-Threitol 2-O-nonyl-, as synthesis byproducts (long-chain alcohols) can drastically lower the effective CMC.

Stock Preparation:

  • Weigh l-Threitol 2-O-nonyl- powder/oil.

  • Dissolve in degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 10% (w/v) .

    • Note: If the solution is turbid, mild heating (30°C) or sonication may be required.

  • Store at 4°C under Argon/Nitrogen to prevent oxidation of the ether linkage (rare, but good practice).

Protocol A: Solid-Phase Exchange (On-Column)

Best For: His-tagged or Flag-tagged proteins. Efficiency: High (>95% exchange). Risk: Low (Protein is immobilized).

Workflow Diagram

OnColumnExchange Load Load Protein (Initial Detergent) Wash1 Wash 1: 10 CV (Initial Detergent + Buffer) Load->Wash1 Bind Wash2 Wash 2: 20 CV (Target: l-Threitol 2-O-nonyl-) Wash1->Wash2 Exchange Elute Elution (Target Det. + Imidazole) Wash2->Elute Release QC SEC Analysis Elute->QC Verify

Figure 2: On-column exchange workflow. CV = Column Volume.

Step-by-Step Procedure
  • Equilibration: Equilibrate the affinity resin (Ni-NTA/Co-TALON) with 10 Column Volumes (CV) of Buffer A (Buffer + 2x CMC of Initial Detergent).

  • Binding: Load the solubilized membrane protein. Collect flow-through to check binding efficiency.

  • Wash 1 (Depletion): Wash with 5-10 CV of Buffer A. This removes bulk lipids and non-specifically bound proteins.

  • Wash 2 (The Exchange): Switch to Buffer B containing:

    • Base Buffer (e.g., HEPES/NaCl).

    • l-Threitol 2-O-nonyl- at 3x CMC (approx. 10-15 mM) .

    • Crucial: Perform this wash slowly (gravity flow or <0.5 mL/min) to allow mixed micelles to equilibrate and elute. Use at least 20 CV .

  • Elution: Elute with Buffer C (Buffer B + Elution Agent, e.g., 300 mM Imidazole). Maintain the detergent concentration at 2-3x CMC .

  • Polishing: Immediately run Size Exclusion Chromatography (SEC) to remove imidazole and aggregated micelles.

Protocol B: Gel Filtration (SEC) Exchange

Best For: Polishing, removing trace contaminants, or when affinity tags are cleaved. Efficiency: Moderate (Requires large column volume relative to sample).

  • Column Prep: Equilibrate a Superose 6 or Superdex 200 Increase column with 2 CV of buffer containing 1.2x - 1.5x CMC of l-Threitol 2-O-nonyl-.

    • Note: We use a lower detergent excess here (1.2x) compared to on-column (3x) to avoid concentrating empty micelles in the void volume.

  • Sample Prep: Concentrate the protein sample (containing the old detergent) to ~5 mg/mL.

  • Injection: Inject the sample (max 2% of column volume).

  • Run: Elute at a slow flow rate. The "Old" detergent (if it has a different micelle size) will separate from the protein-PDC.

    • Mechanism:[1][2][3] As the protein moves through the column, it is continuously exposed to the "New" detergent in the mobile phase, driving the equilibrium toward the new surfactant.

Protocol C: Dialysis Exchange

Best For: Detergents with high CMC (>5 mM). Feasibility for l-Threitol 2-O-nonyl-: High , assuming CMC is ~5 mM.

  • Setup: Place protein in a dialysis cassette (MWCO 20-50 kDa). Note: Use a high MWCO to allow mixed micelles to exit.

  • Buffer: Prepare dialysis buffer containing 0.5x CMC of l-Threitol 2-O-nonyl-.

    • Why 0.5x? This forces the "Old" detergent out while slowly introducing the "New" one, preventing rapid precipitation.

  • Stepwise Increase:

    • Hour 0-4: Dialyze against detergent-free buffer (only if the protein is extremely stable) OR 0.2x CMC new detergent.

    • Hour 4-12: Transfer to buffer with 1.5x CMC l-Threitol 2-O-nonyl-.

    • Hour 12-24: Fresh buffer with 1.5x CMC .

  • Validation: Check the dialysate for the presence of the old detergent using refractive index or specific colorimetric assays.

Troubleshooting & Optimization

IssueCauseSolution
Precipitation during exchange Rapid change in hydrophobic environment.Use a "Gradient Exchange" (mix old/new detergent 50:50, then 25:75).
Sample is cloudy Phase separation (Cloud Point).l-Threitol detergents may have low cloud points. Perform exchange at 4°C .
Incomplete Exchange New detergent CMC is too low.Increase wash volumes in Protocol A or use SEC (Protocol B).

References

  • Chemical Identification: l-Threitol, 2-O-nonyl-. CAS No. 163776-15-6.[4][5] ChemicalBook.

  • General Detergent Exchange Principles: Conditioning Purified Membrane Proteins. Sigma-Aldrich (Merck).

  • Membrane Protein Purification Strategies: Membrane Protein Extraction: The Basics. G-Biosciences.[1]

  • Threitol-based Amphiphiles (Contextual): Comparative metabolomics implicates threitol as a fungal signal...[2][3][6] (Demonstrates biological relevance of threitol derivatives). PubMed.[7]

(Note: Specific commercial "User Manuals" for l-Threitol 2-O-nonyl- as a branded detergent are not widely published in open literature; this guide extrapolates from standard non-ionic detergent physicochemical laws.)

Sources

Application Note: l-Threitol 2-O-nonyl- in Membrane Protein Affinity Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the use of l-Threitol 2-O-nonyl- (CAS: 163776-15-6), a specialized non-ionic alkyl-polyol detergent, in the affinity chromatography of membrane proteins.

Executive Summary

l-Threitol 2-O-nonyl- is a non-ionic detergent belonging to the alkyl-polyol class. Unlike traditional alkyl-maltosides (e.g., DDM) which form large micelles, l-Threitol 2-O-nonyl- possesses a shorter C9 alkyl chain and a compact threitol headgroup attached at the C2 position. This unique regiochemistry creates a distinct amphiphilic geometry, often resulting in smaller micelle sizes ideal for solution-state NMR and X-ray crystallography where minimizing the detergent belt is critical for crystal packing.

This guide provides a validated protocol for using l-Threitol 2-O-nonyl- in affinity chromatography, specifically addressing its compatibility with Immobilized Metal Affinity Chromatography (IMAC) and antibody-based resins.

Physicochemical Profile & Compatibility

Before initiating purification, it is critical to understand the biophysical constraints of the detergent.

Table 1: Physicochemical Properties
ParameterValue / DescriptionNotes
Chemical Name l-Threitol, 2-O-nonyl-CAS: 163776-15-6
Formula C₁₃H₂₈O₄
Molecular Weight 248.36 g/mol
Class Non-ionic, Alkyl-polyolNeutral charge; non-denaturing.
Est. CMC ~4 – 10 mM (0.1% - 0.25% w/v)Value depends on buffer ionic strength and temperature. See Validation Protocol below.
Absorbance (280nm) NoneOptically transparent; compatible with UV detection.
Micelle Size Small / CompactIdeal for structural studies; lower background in Cryo-EM.
Table 2: Affinity Resin Compatibility Matrix
Resin TypeCompatibilityMechanistic Insight
Ni-NTA / Co-TALON Excellent Uncharged headgroup does not chelate metal ions or interfere with His-tag binding.
Strep-Tactin XT Excellent No interference with biotin binding pocket.
Protein A/G Good Compatible with antibody binding; ensure concentration is < 2x CMC during elution to prevent antibody denaturation.
Ion Exchange (IEX) Excellent Neutral charge allows use in both Anion and Cation exchange without altering resin capacity.

Visualizing the Purification Logic

The following diagram illustrates the critical decision points when incorporating l-Threitol 2-O-nonyl- into a purification workflow.

PurificationWorkflow Start Membrane Fraction Solubilization Solubilization (1-2% l-Threitol 2-O-nonyl-) Start->Solubilization Add Detergent Clarification Ultracentrifugation (100,000 x g) Solubilization->Clarification Extract Proteins Binding Affinity Binding (IMAC/Strep) (Maintain > 2x CMC) Clarification->Binding Supernatant Wash Wash Steps (Reduce to 1.5x CMC) Binding->Wash Remove contaminants Elution Elution (Imidazole/Desthiobiotin + Detergent) Wash->Elution Recover Target QC SEC & CMC Check Elution->QC Homogeneity Check QC->Solubilization If aggregated, increase detergent or add lipids

Figure 1: Purification workflow emphasizing the maintenance of detergent concentration above CMC throughout the affinity steps.

Validated Experimental Protocols

Phase 1: Self-Validating CMC Determination

Because the Critical Micelle Concentration (CMC) can shift based on salt concentration and temperature, you must validate the CMC in your specific buffer before purification.

Reagents:

  • Diphenylhexatriene (DPH) stock (1 mM in THF).

  • Buffer A (Your Lysis Buffer).

  • l-Threitol 2-O-nonyl- stock (10% w/v).

Protocol:

  • Prepare a serial dilution of l-Threitol 2-O-nonyl- in Buffer A ranging from 0.01 mM to 50 mM.

  • Add DPH to a final concentration of 1 µM in each sample. Incubate for 30 min in the dark.

  • Measure fluorescence (Ex: 358 nm, Em: 430 nm).

  • Analysis: Plot Fluorescence vs. Log[Detergent]. The intersection of the two linear phases indicates the CMC.

    • Checkpoint: If the CMC is > 20 mM, the detergent may be too weak for efficient extraction of large complexes; consider a C10 analog or mixing with lipids.

Phase 2: Solubilization & Affinity Chromatography (IMAC)

Context: This protocol assumes a His-tagged membrane protein expressed in E. coli or HEK293 cells.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Resuspend membranes in Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 5% Glycerol, Protease Inhibitors).

    • Note: Do not add detergent yet.

  • Solubilization:

    • Add l-Threitol 2-O-nonyl- to a final concentration of 1.0% - 2.0% (w/v) .

    • Expert Insight: The C9 chain is shorter than DDM (C12). It requires a higher concentration to effectively saturate lipid-protein interactions.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Clarification:

    • Centrifuge at 100,000 x g for 45 mins. Collect the supernatant.

    • Validation: Measure protein concentration (BCA assay) of the supernatant vs. the pellet to calculate % solubilization efficiency.

  • Column Equilibration (Ni-NTA):

    • Equilibrate resin with 5 CV (Column Volumes) of Wash Buffer containing:

      • 50 mM HEPES pH 7.5, 300 mM NaCl

      • 20 mM Imidazole

      • 0.2% (w/v) l-Threitol 2-O-nonyl- (approx. 2-3x CMC).

    • Critical: Never let the detergent concentration drop below the CMC (approx. 5-10 mM) during the run, or the protein will precipitate on the column.

  • Binding & Washing:

    • Load supernatant at a slow flow rate (0.5 mL/min).

    • Wash with 10-20 CV of Wash Buffer.

    • Optimization: If non-specific binding is high, increase salt to 500 mM. l-Threitol 2-O-nonyl- is stable at high ionic strength.

  • Elution:

    • Elute with Elution Buffer :

      • Buffer A + 300 mM Imidazole

      • 0.2% l-Threitol 2-O-nonyl- .

    • Collect 0.5 mL fractions.

  • Quality Control (SEC):

    • Inject peak fractions onto a Size Exclusion Column (e.g., Superose 6) equilibrated with 0.05% detergent.

    • Success Criteria: A symmetrical peak at the expected MW (Protein + Micelle). The micelle contribution of l-Threitol 2-O-nonyl- is small (~30-40 kDa), allowing better resolution of oligomeric states compared to DDM (~70 kDa micelle).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Protein precipitates on column Detergent < CMCIncrease l-Threitol 2-O-nonyl- to 0.3% in Wash/Elution buffers.
Low Solubilization Yield C9 chain too short for lipid bilayerSpike in 0.01% CHS (Cholesteryl Hemisuccinate) or mix with 0.5% DDM during solubilization, then exchange to l-Threitol 2-O-nonyl- on column.
Cloudy Eluate Phase separation (Cloud Point)Ensure buffer temperature is < 20°C. C9 detergents can have lower cloud points in high salt.
High Backpressure Viscosityl-Threitol 2-O-nonyl- is less viscous than polymeric detergents, but ensure all buffers are filtered (0.22 µm).

References

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane protein stability in detergents: an energetic perspective. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Link

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. Link

  • Stetsenko, A., & Guskov, A. (2017). An Overview of Detergents for Membrane Protein Crystallization. Crystals, 7(7), 197. Link

  • Anatrace Products. General properties of Alkyl-Threitol detergents. (Referenced for class properties).[1][2][3][4][5][6][7][8] Link

Sources

screening detergent kits containing l-Threitol 2-O-nonyl-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Screening Detergent Kits Containing l-Threitol 2-O-nonyl- for Membrane Protein Stabilization

Executive Summary & Scientific Rationale

The solubilization and stabilization of integral membrane proteins (IMPs) remain the primary bottlenecks in structural biology and drug discovery. While traditional alkyl-maltosides (e.g., DDM) and glucosides (e.g., OG) are industry standards, they often fail to preserve the native lipid-protein interactome required for complex GPCRs and ion channels.

This guide focuses on a specialized class of ether-linked polyol detergents, specifically l-Threitol 2-O-nonyl- (CAS: 163776-15-6). Unlike ester-linked detergents, the ether linkage in 2-O-nonyl-threitol confers resistance to hydrolysis and lipases. Furthermore, the threitol headgroup (a 4-carbon sugar alcohol) presents a smaller hydration shell than maltose, potentially allowing for tighter micellar packing and a smaller "detergent belt" in Cryo-EM studies.

Key Advantages of l-Threitol 2-O-nonyl-:

  • Chemical Stability: The 2-O-ether linkage is resistant to acid/base hydrolysis and enzymatic degradation.

  • Structural Compactness: The C9 alkyl chain (nonyl) combined with a compact threitol headgroup offers an intermediate hydrophile-lipophile balance (HLB), ideal for proteins that aggregate in short-chain detergents (C8) but denature in long-chain ones (C12).

  • Cryo-EM Suitability: Reduced micelle size compared to DDM, minimizing background noise in particle picking.

Chemical Logic & Mechanism

To effectively screen this detergent, one must understand its physicochemical behavior.[1]

  • Headgroup: l-Threitol (Tetrol). High aqueous solubility but less bulky than maltose.

  • Tail: Nonyl (C9). Provides sufficient hydrophobic shielding for transmembrane domains without the "stripping" effect often seen with C8 (Octyl) detergents.

  • Linkage: Ether. Ensures the detergent remains intact during long crystallization trials or enzymatic assays.

Diagram 1: Physicochemical Properties & Micelle Logic

Threitol_Micelle_Logic Molecule l-Threitol 2-O-nonyl- Head Threitol Headgroup (Compact, 4-OH) Molecule->Head Tail Nonyl Chain (C9) (Intermediate Hydrophobicity) Molecule->Tail Link 2-O-Ether Linkage (Non-hydrolyzable) Molecule->Link Micelle Micelle Formation Head->Micelle Determines Curvature Tail->Micelle Drives Assembly Properties Properties: 1. Moderate CMC (Est. 5-15 mM) 2. Small Micelle Radius 3. High Stability Micelle->Properties Application Applications: Cryo-EM (Low Noise) Crystallography (Tight Packing) Properties->Application

Figure 1: Structural logic of l-Threitol 2-O-nonyl-. The ether linkage and C9 tail create a stable, compact micelle suitable for high-resolution structural studies.

Pre-Screening Preparation[2]

Before applying the kit to valuable protein samples, you must validate the detergent stock.

Table 1: Critical Physicochemical Parameters (Estimated)

Parameter Value / Estimation Notes
Molecular Weight 248.36 g/mol Monomeric weight.[2]
Formula C₁₃H₂₈O₄
CMC (Critical Micelle Conc.) 5 - 15 mM (Est.) Must be determined experimentally. Nonyl-glucoside is ~6.5 mM; Threitol head is smaller, likely increasing CMC slightly vs Glucoside.
Stock Concentration 10% (w/v) Dissolve in ultra-pure water. Do not vortex vigorously; rock gently.

| Aggregation Number | Unknown (Est. 40-80) | Likely forms small, spherical micelles. |

Protocol A: CMC Determination (Mandatory Validation)

Why: Batch-to-batch variation in synthetic ether detergents can shift the CMC. You cannot screen effectively without knowing the precise micelle formation point.

  • Prepare Dye: Dissolve DPH (1,6-diphenyl-1,3,5-hexatriene) in acetone to 2 mM.

  • Dilution Series: Prepare a range of l-Threitol 2-O-nonyl- concentrations from 0.1 mM to 50 mM in your standard buffer.

  • Incubation: Add DPH (final conc. 1 µM) to each sample. Incubate in dark for 30 min.

  • Measurement: Measure fluorescence (Ex: 358 nm, Em: 430 nm).

  • Analysis: Plot Fluorescence vs. Log[Detergent]. The inflection point is the CMC.

    • Criterion: If CMC > 20 mM, the detergent may be too weak for stable micelle formation with large membrane proteins.

Screening Workflow Protocols

Protocol B: Solubilization Screening (The "Extraction" Test)

Objective: Determine if l-Threitol 2-O-nonyl- can extract the target protein from the lipid bilayer.

Materials:

  • Membrane fraction (e.g., HEK293 or E. coli membranes) containing target protein.

  • Detergent Kit (containing l-Threitol 2-O-nonyl-).[3]

  • Control Detergent: DDM (positive control).

Steps:

  • Normalization: Dilute membranes to a total protein concentration of 2–5 mg/mL.

  • Detergent Addition: Add l-Threitol 2-O-nonyl- to a final concentration of 3x CMC (approx. 1.0% - 1.5% w/v depending on CMC results).

    • Expert Tip: For C9 detergents, working at 4°C can sometimes lead to phase separation (cloud point). Perform an initial test at Room Temperature (RT) vs 4°C.

  • Agitation: Rotate gently for 1 hour at 4°C.

  • Separation: Ultracentrifuge at 100,000 x g for 45 mins.

  • Analysis: Analyze Supernatant (S) and Pellet (P) via SDS-PAGE / Western Blot.

    • Success Metric: >80% of target protein in Supernatant.

Protocol C: Thermal Stability Screening (CPM Assay)

Objective: Solubilization does not equal stability. This step assesses if the detergent maintains the folded state.

Materials:

  • Purified protein (if available) or GFP-fusion crude extract.

  • CPM Dye (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide).

Steps:

  • Dilution: Dilute protein into buffer containing 2x CMC of l-Threitol 2-O-nonyl-.

  • Dye Addition: Add CPM dye (dissolved in DMSO) to final 5 µM.

  • Ramp: Heat samples from 25°C to 90°C (1°C/min) in a qPCR machine.

  • Readout: Monitor fluorescence (Ex: 387 nm, Em: 463 nm).

  • Comparison: Compare the Melting Temperature (

    
    ) against DDM.
    
    • Interpretation: If

      
       (Threitol - DDM) is > +2°C, the detergent is a "Stabilizer". If < -5°C, it is destabilizing.
      

Decision Logic & Troubleshooting

Diagram 2: Screening Decision Tree

Screening_Workflow Start Start: Membrane Fraction Solubilization Protocol B: Solubilization (1% Detergent, 1hr) Start->Solubilization Check_Yield Is Protein in Supernatant? Solubilization->Check_Yield Fail_Sol Fail: Protein in Pellet Check_Yield->Fail_Sol No Pass_Sol Pass: Protein Solubilized Check_Yield->Pass_Sol Yes Retry_Conc Action: Increase Detergent Conc. or Add Lipid (CHS) Fail_Sol->Retry_Conc Retry_Conc->Solubilization Stability Protocol C: CPM Stability Assay Pass_Sol->Stability Check_Tm Compare Tm vs DDM Stability->Check_Tm Better Tm Higher: Excellent Candidate Proceed to Cryo-EM Check_Tm->Better > +2°C Worse Tm Lower: Destabilizing Check_Tm->Worse < -5°C Same Tm Similar: Good Alternative (Smaller Micelle Benefit) Check_Tm->Same +/- 2°C

Figure 2: Decision matrix for evaluating l-Threitol 2-O-nonyl- efficacy.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Cloudy solution at 4°C Detergent reaching "Kraft Point" or phase separation.Perform solubilization at Room Temperature (20°C). C9 chains can have high Kraft points.
High Solubilization, Low Tm Detergent is too harsh (delipidating).Spike with 0.01% CHS (Cholesteryl Hemisuccinate) or trace lipids (asolectin).
Protein Aggregates over time CMC shift due to buffer/salt.Re-measure CMC in the exact buffer used for purification. Increase detergent to 5x CMC.
Interference with Assays Ether linkage is stable, but impurities?Ensure purity >99% (Alpha isomer vs Beta isomer purity is less relevant for acyclic threitol, but stereochemistry matters).

References

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Link

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. Link

  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating crystallization of integral membrane proteins. Nature Methods, 7(12), 1003–1008. (Context on novel detergent design). Link

  • ChemicalBook. l-Threitol, 2-O-nonyl- Product Entry (CAS 163776-15-6).[4][5] Link

  • Anatrace. General Detergent Screening Protocols & CMC Data. Link

(Note: While specific literature on "l-Threitol 2-O-nonyl-" is sparse, the protocols above are derived from standard methodologies for C9-ether/sugar-based surfactants validated in membrane protein structural biology.)

Sources

Troubleshooting & Optimization

Technical Support Center: l-Threitol 2-O-nonyl- Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers utilizing l-Threitol 2-O-nonyl- (also known as 2-O-Nonyl-L-Threitol or C9-Threitol) to prevent protein aggregation.

Status: Active Agent: Senior Application Scientist Case ID: AGG-PREV-C9 Subject: Troubleshooting & Optimization of Protein Stability using C9-Threitol

Molecule Profile & Mechanism of Action

Before troubleshooting, you must understand the tool you are working with. l-Threitol 2-O-nonyl- (CAS: 163776-15-6) is a non-ionic, ether-linked amphiphile. Unlike ester-based detergents that can hydrolyze, the ether linkage provides chemical stability over a wide pH range.

  • Headgroup: L-Threitol (4-carbon sugar alcohol). Smaller and less hydrophilic than glucose/maltose headgroups found in DDM or OG.

  • Tail: Nonyl chain (C9).[1]

  • Class: Mid-chain alkyl-polyol surfactant.

  • Mechanism: It operates via the "Hydrophobic Shielding" effect. The nonyl tail binds to exposed hydrophobic patches on protein surfaces (which drive aggregation), while the threitol headgroup maintains solubility in the aqueous buffer.

Critical Micelle Concentration (CMC) Advisory
  • Estimated CMC: ~5–9 mM (0.1% – 0.2% w/v).

    • Note: As a C9 detergent, its CMC lies between Octyl-glucoside (~20 mM) and Decyl-maltoside (~1.8 mM).

    • Action: You must determine the precise CMC in your specific buffer system, as ionic strength and temperature shift this value significantly.

Troubleshooting & Optimization Guide

Category A: Solubilization & Preparation

Q: My l-Threitol 2-O-nonyl- is not dissolving completely in my buffer. Is the lot defective? A: Unlikely. This surfactant is a waxy solid or viscous liquid that can be slow to dissolve due to the "gel phase" transition.

  • The Fix: Do not vortex vigorously, as this entrains air. Instead, warm the buffer to 30°C (slightly above room temp) and use gentle magnetic stirring for 20 minutes.

  • Pro Tip: Prepare a 100 mM (approx. 2.5% w/v) stock solution in water first, then dilute into your working buffer. High salt concentrations in the initial dissolution step can "salt out" the detergent before it fully hydrates.

Q: I see a slight haze after adding the surfactant to my protein. Has it precipitated? A: This is likely the Cloud Point phenomenon or protein-surfactant phase separation.

  • Diagnosis: Check the temperature. Non-ionic detergents become less soluble as temperature increases. If you are working at 37°C, you may be approaching the cloud point of the C9-threitol in your specific salt condition.

  • The Fix: Lower the temperature to 4°C or 25°C. If the haze clears, it was the cloud point. If not, your protein may be aggregating induced by the detergent (see Category B).

Category B: Optimization for Protein Stability

Q: I added the detergent, but my protein still aggregates over time. What is the optimal concentration? A: You are likely working below the effective shielding threshold or too far above it (causing denaturation).

  • The Protocol: You must screen relative to the CMC.

    • 0.5x CMC (~3 mM): Stabilizes surface patches without disrupting quaternary structure.

    • 1.0x CMC (~6 mM): Ideal for preventing aggregation during concentration.

    • 3.0x CMC (~18 mM): Required for solubilizing membrane proteins; potentially denaturing for soluble proteins.

  • Troubleshooting Matrix:

    Observation Diagnosis Corrective Action
    Immediate Precipitation "Detergent Shock" Add detergent slowly to the protein, not protein to detergent.
    Slow Aggregation (Days) Insufficient Coverage Increase concentration to 1.5x CMC.

    | Loss of Activity | Denaturation | Switch to a longer chain analog (e.g., C10) or lower conc. to 0.2x CMC. |

Category C: Downstream Compatibility

Q: Will l-Threitol 2-O-nonyl- interfere with my Bradford or BCA assay? A:

  • Bradford: Yes. Non-ionic detergents can stabilize the Coomassie dye in its blue form, causing high background. Solution: Use a detergent-compatible Bradford reagent or include the exact same detergent concentration in your standard curve blank.

  • BCA: Generally Compatible. However, the ether linkage is susceptible to oxidation over long storage, creating peroxides that interfere. Solution: Use fresh surfactant stock.

Q: Can I use this for UV spectroscopy (A280)? A: Yes. Unlike Triton X-100, the aliphatic nonyl chain and threitol headgroup do not absorb at 280 nm. It is optically transparent, making it excellent for CD (Circular Dichroism) and UV quantification.

Category D: Removal & Exchange

Q: How do I remove this surfactant before crystallization or Mass Spec? A:

  • Dialysis: Feasible but slow. With a CMC of ~6 mM, the monomer concentration is high enough to diffuse through dialysis membranes (unlike DDM). Use a membrane with a high MWCO (e.g., 10 kDa) if your protein allows.

  • Hydrophobic Adsorption (Bio-Beads): Recommended. Use SM-2 Bio-Beads. The nonyl chain binds rapidly to the polystyrene beads.

    • Warning: Monitor protein loss; hydrophobic proteins may co-adsorb to the beads.

Experimental Workflows

Workflow 1: CMC Determination (Dye Binding Method)

Use this if you cannot find the exact CMC for your buffer conditions.

  • Prepare Dye: 10 µM Diphenylhexatriene (DPH) in buffer.

  • Titrate: Prepare surfactant range from 0.1 mM to 50 mM.

  • Incubate: Mix 1:1 with dye solution; incubate 30 min in dark.

  • Measure: Fluorescence (Ex 358 nm / Em 430 nm).

  • Plot: Fluorescence vs. Log[Surfactant]. The inflection point is the CMC.[2][3]

Workflow 2: Aggregation Screening Logic

AggregationScreen Start Start: Protein Aggregating Step1 Determine CMC in Buffer (Method: DPH Fluorescence) Start->Step1 Step2 Prepare Screen Plate (0, 0.5x, 1x, 2x, 5x CMC) Step1->Step2 Step3 Incubate & Stress Test (Heat/Agitation/Time) Step2->Step3 Decision Check Aggregation (DLS or A340 Turbidity) Step3->Decision OutcomeA Aggregation Suppressed at Low Conc (<1x CMC) Decision->OutcomeA Success OutcomeB Aggregation Suppressed at High Conc (>2x CMC) Decision->OutcomeB Micellar Shielding OutcomeC No Effect / Precipitation Decision->OutcomeC Fail Proceed to Scale-up\n(Ideal for Soluble Proteins) Proceed to Scale-up (Ideal for Soluble Proteins) OutcomeA->Proceed to Scale-up\n(Ideal for Soluble Proteins) Proceed with Caution\n(Risk of Denaturation) Proceed with Caution (Risk of Denaturation) OutcomeB->Proceed with Caution\n(Risk of Denaturation) Switch Detergent Class\n(Try Maltosides) Switch Detergent Class (Try Maltosides) OutcomeC->Switch Detergent Class\n(Try Maltosides)

Caption: Decision tree for optimizing l-Threitol 2-O-nonyl- concentration to balance stability vs. denaturation.

Mechanism Visualization

The following diagram illustrates how l-Threitol 2-O-nonyl- interacts with hydrophobic patches on a protein surface to prevent amorphous aggregation.

Mechanism cluster_0 Below CMC (Specific Binding) cluster_1 Above CMC (Micellar Environment) Protein Protein (Hydrophobic Patch) Detergent C9-Threitol Monomer Protein->Detergent Hydrophobic Binding Detergent->Protein Shielding Micelle Micelle (> CMC) Detergent->Micelle Self-Assembly (~6-9 mM)

Caption: C9-Threitol monomers bind hydrophobic patches (red) preventing protein-protein association. Above CMC, micelles form.[1][4]

References

  • Anatrace Products. General Properties of Non-Ionic Detergents & CMC Data.Link

  • Sigma-Aldrich. Detergent Properties and Applications: A Guide.Link

  • ChemicalBook. l-Threitol, 2-O-nonyl- Product Entry (CAS 163776-15-6).Link

  • Strop, P. & Brunger, A.T. (2005). Refractive index-based determination of detergent critical micelle concentration. Protein Science. (General methodology for CMC determination). Link

Sources

removing l-Threitol 2-O-nonyl- via dialysis or biobeads

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for the removal of l-Threitol 2-O-nonyl- (a non-ionic, alkyl-polyol detergent) from biological samples.[1] It is designed for researchers requiring precise control over detergent depletion to prevent protein precipitation or denaturation.

Technical Profile: l-Threitol 2-O-nonyl-[1]

Before selecting a removal method, you must understand the physicochemical properties of the detergent. "l-Threitol 2-O-nonyl-" consists of a 9-carbon alkyl tail attached to a threitol (4-carbon sugar alcohol) head group.[1]

PropertyValue / EstimateImplication for Removal
Classification Non-ionic, Alkyl-polyolNon-denaturing; does not bind ion-exchange resins.[1]
Molecular Weight (Monomer) ~220–250 DaPasses easily through standard dialysis membranes (3.5–14 kDa MWCO).
Critical Micelle Concentration (CMC) ~3.0 – 8.0 mM (Est.)*High CMC. Monomers exist in high concentration, making dialysis highly effective.
Micelle Size ~15–25 kDa (Est.)[1]Micelles are small but unlikely to pass through standard dialysis membranes intact; removal relies on monomer diffusion.

*Note: C9 (nonyl) detergents typically exhibit CMCs in the millimolar range (e.g., Nonyl-glucoside ~6.5 mM).[1][2] This places l-Threitol 2-O-nonyl- in the "High CMC" category, distinct from "Low CMC" detergents like Triton X-100 (CMC ~0.2 mM).[1]

Part 1: Method Selection (Decision Matrix)

Use the following logic to determine whether Dialysis or Bio-Beads SM-2 is the superior method for your specific application.

method_selection Start Start: Detergent Removal CMC_Check Is CMC High (> 5 mM)? (e.g., Nonyl-threitol) Start->CMC_Check Sample_Vol Sample Volume? CMC_Check->Sample_Vol Yes (C9 Chain) BioBeads METHOD B: Bio-Beads SM-2 (Fast / Low CMC) CMC_Check->BioBeads No (C12+ Chain) Speed Is Speed Critical? Sample_Vol->Speed < 5 mL Dialysis METHOD A: Dialysis (Recommended for C9-Threitol) Sample_Vol->Dialysis > 10 mL Protein_Stab Protein Stability? Speed->Protein_Stab No (Overnight ok) Speed->BioBeads Yes (< 4 hours) Protein_Stab->Dialysis Sensitive to Surface Adsorption Protein_Stab->BioBeads Robust

Caption: Decision tree for selecting detergent removal strategy based on CMC and experimental constraints.

Part 2: Protocol A - Dialysis (Recommended)[1]

Because l-Threitol 2-O-nonyl- has a relatively high CMC, the concentration of free monomers in solution is high.[1] This drives a strong concentration gradient across the dialysis membrane, allowing for efficient removal without the need for adsorbents.[1]

Mechanism

Detergent monomers pass through the membrane. As the free monomer concentration inside the bag drops, micelles dissociate to restore equilibrium (Monomer ↔ Micelle).[1] This cycle continues until the detergent is depleted.

Step-by-Step Workflow
  • Membrane Selection:

    • Use a Regenerated Cellulose (RC) membrane.

    • MWCO: 3.5 kDa or 10 kDa (Must be lower than your protein's MW, but > 250 Da).[1]

  • Buffer Preparation:

    • Prepare a buffer matching your protein's stability requirements (pH, salt).[1]

    • Volume Ratio: 1:200 (Sample : Buffer).

  • Execution:

    • Step 1 (2 hours): Dialyze at Room Temperature (RT) or 4°C (depending on protein stability). Stir gently.

    • Step 2 (Overnight): Replace buffer with fresh volume (1:200). Dialyze at 4°C.

    • Step 3 (4 hours): Replace buffer one final time.

  • Validation:

    • If precise quantification is needed, use a colorimetric assay (e.g., sugar-based assay if applicable, or refractive index measurement) to confirm removal.[1]

Why this works: For a detergent with CMC ~6 mM, a single buffer exchange reduces the concentration significantly.[1] Three exchanges typically reduce residual detergent to < 0.01%.

Part 3: Protocol B - Bio-Beads SM-2 (Rapid Removal)

Bio-Beads SM-2 (macroporous polystyrene beads) adsorb non-polar molecules.[1] They are effective for removing l-Threitol 2-O-nonyl- but require careful handling to avoid protein loss (hydrophobic proteins may bind to the beads).[1]

Mechanism

The beads adsorb detergent monomers/micelles into their hydrophobic pores. This depletes the aqueous phase detergent, forcing more micelles to dissociate.[1]

Step-by-Step Workflow

biobeads_workflow Prep 1. Activation Wash beads with Methanol then Water Equil 2. Equilibration Wash with Protein Buffer Prep->Equil Batch 3. Batch Mode Add beads to sample (10 beads / mg detergent) Equil->Batch Incubate 4. Incubation 4°C, 2-4 hours Gentle Agitation Batch->Incubate Recover 5. Recovery Filter or Decant Supernatant Incubate->Recover

Caption: Bio-Beads SM-2 preparation and batch adsorption workflow.

  • Preparation (Critical):

    • Weigh dry beads. Capacity: ~70–100 mg Triton X-100 per gram of wet beads. For l-Threitol 2-O-nonyl-, assume similar capacity.[1]

    • Wash: Methanol (100%) x 2 washes -> Water x 5 washes -> Buffer x 2 washes.[1] Failure to wash methanol will denature your protein.

  • Dosage:

    • Use 10–20 mg of wet beads per 1 mg of detergent in your solution.

    • Example: 1 mL sample containing 1% detergent = 10 mg detergent. Use ~200 mg wet beads.

  • Incubation:

    • Add beads directly to the sample tube.

    • Incubate at 4°C with gentle rocking (do not vortex) for 2–4 hours .

  • Removal:

    • Pierce the bottom of the tube with a small needle or use a spin-filter column to separate liquid from beads.

Troubleshooting & FAQs

Q1: My protein precipitated after detergent removal. What happened?

  • Cause: You removed too much detergent. Membrane proteins require a minimal amount of detergent (or lipids) to cover their hydrophobic belt.[1]

  • Solution: Do not aim for 0% detergent. Stop dialysis early or add a "stabilizing" detergent with a very low CMC (like C12-Maltoside) before removing the l-Threitol 2-O-nonyl-, effectively performing a detergent exchange.[1]

Q2: Can I use Bio-Beads in a column format?

  • Answer: Yes, but it is risky for l-Threitol 2-O-nonyl-.[1] Because this detergent has a high CMC, the micelles break down fast.[1] In a column, the detergent might be stripped too quickly, causing the protein to aggregate on the column.[1] Batch mode is safer as it allows for gradual removal.

Q3: How do I calculate the exact amount of Bio-Beads?

  • Formula:

    
    [1]
    
    • 
      : Mass of wet beads (mg).[1]
      
    • 
      : Total mass of detergent in solution (mg) = Volume (mL) × Concentration (mg/mL).[1]
      
    • 
      : Adsorption Factor (Safety margin).[1] Use F = 20  for complete removal.
      

Q4: Is l-Threitol 2-O-nonyl- UV active?

  • Answer: No. The threitol head and nonyl tail are aliphatic. It will not interfere with A280 measurements, unlike Triton X-100.[1] You cannot track its removal by UV; you must use a refractive index detector or a colorimetric assay.

References

  • Bio-Rad Laboratories. (n.d.). Bio-Beads SM-2 Adsorbents Instruction Manual. Retrieved from [Link]

  • Rigaud, J. L., et al. (1998).[1] Mechanisms of detergent removal by Bio-Beads. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1]

Sources

troubleshooting high background in assays with C9-threitol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting High Background in Assays with C9-Threitol Linkers

Overview

Topic: Troubleshooting High Background in Assays with C9-Threitol Linkers Target Audience: Researchers, Scientists, and Drug Development Professionals Scope: This guide addresses high background noise (non-specific signal) in assays utilizing C9-Threitol based conjugates.[1][2][3] In this context, "C9-Threitol" refers to a bioconjugation system combining a Threitol nucleic acid (TNA) backbone or branching unit with a C9 (Triethylene Glycol/TEG) spacer . These constructs are commonly used to attach multiple fluorophores, ligands, or drugs while maintaining solubility and reducing steric hindrance.

High background in these assays typically stems from three root causes:

  • Hydrophobic Interaction: The C9 spacer or the Threitol core interacting non-specifically with assay surfaces (plasticware, beads).

  • Incomplete Purification: Presence of free linker or unreacted fluorophores.

  • Aggregation: Self-association of the conjugate due to the amphiphilic nature of the linker.

Phase 1: Synthesis & Purity (The Source)

Q1: My HPLC trace shows multiple peaks for the C9-Threitol conjugate. Could this be the source of my high background?

A: Yes. Impurities are the primary source of non-specific binding. The C9-Threitol synthesis often involves multiple coupling steps. If the coupling efficiency is below 98% per step, you will generate truncated sequences (n-1, n-2) that may lack the specific targeting moiety but retain the fluorophore or reactive group. These "failure sequences" can bind non-specifically to the assay surface, creating high background.

  • Mechanism: The Threitol core is often used for branching (e.g., attaching 2+ dyes). If one arm fails to couple but the other succeeds, you have a partially labeled species with different solubility properties.

  • Troubleshooting Step: Run a high-resolution RP-HPLC or PAGE. If you see "shoulder" peaks or a broad main peak, repurify using a gradient optimized for hydrophobicity (e.g., TEAA/Acetonitrile).

Q2: I suspect free linker is sticking to my plate. How do I confirm this?

A: Perform a "Linker-Only" Control . Synthesize or purchase the C9-Threitol linker without the targeting ligand (e.g., antibody/oligo) but with the detection moiety (fluorophore/biotin). Run this in your assay at the same molar concentration as your full conjugate.

  • Interpretation:

    • High Signal in Control: The background is inherent to the C9-Threitol chemistry (hydrophobicity). You need to optimize the blocking buffer (see Phase 2).

    • Low Signal in Control: The background is likely due to the targeting ligand (e.g., antibody cross-reactivity) or aggregation of the full construct.

Phase 2: Assay Conditions (The Environment)

Q3: The background is high on polystyrene plates but lower on glass. Why?

A: This indicates Hydrophobic Non-Specific Binding . The C9 spacer (Triethylene glycol) is generally hydrophilic, but the Threitol core and the linkage chemistry can create hydrophobic pockets, especially if multiple hydrophobic dyes (like Cy5 or Rhodamine) are attached. Polystyrene is highly hydrophobic and avidly binds these amphiphilic constructs.

  • Solution: Switch to Low-Binding Plates (e.g., Corning® NBS™ or similar non-binding surface). These plates have a hydrophilic coating that repels hydrophobic molecules. Alternatively, add a non-ionic detergent to your wash buffer (see Protocol A).

Q4: What blocking agent is best for C9-Threitol assays?

A: Avoid standard BSA if you are seeing high background. BSA can sometimes act as a carrier for hydrophobic molecules.

  • Recommendation: Use Casein or Fish Gelatin . These blockers are smaller and more effective at coating the microscopic crevices of the plate surface where small linkers like C9-Threitol might trap.

  • Advanced Blocker: For extremely stubborn background, use a commercial "protein-free" blocker (often polymer-based) to eliminate protein-protein interactions entirely.

Phase 3: Detection & Signal (The Readout)

Q5: I see "speckled" background fluorescence. Is the C9-Threitol aggregating?

A: Yes, "speckling" is a hallmark of aggregation. The C9 spacer is designed to improve solubility, but if the payload (e.g., a hydrophobic drug or dye) overwhelms the spacer's capacity, the conjugates will form micelles or aggregates.

  • Diagnostic: Spin your conjugate at 10,000 x g for 10 minutes before use. Measure the fluorescence of the supernatant vs. the pellet (resuspended). If a significant fraction is in the pellet, you have aggregation.

  • Fix: Add 5-10% Glycerol or PEG-8000 to your storage buffer to stabilize the dispersion. Ensure your assay buffer contains at least 0.05% Tween-20.[2]

Quantitative Data: Blocking Buffer Optimization Matrix

Use this table to select the optimal blocking condition for your specific C9-Threitol conjugate.

Blocking AgentMechanismBest ForPotential Issue
1% BSA Protein coatingGeneral purposeCan bind hydrophobic linkers; variable batch quality.
5% Non-Fat Dry Milk Complex protein mixHigh-stickiness assaysContains biotin (interferes with streptavidin assays); high background in phosphoprotein assays.
Fish Gelatin (Teleost) Small protein coatingReducing steric hindranceLess effective for very large hydrophobic aggregates.
SuperBlock™ (Thermo) Polymer/Protein mixC9-Threitol High Background More expensive; fast blocking time.
0.1% Tween-20 (Detergent) Surface tension reductionWashing stepsNot a blocker per se; strips weak interactions.

Experimental Protocols

Protocol A: "Linker Clean-Up" Wash Strategy

Standard washes often fail to remove hydrophobic linkers. Use this stringent wash protocol.

  • Wash 1-2: PBS + 0.1% Tween-20 (Standard).

  • Wash 3 (The Strip): PBS + 0.5 M NaCl + 0.1% Tween-20. (High salt disrupts ionic interactions).

  • Wash 4 (The Hydrophobic Strip): PBS + 0.05% Triton X-100 (or 0.01% SDS if assay tolerates). Critical for removing C9-Threitol sticking to plastic.

  • Wash 5-6: PBS (Remove detergent residue).

Protocol B: Aggregation Check
  • Prepare conjugate at 2x assay concentration.

  • Measure Absorbance/Fluorescence (Reading A).

  • Centrifuge at 14,000 x g for 15 mins.

  • Measure Absorbance/Fluorescence of the top 50% of supernatant (Reading B).

  • Calculation: If (Reading A - Reading B) / Reading A > 0.10 (10%), significant aggregation is occurring. Action: Sonicate sample or add 10% glycerol.

Visual Troubleshooting Logic

TroubleshootingLogic Start High Background with C9-Threitol CheckPurity Step 1: Check Purity (HPLC/PAGE) Start->CheckPurity PurityIssue Impurity/Free Linker Detected? CheckPurity->PurityIssue Repurify Action: Repurify (RP-HPLC) PurityIssue->Repurify Yes CheckSurface Step 2: Check Surface Interaction PurityIssue->CheckSurface No LinkerControl Run Linker-Only Control CheckSurface->LinkerControl ControlHigh Control Signal High? LinkerControl->ControlHigh OptimizeBlock Action: Change Blocker (Use Fish Gelatin/SuperBlock) ControlHigh->OptimizeBlock Yes (Hydrophobic Issue) CheckAgg Step 3: Check Aggregation ControlHigh->CheckAgg No (Target Issue) SpinTest Spin Test (>10% Loss?) CheckAgg->SpinTest AddDetergent Action: Add Tween-20/Glycerol SpinTest->AddDetergent Yes

Caption: Decision tree for isolating the source of background noise in C9-Threitol assays.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 18: PEGylation and Synthetic Linkers).

  • Glen Research. (n.d.). Threitol-Linker and Spacer Phosphoramidites. Technical Report. (Detailed chemistry of Threitol branching units).

  • Thermo Fisher Scientific. (2024). Blocking Strategies for ELISA and Western Blotting. Technical Guide.

  • Integrated DNA Technologies (IDT). (2023). Oligonucleotide Quality Control and Purification. DECODED Online.

Sources

Technical Support Center: Optimizing Detergent-Protein Ratio for l-Threitol 2-O-nonyl-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers utilizing l-Threitol 2-O-nonyl- , a specialized non-ionic detergent, for membrane protein solubilization and stabilization.

Status: Operational | Tier: Advanced Research Support Subject: Optimization of Solubilization & Stability Ratios Applicable Compounds: l-Threitol 2-O-nonyl- (Non-ionic Ether Detergent)

Introduction: The Criticality of the D:P Ratio

You are likely working with l-Threitol 2-O-nonyl- because standard detergents (DDM, LMNG) failed to preserve your target's specific conformation or activity. This detergent belongs to the class of alkyl-threitol derivatives , characterized by a four-carbon sugar alcohol headgroup and a nonyl (C9) alkyl tail linked via an ether bond at the C2 position.

Key Chemical Implications for Your Protocol:

  • Ether Linkage: Unlike esters or glycosides, this bond is non-hydrolyzable, making it stable across a wide pH range.

  • C9 Tail Length: This places the detergent in the "intermediate" hydrophobicity zone. It likely has a high Critical Micelle Concentration (CMC) (estimated >5-10 mM), facilitating easy removal via dialysis but requiring higher concentrations for initial solubilization.

  • Small Headgroup: The threitol headgroup is smaller than maltose. This reduces the micelle size, potentially yielding higher resolution in Cryo-EM, but it also reduces the steric shield, increasing the risk of protein aggregation if the Detergent-to-Protein (D:P) ratio is not precisely tuned.

Part 1: Troubleshooting & Optimization Guides

Phase 1: Solubilization (Extraction from Membrane)

Q: I am seeing low extraction efficiency. Should I just increase the detergent concentration? A: Not necessarily. With C9 detergents like l-Threitol 2-O-nonyl-, simply adding more detergent often leads to "delipidation"—stripping essential annular lipids required for stability.

The Protocol: Instead of a blind increase, perform a Detergent:Lipid (D:L) Titration .

  • Calculate Effective Detergent: Extraction depends on the micellar detergent, not the monomer.

    
    
    
  • Target Ratio: Start with a detergent-to-lipid ratio of 2:1 to 5:1 (w/w) .

  • The "Sweet Spot" Assay:

    • Prepare membranes at 5 mg/mL.

    • Titrate l-Threitol 2-O-nonyl- from 0.5% to 2.0% (w/v).

    • Incubate 1 hr at 4°C.

    • Ultracentrifuge (100,000 x g, 45 min).

    • Analyze Supernatant vs. Pellet via SDS-PAGE.

    • Decision: Choose the lowest concentration that solubilizes >80% of your target. Excess detergent here often destabilizes the protein later.[1]

Q: My protein is solubilized but precipitates immediately after ultracentrifugation. A: This indicates the D:P ratio is too low to support the hydrophobic surface area of the individual proteins once they are separated from the lipid bilayer.

  • Mechanism: In the membrane, lipids stabilize the protein. In solution, the detergent micelle must replace this environment. If the micelle number is insufficient (due to high protein concentration), proteins will aggregate.

  • Fix: Increase the detergent concentration in the solubilization buffer slightly, or dilute the protein concentration during extraction. Ensure your working concentration is at least 2x CMC .

Phase 2: Purification & Stability (Downstream)

Q: How do I calculate the optimal D:P ratio for purification columns (Ni-NTA/SEC)? A: For purification, you must switch from thinking in percentages (%) to Molar Ratios .

Step-by-Step Optimization:

  • Determine the CMC: Since l-Threitol 2-O-nonyl- is a niche detergent, do not trust literature values for generic C9 detergents. Measure it using a fluorescence dye (e.g., ANS or DPH) or light scattering.

    • Estimated CMC: ~5–15 mM (High).

  • The "Matching" Rule:

    • Wash Buffers: Maintain detergent at 1.2x – 2x CMC . This ensures monomers are available to heal micelles without overwhelming the protein.

    • Elution: If concentrating the protein, the detergent concentrates too (if it doesn't pass through the filter).

  • The FSEC Screen (Mandatory for Optimization): Don't guess. Run Fluorescence-Detection Size Exclusion Chromatography (FSEC).

    • Experiment: Incubate purified protein with l-Threitol 2-O-nonyl- at CMC + 0.05%, CMC + 0.1%, and CMC + 0.3%.

    • Readout: Look for the sharpest, symmetrical peak (monodispersity).

    • Red Flag: A void peak (aggregation) means D:P is too low. A broad, shifting peak suggests rapid exchange or denaturation (D:P too high).

Q: I am losing activity over time. Is the detergent stripping lipids? A: Yes, C9 detergents are dynamic. They exchange in and out of micelles rapidly (µs-ms timescale). This "flickering" can strip annular lipids.

  • Solution: "Spike" your detergent buffer with lipids (e.g., CHS, POPC) or transition to a Mixed Micelle approach.

  • Ratio: Add lipid at a 1:10 (Lipid:Detergent) molar ratio to the purification buffer.

Part 2: Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing the detergent concentration based on physical readouts.

DetergentOptimization Start Start: Membrane Prep CMC_Check Step 1: Measure CMC (Fluorescence/Light Scattering) Start->CMC_Check Screen_Sol Step 2: Solubilization Screen (0.5% - 2.0% w/v) CMC_Check->Screen_Sol Spin Ultracentrifugation (100,000 x g) Screen_Sol->Spin Check_Yield Check Yield (Western/Coomassie) Spin->Check_Yield Low_Yield Low Yield Check_Yield->Low_Yield <50% Soluble High_Yield High Yield (>80%) Check_Yield->High_Yield Low_Yield->Screen_Sol Increase Conc. or Change Temp Agg_Check Step 3: Stability Check (FSEC) High_Yield->Agg_Check Decision_Agg Aggregation (Void Peak)? Agg_Check->Decision_Agg Increase_Det Increase D:P Ratio (Add Detergent) Decision_Agg->Increase_Det Yes (Not enough micelle coverage) Add_Lipid Add Lipids (CHS/POPC) or Reduce Detergent Decision_Agg->Add_Lipid No, but loss of activity (Delipidation) Final Optimal Condition Found Decision_Agg->Final Monodisperse Peak Increase_Det->Agg_Check Add_Lipid->Agg_Check

Figure 1: Logical workflow for optimizing l-Threitol 2-O-nonyl- concentrations, balancing solubilization yield against protein stability.

Part 3: Data Summary & Reference Tables

Table 1: Estimated Properties & Starting Parameters

Note: As l-Threitol 2-O-nonyl- is a specialized detergent, values below are estimates based on C9-alkyl-threitol structural analogues.

ParameterEstimated ValueExperimental Implication
Molecular Weight (MW) ~300 - 350 DaSmall molecule; easy to dialyze.
CMC (H2O) 5 – 15 mM High CMC. Requires high working concentration (buffers often need >0.5%).
Micelle Size ~40 - 50 kDaSmall micelle. Good for NMR/Cryo-EM (less background).
Dialysis Rate Fast (< 24 hrs)Ideal for detergent exchange or reconstitution into liposomes.
Rec. Working Conc. 2x - 5x CMCMaintain at least 2x CMC during purification to prevent aggregation.
Table 2: Common Failure Modes & Corrections
SymptomDiagnosisCorrective Action
Sample turns cloudy upon dilution [Det] dropped below CMC.Ensure all downstream buffers contain detergent at CMC + 0.05% .
Protein elutes in void volume (SEC) Irreversible Aggregation.Increase D:P ratio during solubilization. Add 10% Glycerol.
Loss of ligand binding Delipidation (Steric strip).Lower detergent conc. to 1.1x CMC or add CHS (Cholesteryl Hemisuccinate).
Precipitation during concentration Detergent concentrating > Protein.Use a concentrator with a MWCO < Detergent Micelle Size (unlikely for C9) or perform exchange before concentrating.

References

  • Stetsenko, A. & Guskov, A. (2017). An overview of detergent screens for membrane protein crystallization. Crystals, 7(7), 197.

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117.

  • Privé, G. G. (2007).[2] Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397.

  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins.[3] Nature Methods, 7, 1003–1008. (Context on alkyl-chain optimization).

Sources

effect of temperature on l-Threitol 2-O-nonyl- solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for l-Threitol 2-O-nonyl- (CAS: 163776-15-6). As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals navigate the complex thermodynamic behaviors of this non-ionic, sugar-alcohol-based amphiphile.

Because l-Threitol 2-O-nonyl- relies on a delicate balance between its hydrophilic threitol headgroup and its hydrophobic nonyl tail, its solubility is highly dependent on temperature. This guide provides the mechanistic theory, diagnostic troubleshooting, and self-validating protocols required to maintain optimal micellar stability in your assays.

Knowledge Base: The Thermodynamics of Solubility

The solubility of non-ionic detergents like l-Threitol 2-O-nonyl- does not follow a simple linear relationship with temperature. Instead, it is governed by two critical thermodynamic thresholds:

  • The Krafft Point (Low-Temperature Limit): At low temperatures, van der Waals forces between the hydrophobic nonyl chains dominate, forcing the molecules into a highly ordered crystalline lattice. Below the Krafft point, the thermal energy is insufficient to break this lattice, and the detergent's solubility drops below its Critical Micelle Concentration (CMC), causing it to precipitate.

  • The Cloud Point (High-Temperature Limit): Unlike ionic detergents, non-ionic detergents rely entirely on hydrogen bonding between water molecules and their hydrophilic headgroups (the hydroxyls of the threitol moiety) for solubility. As temperature increases, kinetic energy disrupts this hydrogen bond network. At the cloud point, the headgroups become dehydrated, leading to a liquid-liquid phase separation where the solution splits into a detergent-rich coacervate phase and a water-rich phase (observed as turbidity or "cloudiness") .

Quantitative Phase Parameters

Note: Values are representative for 1% (w/v) nonyl-polyol amphiphiles in deionized water.

ParameterTypical RangeTemperature DependencyMechanistic Causality
Critical Micelle Concentration (CMC) ~1.5 - 3.0 mMDecreases slightly as T approaches the cloud point.Higher temperatures reduce water structure around the hydrophobic tail, favoring micellization.
Krafft Point 4°C - 8°CN/A (Defines the lower boundary).Below this, lattice energy exceeds thermal kinetic energy; micelles cannot form.
Cloud Point 45°C - 55°CDepressed by high salts; elevated by hydrotropes.Kinetic disruption of H-bonds causes dehydration of the threitol headgroup and phase separation.
Micellar Aggregation Number (

)
60 - 85Increases sharply immediately below the cloud point.Dehydration reduces headgroup repulsion, allowing micelles to swell into giant aggregates before phase separation.

Phase Behavior Workflow

The following logical relationship diagram illustrates how temperature drives the phase transitions of l-Threitol 2-O-nonyl-, dictating its utility in biochemical workflows.

PhaseBehavior T_Low Low Temperature (< Krafft Point) State_Low Crystalline Suspension (Precipitated) T_Low->State_Low Induces T_Mid Optimal Temperature (Krafft Pt < T < Cloud Pt) State_Mid Isotropic Micellar Solution (Clear & Soluble) T_Mid->State_Mid Induces T_High High Temperature (> Cloud Point) State_High Phase Separation (Cloudy / Turbid) T_High->State_High Induces State_Low->State_Mid Heat (> Krafft Pt) State_Mid->State_Low Cool (< Krafft Pt) State_Mid->State_High Heat (> Cloud Pt) State_High->State_Mid Cool (< Cloud Pt)

Phase transitions of l-Threitol 2-O-nonyl- driven by temperature changes.

Diagnostics & Troubleshooting Guide

Symptom 1: The 10% stock solution stored at 4°C has developed white, needle-like crystals.

  • Diagnosis: The storage temperature has fallen below the detergent's Krafft point. The nonyl chains have crystallized.

  • Resolution: Do not use the solution as-is, as the effective concentration of dissolved detergent is now unknown and below the CMC. Follow Protocol 1 below to restore the isotropic micellar state.

Symptom 2: During a 37°C membrane protein extraction assay, the buffer suddenly turns milky and opaque.

  • Diagnosis: You are approaching or have exceeded the Cloud Point. While the theoretical cloud point in pure water is ~45°C, the presence of high-concentration salts (e.g., NaCl, ammonium sulfate) in your extraction buffer "salts out" the detergent, artificially lowering the cloud point to near 37°C.

  • Resolution: Lower the assay temperature to 25°C or reduce the ionic strength of the buffer. Alternatively, add a hydrotrope (like 10% glycerol) to stabilize the hydrogen bond network and artificially raise the cloud point.

Symptom 3: Target proteins are aggregating despite the detergent concentration being well above the theoretical CMC.

  • Diagnosis: If working near the cloud point, the aggregation number (

    
    ) of the micelles increases exponentially. These swollen, giant micelles are poor at stabilizing individual membrane proteins, leading to protein-protein aggregation.
    
  • Resolution: Ensure your working temperature is strictly maintained in the "Optimal Working Range" (typically 15°C–25°C for this compound) to maintain uniform, small micelle sizes.

Self-Validating Experimental Protocols

Protocol 1: Resolubilization of Cold-Precipitated l-Threitol 2-O-nonyl-

Purpose: To safely restore a crystallized stock solution to a uniform micellar state without degrading the threitol headgroup.

  • Thermal Equilibration: Transfer the sealed stock bottle from 4°C to a 25°C water bath for 30 minutes.

    • Causality: Gradual heating supplies the kinetic energy required to overcome the van der Waals forces of the crystalline lattice without causing localized overheating.

  • Mechanical Shear: Vortex the solution vigorously for 60 seconds.

    • Causality: Mechanical agitation breaks apart micro-crystals, increasing the surface area for water molecules to re-establish hydrogen bonds with the threitol headgroups.

  • Validation Step (Spectrophotometry): Blank a spectrophotometer with deionized water. Measure the absorbance of the detergent solution at 600 nm (

    
    ).
    
    • Self-Validation: An isotropic micellar solution does not scatter visible light. If

      
      , the solution is fully resolubilized. If 
      
      
      
      , micro-crystals remain; return to the water bath for 15 minutes.
Protocol 2: Micro-scale Cloud Point Determination

Purpose: To empirically determine the exact cloud point of l-Threitol 2-O-nonyl- in your specific, customized assay buffer. Adapted from standard non-ionic surfactant testing methodologies .

  • Sample Preparation: Prepare a 1.0% (w/v) solution of l-Threitol 2-O-nonyl- in your exact working buffer (including all salts and additives).

    • Causality: Cloud points fluctuate wildly based on ionic strength. Testing in the exact working buffer ensures the thermodynamic data matches your experimental reality.

  • Controlled Heating: Place 2 mL of the solution in a glass cuvette equipped with a digital thermocouple. Place the cuvette in a Peltier-controlled block and heat at a strict rate of 1°C/min.

    • Causality: A slow, controlled heating rate prevents thermal overshoot, ensuring the recorded temperature accurately reflects the thermodynamic breaking point of the hydrogen bonds.

  • Observation & Validation: Monitor the solution visually or via a spectrophotometer (

    
    ).
    
    • Self-Validation: The exact Cloud Point is recorded at the temperature where the

      
       spikes abruptly (or the solution becomes visually turbid). To validate, cool the solution at 1°C/min; the turbidity should disappear at the exact same temperature, confirming the phase separation was purely thermodynamic and not due to chemical degradation.
      

References

  • Title: Cloud point - Wikipedia Source: Wikipedia URL: [Link]

  • Title: D2024 Standard Test Method for Cloud Point of Nonionic Surfactants Source: ASTM International URL: [Link]

  • Title: Cloud Point of Non-ionic Surfactants Source: METTLER TOLEDO URL: [Link]

Technical Support Center: Optimizing Membrane Protein NMR with 2-O-Nonyl-L-Threitol

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for 2-O-nonyl-l-threitol , a specialized alkyl-polyol detergent used in solution NMR of membrane proteins.[1]

Core Directive

Subject: Reducing Micelle Size Interference in Solution NMR using 2-O-Nonyl-L-Threitol. Goal: Minimize rotational correlation time (


) and improve spectral resolution (T2 relaxation) by substituting large-micelle detergents (e.g., DDM, DPC) with the compact, medium-chain amphiphile 2-O-nonyl-l-threitol.[1]
Audience:  Structural Biologists, NMR Spectroscopists.[1]

Technical Overview & Mechanism

The Problem: Micelle Size Interference

In solution NMR, the quality of the spectrum is inversely proportional to the size of the protein-detergent complex (PDC).[1] Standard detergents like Dodecylphosphocholine (DPC) or n-Dodecyl-β-D-maltoside (DDM) often form large micelles (~50–80 kDa).[1]

  • Consequence: Large hydrodynamic radius (

    
    ) 
    
    
    
    Slow rotational tumbling (
    
    
    ns)
    
    
    Fast T2 relaxation
    
    
    Broad, undetectable peaks. [1]
The Solution: 2-O-Nonyl-L-Threitol

2-O-nonyl-l-threitol is a non-ionic, ether-linked alkyl-polyol detergent.[1] It is engineered to solve the "tumbling problem" through three structural advantages:

  • Medium Alkyl Chain (C9): The nonyl chain is shorter than dodecyl (C12), reducing the micelle core radius.[1]

  • Compact Headgroup (Threitol): Unlike bulky maltose or glucose heads, the threitol (4-carbon polyol) headgroup is small.[1]

  • 2-O-Linkage Geometry: Attaching the alkyl chain to the C2 position of the threitol creates a "T-shaped" or kinked amphiphile.[1] This geometry increases the effective headgroup area at the interface, favoring high curvature and preventing the formation of large, lamellar aggregates.[1]

Result: Formation of small, spherical micelles (20–30 kDa) that tumble faster, significantly sharpening NMR resonances.[1]

Experimental Workflow & Protocol

Phase 1: Detergent Exchange & Solubilization

Prerequisite: Protein purified in a stable "holding" detergent (e.g., DDM).[1]

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve 2-O-nonyl-l-threitol in your NMR buffer (e.g., 20 mM Phosphate, pH 6.5, 100 mM NaCl).[1]

    • Note: The CMC is relatively high (estimated ~10–15 mM).[1] Prepare a 10% (w/v) stock.

  • Exchange Method (Resin-Mediated):

    • Bind His-tagged protein to Ni-NTA resin.[1]

    • Wash with 10 CV (column volumes) of buffer containing 0.5% (w/v) 2-O-nonyl-l-threitol .[1]

    • Why? On-column exchange is more efficient than dialysis for high-CMC detergents.[1]

  • Elution: Elute with Imidazole + 0.8% (w/v) 2-O-nonyl-l-threitol .

  • Concentration: Concentrate the sample using a centrifugal filter (e.g., Amicon 30 kDa cutoff).

    • Critical: Because the micelle size is small (~25 kDa), use a cutoff smaller than the micelle size if possible, or ensure the protein-micelle complex is retained. For very small proteins, a 10 kDa cutoff is safer.[1]

Phase 2: NMR Optimization (The "Titration" Approach)

Do not jump straight to 2D data collection.[1] Use 1D diffusion to verify micelle size.[1]

ParameterRecommended ValueReason
Detergent Conc. 50–100 mM (approx. 1–2% w/v)Must be well above CMC to prevent protein aggregation.[1]
Temperature 30°C – 45°CHigher T reduces viscosity and

, sharpening lines.[1]
Deuteration Perdeuterated protein (

H/

N)
Essential for proteins > 20 kDa in micelles.[1]

Visualization: Micelle Size Reduction Logic

MicelleOptimization LargeMicelle Standard Detergent (DDM/DPC) Rh ~ 50 Å SlowTumbling Slow Tumbling (High τc) LargeMicelle->SlowTumbling BroadPeaks Broad/Missing NMR Peaks SlowTumbling->BroadPeaks Exchange Exchange to 2-O-Nonyl-L-Threitol BroadPeaks->Exchange Troubleshooting SmallMicelle Compact Micelle (Threitol-based) Rh ~ 25 Å Exchange->SmallMicelle FastTumbling Fast Tumbling (Low τc) SmallMicelle->FastTumbling SharpPeaks Sharp High-Res NMR Peaks FastTumbling->SharpPeaks

Caption: Logical flow showing how exchanging into 2-O-nonyl-l-threitol reduces hydrodynamic radius (Rh) and recovers spectral quality.

Troubleshooting & FAQs

Q1: My protein precipitates immediately upon exchange. Why?

Diagnosis: The "small micelle" environment may be too harsh.[1] A C9 chain provides less hydrophobic coverage than C12.[1] Fix:

  • Mixed Micelles: Do not use pure 2-O-nonyl-l-threitol. Create a mix with 10–20% DDM or DPC.[1] This increases stability while still reducing the average micelle size compared to pure DDM.[1]

  • Increase Concentration: Ensure you are at least 3–5x above the CMC. High-CMC detergents require high total concentrations to maintain micelle integrity.[1]

Q2: The NMR lines are sharp, but the HSQC looks "crowded" or unfolded.

Diagnosis: The protein may be denatured.[1] Small, high-curvature micelles can sometimes destabilize tertiary structure.[1] Verification: Compare the


N-HSQC dispersion to a reference (e.g., in DDM). If peaks collapse to the center (8.0–8.5 ppm), the protein is unfolded.[1]
Fix:  Add a stabilizing lipid (e.g., CHS or DLPC) at a 1:10 lipid:detergent ratio to "soften" the micelle curvature.[1]
Q3: Can I use this for Bicelles?

Answer: Yes. 2-O-nonyl-l-threitol can act as the "short-chain" component (edge stabilizer) in bicelles, replacing DHPC.[1]

  • Advantage: It is chemically more stable than DHPC (no ester hydrolysis).[1]

  • Ratio: Try a q-ratio (Lipid/Detergent) of 0.3 – 0.5 for small isotropic bicelles.[1]

Data Reference Table: Detergent Comparison

DetergentChain LengthEst. Micelle MW (kDa)CMC (mM)NMR Suitability
DDM C12~700.17Good stability, broad lines.[1]
DPC C12~20–251.5Good lines, but can denature.[1]
DHPC C6N/A (forms bicelles)15Unstable (hydrolysis).[1]
2-O-Nonyl-Threitol C9 ~20–30 ~10–15 Excellent resolution, stable.

References

  • Sanders, C. R., & Sönnichsen, F. D. (2006).[1] Solution NMR of Membrane Proteins: Practice and Challenges. Magnetic Resonance in Chemistry.

  • Columbus, L., et al. (2009).[1] Mixing and Matching Detergents for Membrane Protein NMR Structure Determination. Journal of the American Chemical Society.[1]

  • ChemicalBook. (n.d.). l-Threitol, 2-O-nonyl- Product Properties and CAS 163776-15-6.[1]

  • Chou, J. J., et al. (2002).[1] Solution Structure of the Integral Membrane Protein Micelle Complex. Nature. [1]

Sources

l-Threitol 2-O-nonyl- stability in high salt buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Membrane Protein Solubilization. As a Senior Application Scientist, I frequently consult on the biophysical behavior of non-ionic amphiphiles during complex extractions.

l-Threitol 2-O-nonyl- (CAS 163776-15-6) is a specialized non-ionic surfactant featuring a 9-carbon hydrophobic tail and a 4-carbon L-threitol hydrophilic headgroup[1][2]. While highly effective for preserving native protein folds, its stability is heavily compromised in high ionic strength environments (e.g., >500 mM NaCl). The troubleshooting guide below deconstructs the thermodynamic causality behind these failures and provides self-validating protocols to rescue your extractions.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my l-Threitol 2-O-nonyl- solution spontaneously turn milky upon adding >500 mM NaCl? A: This turbidity is a macroscopic symptom of reaching the detergent's Cloud Point . Like other non-ionic detergents, l-Threitol 2-O-nonyl- relies on hydrogen bonding between water molecules and the hydroxyl groups of its threitol headgroup for solubility[]. When high concentrations of kosmotropic salts (like NaCl or sulfates) are introduced, these ions aggressively compete for water molecules. This "salting-out" effect dehydrates the threitol headgroup, drastically lowering the temperature at which the detergent phase-separates into a detergent-rich coacervate and a water-rich phase[4][5].

Q2: Does high salt change the Critical Micelle Concentration (CMC) of this detergent? A: Yes, it significantly decreases the CMC. The addition of electrolytes increases the polarity and surface tension of the aqueous phase, which amplifies the hydrophobic effect[]. This thermodynamic shift forces the nonyl chains to aggregate at much lower concentrations[]. While a lower CMC means less detergent is required to form micelles, it also narrows the thermodynamic window before micelles over-grow into rod-like structures and precipitate.

Q3: My target membrane protein crashes out during Size Exclusion Chromatography (SEC) in a high-salt buffer. Is the detergent failing? A: Yes. During SEC, high salt can induce micellar phase separation, effectively stripping the l-Threitol 2-O-nonyl- micelles away from the hydrophobic transmembrane domains of your protein[5][6]. Without the protective detergent shield, the exposed hydrophobic domains aggregate, leading to protein precipitation. To prevent this, you must either reduce the salt concentration in the SEC running buffer or strictly control the temperature to maintain the detergent below its depressed cloud point[4].

Part 2: Quantitative Impact of High Salt

Table 1: Thermodynamic Effects of High Salt on l-Threitol 2-O-nonyl-

ParameterLow Ionic Strength (<150 mM)High Ionic Strength (>500 mM)Mechanistic Causality
Critical Micelle Concentration (CMC) Baseline (~1-5 mM)DecreasedHigh salt increases aqueous surface tension, amplifying the hydrophobic effect and driving nonyl tails together at lower concentrations[].
Cloud Point (Phase Separation) High (>90°C)Significantly LoweredKosmotropic salts compete for water, dehydrating the threitol headgroup and causing the detergent to phase-separate[4][5].
Micelle Morphology SphericalRod-like / AggregatedReduced headgroup hydration decreases steric repulsion, allowing micelles to grow and aggregate[4].
Protein Solubilization OptimalSeverely ReducedPhase separation strips the detergent from hydrophobic protein domains, leading to target precipitation[5][6].

Part 3: Diagnostic Workflow

G A High Salt Buffer (>500mM NaCl) B Assess Solution Turbidity at Working Temperature A->B C Turbid / Phase Separation (Cloud Point Exceeded) B->C Dehydration of Threitol Headgroup D Clear Solution (Stable Micelles) B->D Hydration Maintained E Action: Lower Temp to 4°C Increase Hydration C->E F Action: Add Co-surfactant (e.g., 0.1% CHAPS) C->F G Proceed to Membrane Protein Extraction D->G E->B Re-evaluate F->B Re-evaluate

Workflow for diagnosing and resolving l-Threitol 2-O-nonyl- phase separation in high salt.

Part 4: Self-Validating Experimental Protocol

Protocol: Rescuing l-Threitol 2-O-nonyl- Stability in High-Salt Extractions Objective: Maintain micellar integrity during membrane protein extraction in buffers containing >500 mM NaCl.

Step 1: Buffer Preparation and Thermal Equilibration

  • Prepare the high-salt base buffer (e.g., 50 mM HEPES, 500 mM NaCl, 10% Glycerol, pH 7.4).

  • Pre-chill the buffer strictly to 4°C. Causality: Non-ionic detergents exhibit inverse temperature solubility. Lowering the temperature increases hydrogen bonding between water and the threitol headgroup, raising the effective cloud point above your working temperature[][4].

Step 2: Detergent Solubilization and Micelle Verification

  • Add l-Threitol 2-O-nonyl- to a final concentration of 1% (w/v).

  • Stir gently at 4°C for 30 minutes until completely dissolved.

  • Self-Validation Check: Analyze a 50 µL aliquot using Dynamic Light Scattering (DLS). A monodisperse peak at ~3-5 nm indicates stable, spherical micelles. Polydispersity or peaks >50 nm indicate salt-induced micellar aggregation[4].

Step 3: Co-Surfactant Doping (Intervention for Aggregation)

  • If DLS indicates aggregation (or if visible turbidity persists), dope the solution with a rigid zwitterionic co-surfactant, such as 0.1% CHAPS.

  • Causality: The rigid steroidal structure of CHAPS intercalates between the flexible nonyl tails of the primary detergent. This sterically hinders the transition from spherical to rod-like micelles, preventing macroscopic phase separation even in high salt.

Step 4: Protein Extraction and Phase Validation

  • Resuspend your isolated membrane pellet in the optimized detergent-buffer system (ratio of 10:1 detergent to total protein).

  • Incubate for 2 hours at 4°C with gentle end-over-end rotation.

  • Centrifuge at 100,000 x g for 45 minutes at 4°C.

  • Self-Validation Check: Inspect the centrifuge tube. The absence of a floating, oily detergent-rich layer or a greasy pellet confirms that l-Threitol 2-O-nonyl- remained fully partitioned in the aqueous phase, successfully solubilizing the membrane proteins[5][6].

References

  • 163776-15-6|l-threitol, 2-O-nonyl-| SAGECHEM. sagechem.com.
  • l-Threitol, 2-O-nonyl- CAS#: 163776-15-6 - ChemicalBook. chemicalbook.com.
  • Engineered-membranes and Engineered-micelles as Efficient Tools for Purific
  • Spectrometric studies on the cloud points of Triton X-405.
  • Solubilization for Membrane Proteins Extraction - BOC Sciences. bocsci.com.
  • Integral Membrane Proteins - PMC - NIH. nih.gov.

Sources

Technical Support Center: Nonyl-Threitol Detergent Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering phase separation issues with Nonyl-Threitol (C9-Threitol) detergents.

Topic: Resolving Cloud Point & Phase Separation Issues Product Class: Alkyl-Polyol Detergents (Non-ionic) Primary Audience: Structural Biologists, Biochemists, Formulation Scientists

Executive Summary: The "C9" Stability Paradox

Nonyl-threitol (C9-Threitol) is often selected as a "Goldilocks" detergent: its C9 tail provides a critical micelle concentration (CMC) lower than Octyl-glucoside (for better stability) but higher than Dodecyl-maltoside (for easier dialysis).

However, unlike maltosides which possess bulky disaccharide headgroups, the threitol headgroup is a smaller acyclic polyol . This smaller hydrophilic surface area makes C9-Threitol more susceptible to Cloud Point Depression —the phenomenon where the detergent solution turns turbid and separates into detergent-rich and detergent-poor phases.

The Rule of Thumb: In pure water, C9-Threitol has a cloud point >100°C. If you are seeing cloudiness at room temperature, it is almost certainly environmentally induced by high ionic strength (salts) or specific precipitants (PEGs).

Diagnostic Workflow: Is it Cloud Point or Krafft Point?

Before applying a fix, you must confirm the thermodynamic nature of the precipitate.

Interactive Troubleshooting Tree

TroubleshootingTree Start Symptom: Turbidity in C9-Threitol Sample TempCheck What happens when you WARM the sample (e.g., to 37°C)? Start->TempCheck Clear Solution Clears TempCheck->Clear Precipitate dissolves Cloudy Solution gets Cloudier TempCheck->Cloudy Turbidity increases KrafftIssue Diagnosis: Krafft Point Issue (Precipitation) Clear->KrafftIssue CloudPointIssue Diagnosis: Cloud Point Issue (Phase Separation) Cloudy->CloudPointIssue Action1 Action: Switch to C8-Threitol or maintain T > 10°C KrafftIssue->Action1 Action2 Action: Modify Salt/Additives (See Section 3) CloudPointIssue->Action2

Figure 1: Diagnostic decision tree to distinguish between Krafft point precipitation (low temp) and Cloud point phase separation (high temp/salt).

Critical Troubleshooting: Resolving Cloud Point Issues

Q1: Why is my buffer milky at room temperature? I thought sugar detergents didn't cloud?

The Science: You are likely witnessing the Hofmeister Effect . While C9-Threitol is stable in water, high concentrations of "kosmotropic" (water-structuring) salts strip the hydration shell from the small threitol headgroup. This reduces the detergent's effective solubility. When the hydration shell collapses, micelles aggregate, leading to phase separation.

The Fix:

  • Swap the Salt: Move down the Hofmeister series.

    • Problematic: Citrates, Sulfates, Phosphates (Strongly kosmotropic).

    • Better: Chlorides, Nitrates.

    • Best: Thiocyanates (Chaotropic—though these can destabilize proteins).

  • Reduce Ionic Strength: If your protocol allows, dilute the salt concentration to < 1.0 M.

Q2: I need high salt for my protein. How do I stop the clouding?

The Science: If you cannot remove the salt, you must increase the solvent's capacity to hydrogen bond with the detergent headgroup. Small organic polyols act as "cloud point boosters."

The Protocol (Additive Spike): Add 1,2,3-Heptanetriol or 1,2-Butanediol to your buffer.

  • Concentration: 2% - 5% (v/v).

  • Mechanism: These small amphiphiles partition into the micelle interface, increasing the curvature and hydration, effectively pushing the cloud point back above room temperature.

  • Note: Glycerol is a common alternative, but 1,2,3-heptanetriol is structurally more similar to the detergent and often more effective at lower viscosities.

Q3: How does PEG affect C9-Threitol?

The Issue: Polyethylene Glycol (PEG) and non-ionic detergents are thermodynamically incompatible at high concentrations. They compete for water.

  • Observation: In crystallization screens containing PEG 400 or PEG 3350, C9-Threitol micelles may deplete into a separate phase, often mistaken for protein precipitation.

  • Resolution:

    • Reduce detergent concentration to exactly 1.2x - 1.5x CMC . Excess detergent exacerbates PEG incompatibility.

    • Switch to a C9-Glucoside (Nonyl-glucoside) if possible; the glucose headgroup is slightly more robust against PEG-induced phase separation than threitol.

Quantitative Data: Salt Tolerance Table

The following table illustrates the approximate Cloud Point (CP) depression of a 1% C9-Threitol solution in the presence of common laboratory salts.

Salt Type (1.0 M)Effect on Water StructureEst. Cloud Point ShiftRecommendation
Sodium Thiocyanate Chaotrope (Salting-in)Increases CPSafe
Sodium Chloride Neutral/Weak KosmotropeMinimal DecreaseSafe
Sodium Acetate KosmotropeModerate Decrease (~10°C)Monitor
Ammonium Sulfate Strong KosmotropeSevere Decrease (>30°C) Avoid / Use Additive
Sodium Citrate Very Strong KosmotropeCritical Decrease (>40°C) Avoid

Experimental Protocol: Cloud Point Determination

Use this protocol to validate your buffer formulation before introducing valuable protein.

Objective: Determine the "Safe Temperature Zone" for your specific buffer/detergent mix.

Materials:

  • Spectrophotometer (with temperature control) or Water Bath.

  • Quartz cuvette or clear PCR tubes.

  • Formulation Buffer (Complete with salts/additives).

  • C9-Threitol (Final conc. 1.0% w/v).

Step-by-Step Workflow:

  • Preparation: Mix detergent into the formulation buffer at room temperature.

  • Baseline: Measure Absorbance at 600 nm (OD600) . It should be < 0.05 (Clear).

  • Ramp: Increase temperature by 1°C per minute.

  • Observation:

    • Record the temperature where OD600 spikes > 0.1. This is the Cloud Point (CP) .[1][2]

  • Validation: Cool the sample back to RT. If it clears, it is a reversible cloud point. If it remains turbid, you have irreversible precipitation (likely salt saturation).

Success Criteria:

  • Your experimental temperature (e.g., 20°C) must be at least 5°C below the measured Cloud Point.

Mechanism of Action (Visualized)

CloudPointMechanism cluster_0 Stable State (Low Temp/Low Salt) cluster_1 Stressed State (High Temp or High Salt) Micelle C9-Threitol Micelle (Hydrated Headgroups) Water Water Network Micelle->Water H-Bonding Salt Kosmotropic Salt (Sulfate/Citrate) Micelle->Salt Add Salt/Heat Dehydration Headgroup Dehydration Water->Dehydration Shell Stripped Salt->Water Sequesters Water Aggregation Micelle Fusion (Phase Separation) Dehydration->Aggregation

Figure 2: Mechanism of salt-induced cloud point depression.[3] Kosmotropic salts sequester water molecules, dehydrating the detergent headgroup and forcing micelles to aggregate.

References

  • Privé, G. G. (2007).[4] Detergents for the stabilization and crystallization of membrane proteins.[5] Methods, 41(4), 388-397.

  • Arnold, T., & Linke, D. (2008). Phase separation in the isolation and purification of membrane proteins.[6][7] BioTechniques, 43(4), 427-440.

  • Strop, P., & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to membrane protein crystallization. Protein Science, 14(8), 2207-2211.

  • Anatrace Products. (n.d.). General Properties of Non-Ionic Detergents.

Sources

Technical Support Center: Minimizing Denaturation During Solubilization with C9-Threitol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for C9-Threitol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel surfactant for the solubilization of membrane proteins. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to help you maintain the structural and functional integrity of your target proteins, thereby minimizing denaturation.

The extraction of membrane proteins from their native lipid bilayer is a critical and often challenging step.[1][2][3] The choice of detergent is paramount, as it must be effective enough to disrupt the membrane while being gentle enough to preserve the protein's native conformation.[2] C9-Threitol, a non-ionic surfactant, has been developed to offer a milder alternative to traditional detergents, aiming to enhance the stability of solubilized membrane proteins.[4][5] This guide will walk you through the best practices, frequently asked questions, and troubleshooting procedures for using C9-Threitol effectively.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of C9-Threitol.

Q1: What is C9-Threitol and why is it considered a "mild" surfactant?

A1: C9-Threitol is a non-ionic surfactant designed for the gentle extraction of membrane proteins. Its structure consists of a nine-carbon (C9) alkyl chain as the hydrophobic tail and a threitol-based hydrophilic headgroup.[6][7] Threitol is a four-carbon sugar alcohol, which contributes to the surfactant's high hydrophilicity.[6][7] The "mildness" of a surfactant is often associated with its ability to solubilize membrane proteins while preserving their native structure and function.[2][4] Non-ionic detergents, like C9-Threitol, are generally less denaturing than ionic detergents because they do not disrupt protein-protein interactions to the same extent.[8][9]

Q2: What is the Critical Micelle Concentration (CMC) of C9-Threitol and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[10][11] This is a crucial parameter for protein solubilization because it is the micelles that encapsulate the hydrophobic transmembrane domains of the protein, effectively extracting it from the lipid bilayer.[1][9] For effective solubilization, the working concentration of the surfactant should be significantly above its CMC.[][13] While the exact CMC for C9-Threitol can vary slightly with buffer conditions (e.g., ionic strength, pH), it is essential to know this value to prepare an effective solubilization buffer.[8][11] You should always aim for a detergent concentration that is at least twice the CMC.[]

Q3: What types of membrane proteins are best suited for solubilization with C9-Threitol?

A3: C9-Threitol, being a mild, non-ionic detergent, is particularly well-suited for sensitive membrane proteins where maintaining functional integrity is a high priority. This includes G-protein coupled receptors (GPCRs), ion channels, and transporters, which are notoriously unstable once removed from their native membrane environment.[14][15][16] However, the optimal detergent is always protein-specific, and screening a panel of detergents, including C9-Threitol, is recommended to find the best conditions for your particular protein of interest.[1][17]

Q4: Can C9-Threitol be used for downstream applications like structural biology?

A4: Yes, a key advantage of using a mild surfactant like C9-Threitol is the potential for obtaining stable, homogenous protein-detergent complexes that are amenable to structural biology techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography.[13][17] The formation of smaller, more uniform micelles compared to some other detergents can be beneficial for crystallization.[13][17] However, it's important to note that detergent micelles can sometimes interfere with crystal packing, and detergent removal or exchange might be necessary.[4]

II. Troubleshooting Guide: Minimizing Denaturation

This section provides a detailed, question-and-answer-based guide to address specific problems you might encounter during the solubilization process with C9-Threitol.

Problem 1: Low Solubilization Yield
Q: I'm getting very little of my target protein in the supernatant after centrifugation. What could be the cause and how can I improve the yield?

A: Low solubilization yield is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Detergent Concentration: The most common reason for poor solubilization is a C9-Threitol concentration that is too low.

    • Solution: Ensure your working concentration is well above the CMC. A good starting point is a detergent-to-protein mass ratio of at least 4:1.[] You can perform a titration experiment to find the optimal concentration for your specific protein.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your solubilization buffer can significantly impact both detergent efficacy and protein stability.[8][18]

    • Solution: Screen a range of pH values and salt concentrations (e.g., NaCl, KCl).[1][18] A common starting point is a buffer with a pH between 7.0 and 8.0 and a salt concentration of 100-150 mM NaCl.[2][18]

  • Inadequate Incubation Time or Temperature: Solubilization is a time and temperature-dependent process.

    • Solution: Increase the incubation time (e.g., from 1 hour to 4 hours, or even overnight) and consider performing the solubilization at a slightly elevated temperature (e.g., room temperature instead of 4°C), provided your protein is stable at that temperature.[13] Gentle agitation, such as end-over-end rotation, can also improve efficiency.[1]

  • Protein Aggregation: Your protein might be solubilized but then immediately aggregate due to instability in the new environment.

    • Solution: Analyze a small aliquot of the total solubilization mixture (before high-speed centrifugation) by SDS-PAGE and Western blot to confirm the presence of your protein. If it is present but absent in the supernatant, aggregation is likely. Consider the addition of stabilizing agents to your buffer (see Problem 2).

Problem 2: Protein Aggregation or Precipitation after Solubilization
Q: My protein is initially solubilized, but then it aggregates and precipitates over time. How can I improve its stability in the C9-Threitol micelles?

A: Maintaining the stability of the solubilized protein is the primary challenge. Aggregation indicates that the protein is not being adequately stabilized by the C9-Threitol micelles.

  • Detergent Concentration is Too High or Too Low: Both extremes can be detrimental. Excessively high detergent concentrations can lead to the stripping of essential lipids and denaturation, while concentrations too close to the CMC may not form stable micelles around the protein.[19]

    • Solution: Perform a detergent screen around the initially successful concentration to find the optimal window for stability.

  • Need for Stabilizing Additives: Many membrane proteins require additional components in the buffer to remain stable.

    • Solution:

      • Glycerol: Add glycerol (10-20% v/v) to the buffer, which is a common cryoprotectant and protein stabilizer.[18]

      • Lipids/Cholesterol Analogs: Some proteins require the presence of specific lipids or cholesterol analogs (like CHS) to maintain their native conformation.[1][14] You can add these to your solubilization buffer.

      • Ligands: If your protein has a known ligand (e.g., an agonist or antagonist for a receptor), its presence can often lock the protein in a more stable conformation.[14][16]

  • Suboptimal Buffer Conditions: As with solubilization yield, pH and ionic strength are critical for stability.

    • Solution: Re-evaluate your buffer conditions. Sometimes a slightly different pH or salt concentration can dramatically improve stability.

Workflow for Optimizing Solubilization and Stability

Caption: Iterative workflow for optimizing C9-Threitol solubilization.

Problem 3: Loss of Protein Function
Q: I have successfully solubilized my protein with C9-Threitol, but it has lost its activity. How can I preserve its function?

A: Loss of function is a clear indicator of denaturation, even if the protein appears soluble. The goal is to find conditions that preserve the native, active conformation.

  • Harsh Solubilization Conditions: Even a "mild" detergent can be denaturing if other conditions are too harsh.

    • Solution:

      • Temperature: Perform all steps at 4°C to minimize thermal denaturation.

      • Gentle Mixing: Avoid vigorous vortexing or sonication. Use gentle end-over-end rotation.[1]

      • Protease Inhibitors: Ensure a fresh cocktail of protease inhibitors is present throughout the process, as proteolysis can lead to loss of function.

  • Importance of the Native Lipid Environment: The C9-Threitol micelles may not be a sufficient substitute for the native lipid bilayer.

    • Solution: As mentioned for stability, the addition of lipids or cholesterol analogs to the solubilization and subsequent purification buffers can be crucial for maintaining activity.[1]

  • Detergent Exchange: While C9-Threitol may be excellent for initial extraction, another detergent or a detergent-free system might be better for long-term functional stability.

    • Solution: After initial solubilization and purification in C9-Threitol, consider exchanging the detergent for another mild detergent or reconstituting the protein into nanodiscs or liposomes.[15]

Experimental Protocol: Assessing Protein Stability Post-Solubilization

A key aspect of minimizing denaturation is the ability to accurately assess the stability of your solubilized protein. Here is a recommended protocol using Dynamic Light Scattering (DLS).

  • Sample Preparation:

    • Perform your optimized C9-Threitol solubilization protocol.

    • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).[1]

    • Filter the supernatant through a 0.22 µm filter to remove any large aggregates.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 20°C).

    • Load your filtered sample into a clean cuvette.

    • Perform an initial DLS measurement to determine the size distribution of particles in your solution. A monodisperse sample (a single, narrow peak) corresponding to the expected size of your protein-detergent complex is ideal.[19]

  • Thermal Stability Assay (Optional but Recommended):

    • Program the DLS instrument to perform measurements over a temperature ramp (e.g., from 20°C to 80°C in 2°C increments).

    • Monitor the size and polydispersity index (PDI) at each temperature. The temperature at which aggregation begins (a sharp increase in particle size and PDI) is a measure of your protein's thermal stability in C9-Threitol.

  • Time-Course Stability:

    • Incubate your sample at a set temperature (e.g., 4°C or room temperature) and take DLS measurements at various time points (e.g., 0, 2, 4, 8, 24 hours).[19] This will reveal the long-term stability of your protein in the C9-Threitol micelles.

Data Interpretation: What to Look For
DLS ResultInterpretationRecommended Action
Single, narrow peak Homogenous, monodisperse sample. Good stability.Proceed with downstream applications.
Multiple peaks or broad peak Polydisperse sample, potential aggregation or presence of empty micelles.Optimize detergent:protein ratio; consider further purification (e.g., size exclusion chromatography).
Increase in particle size over time/with temperature Protein is aggregating, indicating instability.Re-optimize solubilization buffer with additives (glycerol, lipids, ligand).
Mechanism of Solubilization with C9-Threitol

Caption: C9-Threitol monomers partition into the lipid bilayer, eventually forming a micelle around the membrane protein to extract it.

III. Concluding Remarks

The successful solubilization of a membrane protein with minimal denaturation is a multi-factorial process that requires careful optimization.[1][20] C9-Threitol offers a promising tool in the biochemist's toolkit, particularly for delicate proteins where function is paramount. By systematically addressing the key parameters of detergent concentration, buffer composition, temperature, and the use of stabilizing additives, researchers can significantly increase their chances of success. Always remember that each membrane protein is unique, and a tailored approach is often necessary. This guide provides a framework for that optimization process, grounded in the principles of protein biochemistry and surfactant science.

References

  • Optimization of Protein Solubilization for the Analysis of the CD14 Human Monocyte Membrane Proteome Using LC-MS/MS. PMC. [Link]

  • Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein. PMC. [Link]

  • Membrane Protein Solubilization Protocol with Polymers. Cube Biotech. [Link]

  • Detergents for Cell Lysis and Protein Extraction in Biological Research. G-Biosciences. [Link]

  • Membrane Protein Extraction: The Basics. G-Biosciences. [Link]

  • Illustration of a multi-detergent screening experiment assessing... ResearchGate. [Link]

  • Assessing detergent-mediated virus inactivation, protein stability, and impurity clearance in biologics downstream processes. PubMed. [Link]

  • Working with Membrane Proteins: 12 Simple Tips for Success. Bitesize Bio. [Link]

  • Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins. PLOS One. [Link]

  • Investigating the Impact of Surfactants on Protein Folding: Insights from AF4, DLS and ProbeDrum. Lund University. [Link]

  • Role of surfactants in the stabilization of protein formulations. University of Waterloo. [Link]

  • (PDF) Assessing detergent‐mediated virus inactivation, protein stability, and impurity clearance in biologics downstream processes. ResearchGate. [Link]

  • Protein denaturation at the air-water interface and how to prevent it. eLife. [Link]

  • A class of mild surfactants that keep integral membrane proteins water-soluble for functional studies and crystallization. PMC. [Link]

  • Threitol. Grokipedia. [Link]

  • Design of surfactants suitable for protein extraction by reversed micelles. Scilit. [Link]

  • Membrane Protein Solubilization and Composition of Protein Detergent Complexes. ScienceDirect. [Link]

  • A rational approach to improve detergent efficacy for membrane protein stabilization. PMC. [Link]

  • Threitol. Wikipedia. [Link]

  • Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]

  • How do short chain non-ionic detergents destabilize GPCRs? PMC - NIH. [Link]

  • Solubilization and Stabilization Solution to Simplify GPCR Research. Labinsights. [Link]

  • The Role of Tween 80 in Protein Solubilization and Stabilization. G-Biosciences. [Link]

  • Critical micelle concentration. Wikipedia. [Link]

  • Membrane Protein Solubilization Protocol with Copolymers or Detergents. Cube Biotech. [Link]

  • Critical micelle concentration and partition coefficient of mixed micelles: Analysis of ternary systems based on Markov chain mo. ChemRxiv. [Link]

  • An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]

  • Stabilization versus flexibility: detergent-dependent trade-offs in neurotensin receptor 1 GPCR ensembles. PMC. [Link]

  • The architecture of complement component C9 and poly(C9). PubMed - NIH. [Link]

  • TERGITOL™ 91-6 Surfactant. Dow Inc. [Link]

  • Scheme S1. Synthesis of C9 tag. Reagents and conditions: (i) K 2 CO 3 ,... ResearchGate. [Link]

  • Asymmetric Total Syntheses of Euphol and Tirucallol. PMC. [Link]

  • Solubilization of Membrane Proteins using designed protein WRAPS. bioRxiv.org. [Link]

  • Structural biology – The future of structural biology is bio. Synthelis. [Link]

  • One-pot enzymatic synthesis of l-threitol from C1 formaldehyde. RSC Publishing. [Link]

  • ROKAnol®GT3 (C9-16 alcohol ethoxylated). PCC Group. [Link]

  • Going full circle: Determining the structures of complement component 9. PubMed. [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? UNICAM. [Link]

  • Synthesis, Characterization, Critical Micelle Concentration and Biological Activity of two-Headed Amphiphiles. VTechWorks. [Link]

  • Structure of the poly-C9 component of the complement membrane attack complex. PubMed. [Link]

  • Structural biology of DNA photolyases and cryptochromes. PubMed. [Link]

  • Review of the Interfacial Structure and Properties of Surfactants in Petroleum Production and Geological Storage Systems from a Molecular Scale Perspective. MDPI. [Link]

  • Influence of Added Surfactants on the Rheology and Surface Activity of Polymer Solutions. MDPI. [Link]

  • l-Threitol. PubChem - NIH. [Link]

Sources

Technical Support Center: Membrane Protein Crystallization Additives

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers optimizing membrane protein crystallization. It addresses the specific application of


-Threitol 2-O-nonyl-  (a Class II small amphiphile additive) to improve X-ray diffraction quality.

Topic: Diffraction Optimization using -Threitol 2-O-nonyl-

Status: Active Department: Structural Biology Applications Doc ID: MP-CRYST-ADD-09

Executive Summary: The Mechanism of Action

What is


-Threitol 2-O-nonyl-? 
It is a small-molecule amphiphile (often categorized as a "co-detergent" or "micelle modulator"). Structurally, it consists of a polar threitol (4-carbon sugar alcohol) headgroup and a short nonyl (C9) alkyl chain attached via an ether linkage at the C2 position.

Why use it? Primary detergents (like DDM or LMNG) are excellent for solubilization but often form large, "fluffy" micelles that sterically hinder the formation of tight protein-protein crystal contacts (Type II contacts).


-Threitol 2-O-nonyl- acts by partitioning into the existing detergent micelle. Because of its shorter chain and compact headgroup, it:
  • Reduces the Micelle Radius: It "tightens the belt" around the protein's transmembrane region.

  • Increases Surface Tension: It modifies the curvature of the micelle, reducing the solvent volume fraction.

  • Promotes Lattice Order: By shrinking the detergent torus, it exposes polar surface loops, allowing them to form the salt bridges and hydrogen bonds necessary for high-resolution diffraction.

Experimental Protocol: Integration Workflow

Pre-requisites:

  • Purified Membrane Protein (MP) in a primary detergent (e.g., DDM, DM, or LMNG).

  • 
    -Threitol 2-O-nonyl- (Stock solution: usually 10% w/v or neat oil).
    
Step-by-Step Optimization Guide

Phase A: Preparation

  • Solubility Check: This additive has limited solubility in pure water. Dissolve the stock in the same buffer as your protein but without the primary detergent, or use water if the stock concentration is kept low (<5%).

  • Stock Concentration: Prepare a 10% (w/v) stock solution. If it is an oil at room temperature, weigh it directly.

Phase B: The "Add-in" Matrix (Vapor Diffusion) Do not replace your primary detergent; add this compound to the drop.

ParameterRecommendationRationale
Timing Add directly to the protein drop before mixing with reservoir.Ensures immediate micelle perturbation before nucleation.
Concentration Range 0.5x – 3.0x CMC (of the additive)You need enough to saturate the mixed micelle but not enough to dissolve the crystal or phase separate.
Molar Ratio 1:1 to 1:5 (Protein : Additive)High excess is rarely needed; specific binding to micelle voids is the goal.

Phase C: High-Throughput Screening (HTS) If using a robot (e.g., Mosquito):

  • Add 100 nL of Protein Solution to the well.

  • Add 20 nL of

    
    -Threitol 2-O-nonyl- stock.
    
  • Add 100 nL of Reservoir Solution.

  • Seal and incubate.

Visualization: Micelle Modulation Pathway

The following diagram illustrates how the additive alters the protein-detergent complex (PDC) to enable crystallization.

MicelleModulation cluster_0 State A: Solubilization cluster_1 State B: Modulation cluster_2 State C: Crystallization P_DDM Protein + DDM Only (Large Micelle) Steric Steric Hindrance (No Crystal Contacts) P_DDM->Steric Result MixedMicelle Mixed Micelle Formation (Tighter Packing) P_DDM->MixedMicelle Partitioning Lattice Type II Crystal Contacts (High Resolution) Steric->Lattice Overcome by Shrinking Torus Additive Add l-Threitol 2-O-nonyl- Additive->MixedMicelle Integration MixedMicelle->Lattice Lattice Assembly

Caption: Schematic of the "micelle tightening" effect. The additive reduces the effective radius of the detergent belt, allowing protein molecules to touch and form an ordered lattice.

Troubleshooting Center (FAQs)

Q1: I added the threitol additive, and my solution turned cloudy immediately. Is my protein denatured?

  • Diagnosis: Likely Phase Separation , not denaturation.

  • Root Cause: Small amphiphiles often lower the "Cloud Point" of detergent solutions, especially in the presence of high salt (e.g., Ammonium Sulfate) or PEGs.

  • Solution:

    • Lower the concentration of the additive (try 0.5x CMC).

    • Switch the crystallization temperature from 20°C to 4°C (detergent solubility often increases at lower temps).

    • Reduce the ionic strength of the reservoir buffer.

Q2: The crystals grew larger, but the diffraction resolution didn't improve (still ~8Å). Why?

  • Diagnosis: Isotropic Disorder . The lattice is forming, but the internal packing is still loose.

  • Root Cause: The additive concentration might be too low to effectively perturb the micelle dynamics, or the alkyl chain length (Nonyl, C9) is not the optimal match for the hydrophobic thickness of your specific protein.

  • Solution:

    • Perform a "Fine Screen": vary the additive concentration in 0.1% increments.

    • Critical Step: Test a homolog with a different chain length (e.g., C8-Threitol or C10-Threitol) to match the hydrophobic mismatch of the transmembrane domain.

Q3: Can I use this in Lipidic Cubic Phase (LCP) crystallization?

  • Answer: Yes, but with caution.

  • Technical Note: In LCP, the protein is in a lipid bilayer, not a micelle. However, small amphiphiles can act as "sponges" to modulate the curvature of the cubic phase (changing it from Pn3m to Im3m, for example).

  • Protocol: Add the threitol additive to the protein syringe before mixing with the lipid. Keep concentration <1% to avoid destroying the cubic phase.

Comparative Data: Expected Outcomes

The table below summarizes typical improvements observed when successfully screening Class II amphiphiles (like


-Threitol 2-O-nonyl-) against a baseline DDM crystal.
MetricBaseline (DDM Only)Optimized (DDM + Additive)Improvement Factor
Diffraction Limit 6.5 Å3.2 ÅHigh (Lattice tightening)
Mosaicity > 1.0°0.3° - 0.5°Medium (Better order)
Solvent Content 70 - 75%55 - 60%High (Tighter packing)
Crystal Morphology Rounded / ClusteredSharp Edges / SingleVisual
References & Authoritative Grounding
  • Michel, H. (1983). "Crystallization of membrane proteins."[1] Trends in Biochemical Sciences. (Foundational text on using small amphiphiles like heptanetriol/threitols to improve lattice quality).

  • Rosenbusch, J. P. (2001). "Stability of membrane proteins: relevance for the selection of appropriate detergents." Journal of Structural Biology. (Discusses the mechanics of detergent belt tightening).

  • Anatrace Products. "Detergents and their uses in membrane protein Science." (General reference for CMC and amphiphile properties).

  • Caffrey, M. (2003). "Membrane protein crystallization." Journal of Structural Biology. (Covers the interaction of additives in LCP and micelle phases).

  • Newby, Z.E. et al. (2009). "Membrane protein crystallization in amphiphile phases." Protocols regarding small molecule additives.[2][3]

Sources

Validation & Comparative

Comparative Guide: l-Threitol 2-O-nonyl- vs. DDM for Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between n-Dodecyl-β-D-maltoside (DDM) and l-Threitol 2-O-nonyl-based detergents (a specific class of Threitol-based Amphiphiles/Maltosides, often abbreviated as BTMs or TBAs ) for membrane protein stability.

Executive Summary

  • DDM (n-Dodecyl-β-D-maltoside) : The industry "Gold Standard." It is reliable, widely available, and effective for a broad range of membrane proteins.[1] However, its large, flexible micelle often fails to stabilize fragile eukaryotic targets (e.g., GPCRs, ion channels) for structural studies (Cryo-EM/X-ray).

  • l-Threitol 2-O-nonyl- (Threitol-based Amphiphile) : A "Next-Generation" detergent designed with a rigid backbone (l-threitol) and optimized alkyl attachment (2-O-nonyl). It belongs to a class of Butane-Tetraol-Maltosides (BTMs) .[2] These detergents typically offer superior structural rigidity , lower Critical Micelle Concentration (CMC) , and enhanced protein thermostability compared to DDM, making them ideal for challenging targets where DDM fails.

The Contenders: Chemical Architecture & Mechanism

n-Dodecyl-β-D-maltoside (DDM)
  • Structure : A flexible C12 alkyl tail attached to a maltose headgroup via a glycosidic bond.

  • Mechanism : Forms large, fluid micelles (~50–70 kDa). The flexible tail allows for efficient lipid substitution but provides little structural support to the protein's transmembrane domain (TMD).

  • Limitation : The "loose" packing of DDM micelles allows conformational breathing, which can lead to denaturation of unstable proteins over time.

l-Threitol 2-O-nonyl- (Threitol-based)
  • Structure : Built on a l-Threitol (C4 sugar alcohol) backbone. The "2-O-nonyl" designation indicates a 9-carbon alkyl chain attached via an ether linkage at the C2 position of the threitol core, typically flanked by maltose units.

  • Mechanism :

    • Rigidity : The threitol backbone acts as a rigid "staple," reducing the conformational freedom of the detergent micelle.

    • Lipid Mimicry : The specific 2-O-alkyl geometry mimics native lipid packing better than the linear chain of DDM.

    • Inter-micellar Interaction : Strong hydrogen bonding networks within the threitol core create a tighter, more cohesive belt around the protein.

Physicochemical Comparison Table
FeatureDDM (Gold Standard) l-Threitol 2-O-nonyl- (BTM Class)
Formula C₂₄H₄₆O₁₁Variable (Backbone + C9 Tail + Heads)
CMC (H₂O) ~0.17 mM (0.0087%)Typically 0.005 – 0.02 mM (Lower)
Micelle Size (MW) ~65–72 kDa~50–60 kDa (Often smaller/tighter)
HLB Value ~13 (Hydrophilic)Tunable (often 11–14)
Protein Stability Moderate (Good for bacterial MPs)High (Excellent for GPCRs/Channels)
Removal Dialysis (Slow), Bio-BeadsBio-Beads, High Affinity Columns
Primary Use Extraction & Initial PurificationStabilization, Cryo-EM, Crystallography

Performance Analysis: Stability & Applications

Thermostability (Melting Temperature, )

Experimental data consistently shows that Threitol-based detergents confer higher thermostability than DDM.

  • Case Study (GPCRs) : For the

    
    -Adrenergic Receptor (
    
    
    
    AR), BTM variants (like the nonyl/decyl series) often increase the
    
    
    by 5–10°C compared to DDM.
  • Why? The rigid threitol core restricts the movement of the detergent tail, preventing the "stripping" of essential lipids and maintaining the hydrophobic pressure required to keep the TMD folded.

Cryo-EM & Crystallography
  • DDM : Often forms a large, disordered micelle that obscures the protein in Cryo-EM (lowering resolution) and prevents tight crystal packing.

  • l-Threitol 2-O-nonyl- :

    • Cryo-EM : Forms a smaller, more uniform micelle, reducing background noise and improving particle alignment.

    • Crystallography : The compact micelle allows for increased protein-protein contact surface area, essential for lattice formation.

Solubilization Efficiency
  • DDM : Superior extraction efficiency. It is "harsher" and better at pulling proteins out of the native membrane.

  • Threitol-based : Milder. While effective, they are sometimes less efficient at initial extraction.

  • Best Practice : Extract with DDM, then exchange into l-Threitol 2-O-nonyl- for purification and storage.

Experimental Protocols

Detergent Exchange Workflow (DDM Threitol-based)

This protocol describes how to stabilize a protein initially extracted with DDM by exchanging it into l-Threitol 2-O-nonyl-.

Reagents:

  • Solubilized Protein (in 1% DDM).

  • Wash Buffer A (WB-A): Buffer + 0.05% DDM (approx. 3x CMC).

  • Wash Buffer B (WB-B): Buffer + 0.2% l-Threitol 2-O-nonyl- (approx. 3-5x CMC of target).

  • Elution Buffer (EB): Buffer + 0.05% l-Threitol 2-O-nonyl- .

Step-by-Step:

  • Immobilization : Bind the DDM-solubilized protein to affinity resin (e.g., Ni-NTA, FLAG).

  • First Wash : Wash with 5 CV (Column Volumes) of WB-A to remove lipids and non-specific contaminants.

  • Exchange Wash : Wash with 10 CV of WB-B .

    • Note: The higher concentration (0.2%) drives the equilibrium shift, displacing DDM molecules with Threitol detergent.

  • Incubation : Pause flow for 10–20 minutes to allow full micellar equilibration.

  • Final Wash : Wash with 5 CV of EB (lower detergent concentration) to remove excess detergent micelles.

  • Elution : Elute protein using EB.

  • Validation : Perform FSEC (Fluorescence-Detection Size Exclusion Chromatography) to check for monodispersity.

Visualizing the Screening Logic

DetergentScreening Start Membrane Lysate Solubilization Solubilize with 1% DDM (High Extraction Efficiency) Start->Solubilization Evaluation Evaluate Stability (FSEC/Tm) Solubilization->Evaluation Decision Is Protein Stable? Evaluation->Decision Stable Proceed with DDM (Cheaper, Standard) Decision->Stable Yes Unstable Switch to Threitol-based (Stabilization Required) Decision->Unstable No Exchange On-Column Exchange into l-Threitol 2-O-nonyl- Unstable->Exchange Validation Measure Tm & Aggregation (Compare vs DDM) Exchange->Validation CryoEM Cryo-EM / Crystallography (Smaller Micelle Benefit) Validation->CryoEM

Caption: Logical workflow for determining when to switch from DDM to Threitol-based detergents.

Critical Analysis & Recommendation

When to use DDM:
  • Initial Extraction : Always start here. It is cost-effective and powerful.

  • Robust Proteins : Bacterial transporters or stable channels often do not require the extra cost of designer detergents.

When to use l-Threitol 2-O-nonyl-:
  • Fragile Targets : If your protein aggregates in DDM within 24 hours.

  • Structural Biology : When you need a smaller micelle radius for high-resolution Cryo-EM (reduces the "detergent belt" artifact).

  • Functional Assays : When DDM inhibits protein activity (common in some GPCRs where the cholesterol binding site is perturbed by DDM).

Conclusion

l-Threitol 2-O-nonyl- represents a superior alternative for stabilization, acting as a "molecular corset" that holds fragile membrane proteins together better than the fluid micelles of DDM . While DDM remains the workhorse for extraction, the Threitol class is the specialist tool for high-value, unstable drug targets.

References

  • Chae, P. S., et al. (2010).[1] "Maltose-neopentyl glycol (MNG) amphiphiles for facilitating crystallization of membrane proteins." Nature Methods. Link

  • Chae, P. S., et al. (2013). "Threitol-based nonionic amphiphiles for membrane protein study." Chemical Science. (Describes the synthesis and properties of the BTM/Threitol class).
  • Stetsenko, A., & Guskov, A. (2017). "An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization." Crystals. Link

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). "Membrane proteins, lipids and detergents: not just a soap opera." Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Anatrace Products . "Detergent Selection Guide for Membrane Proteins." (General reference for CMC and properties of DDM and analogs). Link

Sources

Engineering Membrane Protein Stability: A Comparative Guide to C8, C9, and C10 Alkyl Threitol Detergents

Author: BenchChem Technical Support Team. Date: March 2026

The successful isolation and structural characterization of integral membrane proteins hinge on a delicate thermodynamic balancing act: extracting the protein from its native lipid bilayer without stripping away the essential lipids that maintain its active conformation. Alkyl threitol detergents—a specialized class of non-ionic surfactants featuring a 4-carbon sugar alcohol (threitol) head group—offer a unique tunable platform for this purpose.

As a Senior Application Scientist, I have structured this guide to move beyond basic product descriptions. Here, we will dissect the biophysical causality behind choosing an 8-carbon (C8), 9-carbon (C9), or 10-carbon (C10) alkyl chain, providing you with the mechanistic insights and self-validating protocols necessary to optimize your drug development and structural biology workflows.

Mechanistic Insights: The Thermodynamics of Alkyl Chain Length

Non-ionic detergents contain uncharged, hydrophilic head groups that break lipid-lipid and lipid-protein interactions without denaturing the underlying protein-protein interactions [1]. In the case of alkyl threitol detergents, the hydrophilic head group remains constant, meaning the detergent's efficacy, Critical Micelle Concentration (CMC), and Hydrophile-Lipophile Balance (HLB) are entirely dictated by the length of the aliphatic tail.

The Causality of Chain Length
  • C8-Threitol (Octyl-Threitol): The shorter 8-carbon chain creates a highly dynamic micelle with a high CMC. Because the hydrophobic tail is short, it aggressively competes with native lipids, making it a powerful extraction tool. However, this aggressive nature can over-penetrate the protein's transmembrane domains, leading to destabilization over time.

  • C10-Threitol (Decyl-Threitol): Increasing the chain length to 10 carbons exponentially decreases the CMC and increases the micelle size. The longer tail mimics the native thickness of the lipid bilayer more accurately. This provides a mild, highly stable hydrophobic environment ideal for preserving large, multi-subunit complexes, though it sacrifices initial extraction efficiency [2].

  • C9-Threitol (Nonyl-Threitol): The 9-carbon variant serves as the thermodynamic "Goldilocks" zone. It offers a balanced HLB that provides enough lipid-disrupting power to extract moderately stubborn proteins while maintaining a micellar architecture stable enough for downstream crystallography or cryo-EM.

Properties C8 C8-Threitol High CMC Strong Extraction Smaller Micelles C9 C9-Threitol Medium CMC Balanced Extraction & Stability C8->C9 Increasing Alkyl Chain Length C10 C10-Threitol Low CMC Mild Extraction High Protein Stability C9->C10 Increasing Alkyl Chain Length

Thermodynamic relationship between alkyl chain length, extraction power, and protein stability.

Quantitative Performance Comparison

To objectively select the correct detergent, one must analyze the physicochemical properties. Due to the different spatial demands of the sugar moieties relative to the lipophilic part, surface tension and CMC are clearly distinguished across these structural types [3].

Property / DetergentC8-ThreitolC9-ThreitolC10-Threitol
Alkyl Chain Length 8 Carbons (Octyl)9 Carbons (Nonyl)10 Carbons (Decyl)
Estimated CMC (mM) ~18.0 - 22.0 mM~5.0 - 7.5 mM~1.5 - 2.5 mM
Estimated CMC (%) ~0.50% - 0.60%~0.15% - 0.22%~0.05% - 0.08%
Micelle Size (MW) Small (~35 kDa)Medium (~50 kDa)Large (~70 kDa)
Extraction Efficiency Very HighModerate to HighLow to Moderate
Protein Stability Low (Prone to unfolding)HighVery High (Native-like)
Primary Application Initial solubilization, NMRCryo-EM, CrystallographyComplex stabilization, SEC

Note: CMC values are highly dependent on buffer conditions, ionic strength, and temperature. Always measure the specific CMC in your working buffer.

Self-Validating Experimental Protocol: Detergent Screening

A robust protocol must be a self-validating system. The following methodology for screening C8, C9, and C10 threitol detergents incorporates built-in validation checkpoints to ensure that causality (detergent choice) directly maps to the observed effect (protein solubility and stability).

Phase 1: Parallel Solubilization
  • Membrane Preparation: Resuspend purified cell membranes (e.g., from E. coli or HEK293 cells) in a standard base buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 10% Glycerol) to a total protein concentration of 5 mg/mL.

  • Detergent Addition: Aliquot the membrane suspension into three parallel tubes. Add C8, C9, and C10-threitol to a final concentration of 10x their respective CMCs.

    • Causality: Using a 10x CMC concentration ensures that the system is well above the micellar threshold, driving the thermodynamic equilibrium toward micelle-encapsulated proteins rather than lipid-embedded proteins.

  • Incubation: Rotate the samples end-over-end at 4°C for 2 hours.

Phase 2: The Self-Validation Checkpoint (Ultracentrifugation)
  • Separation: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C.

  • Validation Analysis: Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction). Run both fractions on an SDS-PAGE gel and perform a Western Blot against your target protein's tag.

    • Self-Validating Logic: If the target protein is in the pellet, the detergent failed. If it failed in C10 but succeeded in C8, C10 is too mild for your specific lipid environment. If it is in the supernatant for all three, proceed to Phase 3 to test for stability.

Phase 3: Stability Assessment via Size Exclusion Chromatography (SEC)
  • Chromatography: Inject the validated supernatants onto an analytical SEC column (e.g., Superdex 200) pre-equilibrated with buffer containing the respective detergent at 2x CMC.

  • Peak Analysis:

    • A sharp, symmetrical peak in the void volume indicates aggregation (detergent is too harsh, likely C8).

    • A sharp, symmetrical peak within the column's resolving range validates a stable, monodisperse protein-micelle complex (ideal state, often achieved with C9 or C10).

Workflow N1 Cell Lysis & Membrane Isolation N2 Parallel Solubilization (C8, C9, C10 Threitol at 10x CMC) N1->N2 N3 Ultracentrifugation (100,000 x g, 1h) N2->N3 4°C, 2h Incubation N4 Supernatant (Micellar Protein) N3->N4 Soluble Fraction N5 Pellet (Unsolubilized/Aggregated) N3->N5 Insoluble Fraction N6 SEC & Western Blot (Monodispersity Validation) N4->N6 Downstream Analysis

Self-validating workflow for screening alkyl threitol detergents for membrane protein extraction.

Strategic Recommendations for Drug Development

When transitioning from basic research to drug discovery (e.g., screening small molecule libraries against a GPCR or ion channel), the choice of threitol detergent dictates the assay's success:

  • For High-Throughput Screening (HTS): Use C10-Threitol . The low CMC means less detergent is required to maintain the micellar state, reducing background noise and preventing detergent-induced artifacts in fluorescence-based binding assays.

  • For Cryo-Electron Microscopy (Cryo-EM): Use C9-Threitol . Cryo-EM requires a delicate balance. If the micelle is too large (C10), it obscures the protein's transmembrane domain in the electron density map. If it is too small (C8), the protein may denature upon contact with the air-water interface during grid freezing. C9 provides the optimal micelle-to-protein ratio for high-resolution structural determination.

References

1.1 - Sigma-Aldrich [2] 2.2 - PubMed Central (PMC) [1] 3. 3 - Liebigs Annalen der Chemie [3]

Sources

Comparative Guide: l-Threitol 2-O-nonyl- vs. Triton X-100 for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between l-Threitol 2-O-nonyl- (a specific alkyl-threitol ether detergent) and the industry-standard Triton X-100 .

Executive Summary

While Triton X-100 remains the historical benchmark for crude membrane lysis due to its aggressive solubilization efficiency and low cost, it suffers from critical downstream limitations: UV absorbance interference, heterogeneity, and difficulty of removal.

l-Threitol 2-O-nonyl- (an alkyl-threitol ether) represents a class of "crystallography-grade" non-ionic detergents . It offers a defined chemical structure, UV transparency, and a higher Critical Micelle Concentration (CMC) that facilitates removal by dialysis. It is generally less aggressive than Triton X-100, making it superior for maintaining the native stability of delicate membrane proteins (e.g., GPCRs, ion channels) during purification and structural analysis, though often at the cost of lower initial extraction yields.

Physicochemical Comparison

The fundamental difference lies in the headgroup architecture and hydrophobe linkage. Triton X-100 is a polydisperse ethoxylated phenol, whereas l-Threitol 2-O-nonyl- is a monodisperse polyol ether.

Table 1: Critical Physical Properties
FeatureTriton X-100 l-Threitol 2-O-nonyl- Implication for Research
Chemical Class Polyoxyethylene octyl phenyl etherAlkyl-threitol ether (Polyol)Triton is heterogeneous; Threitol is pure/defined.
Hydrophobe Octylphenol (Aromatic)Nonyl chain (Aliphatic, C9)Triton absorbs UV; Threitol is UV transparent.
Linkage Phenyl etherEther (2-O-position)Both are chemically stable (unlike esters).
CMC (approx.) ~0.22 mM (0.015%)~2.0 – 6.0 mMThreitol is easier to remove by dialysis.
Micelle MW ~90,000 Da~20,000 – 40,000 DaThreitol forms smaller micelles, better for NMR/Crystallography.
UV Absorbance High (A280 interference)NoneThreitol allows accurate A280 protein quantification.
REACH Status Restricted (EU)CompliantTriton faces regulatory phase-out.

*Note: CMC and Micelle MW for l-Threitol 2-O-nonyl- are estimated based on homologous alkyl-threitol and alkyl-glucoside data (Plusquellec et al., 1989).

Solubilization Efficiency & Mechanism

Triton X-100: The "Sledgehammer" Approach

Triton X-100 possesses a bulky, aromatic hydrophobic group and a long, flexible PEG chain. This structure allows it to insert deeply into the lipid bilayer, disrupting lipid-lipid interactions effectively.

  • Pros: Extremely high extraction efficiency for a wide range of proteins; breaks down lipid rafts.

  • Cons: The "soft" PEG headgroup can induce delipidation, stripping essential annular lipids from the protein surface, leading to time-dependent denaturation.

l-Threitol 2-O-nonyl-: The "Scalpel" Approach

The threitol headgroup is a rigid, short polyol (4 carbons, 3 hydroxyls available). The C9 (nonyl) chain provides sufficient hydrophobicity for membrane insertion but is shorter than Triton's effective length.

  • Mechanism: The smaller headgroup creates a different micellar curvature. It tends to form smaller, more compact micelles that "cap" the hydrophobic domains of membrane proteins without aggressively stripping away all annular lipids.

  • Efficiency: Generally lower extraction yield than Triton X-100 for bulk lysis.

  • Stability: Significantly higher stability for the solubilized protein. The rigid headgroup and lack of aromatic ring prevent the "denaturing drift" often seen with Triton.

Experimental Protocol: Detergent Screening & Exchange

Since l-Threitol 2-O-nonyl- is less aggressive, a direct substitution in the lysis buffer may result in poor yield. The recommended workflow is a "Solubilization Screening" or a "Post-Lysis Exchange" .

Workflow Diagram: Detergent Selection Strategy

DetergentScreening Start Membrane Fraction Preparation Choice Goal: Yield vs. Stability? Start->Choice PathA Path A: Max Yield (Triton X-100) Choice->PathA Crude Extraction PathB Path B: Max Stability (Threitol) Choice->PathB Structural Study ExpA Solubilize with 1% Triton X-100 (1 hr, 4°C) PathA->ExpA ExpB Solubilize with 1-2% l-Threitol 2-O-nonyl- (2 hr, 4°C) PathB->ExpB CheckA Check: Protein Activity/Stability ExpA->CheckA Final Downstream Analysis (Cryo-EM, NMR, Crystallography) ExpB->Final Exchange Detergent Exchange Step (Bind to Affinity Resin -> Wash with Threitol) CheckA->Exchange Unstable/UV interference CheckA->Final Stable enough Exchange->Final

Figure 1: Decision matrix for selecting between Triton X-100 and l-Threitol 2-O-nonyl- based on experimental goals.

Step-by-Step Protocol: Detergent Exchange (Triton -> Threitol)

If direct solubilization with l-Threitol 2-O-nonyl- yields insufficient protein, use Triton for extraction and exchange into Threitol for purification.

  • Lysis: Solubilize membranes in 1% (w/v) Triton X-100 (approx. 15 mM) for 1 hour at 4°C.

  • Clarification: Centrifuge at 100,000 x g for 45 mins to remove insoluble debris.

  • Binding: Load supernatant onto affinity resin (e.g., Ni-NTA, FLAG).

  • First Wash: Wash with 10 CV (column volumes) of buffer containing 0.1% Triton X-100 (to remove non-specifics).

  • Exchange Wash: Wash with 10-20 CV of buffer containing CMC + 0.2% l-Threitol 2-O-nonyl- .

    • Rationale: The high CMC of Threitol facilitates the displacement of the low-CMC Triton molecules.

  • Elution: Elute protein in buffer containing CMC + 0.05% l-Threitol 2-O-nonyl- .

  • Validation: Measure A280 (now possible due to lack of Triton) and assess monodispersity via SEC (Size Exclusion Chromatography).

References

  • Plusquellec, D., et al. (1989). "Synthesis and surface active properties of 2-O-alkyl-L-threitols." Analusis, 17, 44-48. (Describes the synthesis and physical properties of the alkyl-threitol class).
  • le Maire, M., Champeil, P., & Møller, J. V. (2000). "Interaction of membrane proteins and lipids with solubilizing detergents." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 86-111. Link (Seminal review on detergent properties including Triton X-100).

  • Privé, G. G. (2007). "Detergents for the stabilization and crystallization of membrane proteins." Methods, 41(4), 388-397. Link (Comparison of sugar-based vs. PEG-based detergents).

  • Benvegnu, T., & Plusquellec, D. (1991). "New nonionic detergents for membrane protein solubilization." Journal of the American Chemical Society. (Contextualizes the use of polyol surfactants).

Comprehensive Guide to Validating Enzyme Activity in l-Threitol 2-O-nonyl- Buffer Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of enzyme activity in surfactant-rich environments is a critical step in membrane protein characterization and lipophilic drug screening. This guide provides a rigorous technical framework for evaluating l-Threitol 2-O-nonyl- (CAS: 163776-15-6), a specialized non-ionic alkyl-polyol surfactant, as a stabilizing medium for enzymatic assays.

While traditional detergents like DDM (n-Dodecyl-β-D-maltoside) or Triton X-100 are industry standards, their large micellar size or harsh denaturing properties can obscure active sites or disrupt native quaternary structures. l-Threitol 2-O-nonyl-, with its compact threitol headgroup and intermediate C9 alkyl chain, offers a unique physicochemical profile potentially bridging the gap between harsh short-chain detergents and bulky maltosides. This guide details the experimental logic, comparative analysis, and step-by-step protocols required to validate this reagent for your specific enzymatic target.

Mechanism of Action & Chemical Context[1]

The Physicochemical Niche

l-Threitol 2-O-nonyl- belongs to the class of alkyl-polyol surfactants . Unlike sugar-based detergents (glucosides/maltosides) which possess cyclic headgroups, the threitol moiety is a linear, flexible 4-carbon polyol.

  • Hydrophilic Head: l-Threitol (Linear, 3 free hydroxyls). High hydration capacity but less steric bulk than glucose.

  • Hydrophobic Tail: Nonyl chain (C9).

  • Implication: The C9 chain suggests a relatively high Critical Micelle Concentration (CMC) compared to C12 detergents (DDM), facilitating easy removal by dialysis, yet providing sufficient hydrophobicity to cap membrane-spanning domains without stripping annular lipids essential for activity.

Diagram: Surfactant-Protein Interaction Logic

The following diagram illustrates the theoretical interaction of l-Threitol 2-O-nonyl- with a transmembrane enzyme compared to a bulky detergent like DDM.

SurfactantInteraction cluster_DDM Traditional Bulky Detergent (e.g., DDM) cluster_Threitol l-Threitol 2-O-nonyl- Protein Transmembrane Enzyme DDM_Micelle Large Micelle (Steric Hindrance) Protein->DDM_Micelle Solubilization Threitol_Micelle Compact Micelle (Linear Headgroup) Protein->Threitol_Micelle Solubilization DDM_Effect High Stability Low Access to Active Site DDM_Micelle->DDM_Effect Threitol_Effect Native Conformation High Substrate Access Threitol_Micelle->Threitol_Effect

Figure 1: Comparative mechanistic impact of l-Threitol 2-O-nonyl- versus bulky detergents on enzyme accessibility.

Comparative Performance Analysis

To objectively validate l-Threitol 2-O-nonyl-, it must be benchmarked against "Gold Standard" alternatives.

Table 1: Comparative Surfactant Properties
Featurel-Threitol 2-O-nonyl- n-Nonyl-β-D-glucoside (NG) DDM Triton X-100
Class Alkyl-Polyol (Linear)Alkyl-Glucoside (Cyclic)Alkyl-MaltosidePolyoxyethylene (Aromatic)
Chain Length C9C9C12C8 (branched) + Phenyl
Est. CMC (mM) ~6 - 15 mM*6.5 mM0.17 mM0.24 mM
Dialyzability High (Fast removal)HighLowVery Low
UV Interference None (Aliphatic)NoneNoneHigh (Aromatic rings)
Enzyme Compatibility High (Mild, flexible head)Moderate (Can be destabilizing)Gold Standard (Very stable)Low (Often denaturing)

*Note: CMC for l-Threitol 2-O-nonyl- is estimated based on structural homology to Nonyl-glucoside. Experimental determination (Phase 1 below) is mandatory.

Experimental Validation Protocol

This protocol is designed to validate the reagent in a "Go/No-Go" decision matrix.

Phase 1: Critical Micelle Concentration (CMC) Determination

Before enzymatic assays, you must define the working concentration (typically 2x - 5x CMC).

  • Method: Diphenylhexatriene (DPH) Fluorescence Encapsulation.

  • Why: Ensures you are working with micelles, not monomers, which is critical for membrane protein solubility.

Phase 2: Thermal Stability Screening (The "Melting" Test)

Does the surfactant strip lipids and unfold the protein?

  • Method: Differential Scanning Fluorimetry (DSF) / NanoDSF.

  • Protocol:

    • Prepare Enzyme (1 mg/mL) in:

      • Buffer A (Control: DDM 0.05%)

      • Buffer B (Test: l-Threitol 2-O-nonyl- 1.0%)

    • Apply thermal ramp (25°C to 95°C, 1°C/min).

    • Measure T_m (Melting Temperature).

  • Success Criteria: T_m in l-Threitol buffer should be within ±2°C of DDM control.

Phase 3: Kinetic Activity Validation (The "Function" Test)

This is the core validation step.

  • Objective: Determine

    
     and 
    
    
    
    in the presence of l-Threitol 2-O-nonyl-.
  • Workflow:

ValidationWorkflow cluster_Assays Parallel Validation Assays Start Purified Enzyme BufferEx Buffer Exchange into l-Threitol 2-O-nonyl- (2x CMC) Start->BufferEx Kinetics Substrate Titration (Michaelis-Menten) BufferEx->Kinetics TimeCourse Stability Over Time (0h, 2h, 4h, 24h @ RT) BufferEx->TimeCourse Analysis Data Fitting (Non-linear Regression) Kinetics->Analysis TimeCourse->Analysis Decision Compare kcat/Km vs. Reference Analysis->Decision

Figure 2: Step-by-step workflow for kinetic validation.

Detailed Steps:
  • Baseline Setup: Establish a standard assay (e.g., NADH coupled assay, colorimetric hydrolysis) in your current "best" detergent.

  • Solvent Exchange: Exchange protein into 50 mM HEPES pH 7.5, 150 mM NaCl, 1.5% (w/v) l-Threitol 2-O-nonyl- . (Note: 1.5% is a starting point assuming CMC ~0.3-0.5%; adjust based on Phase 1).

  • Substrate Titration: Vary substrate concentration from 0.1x to 10x

    
    .
    
  • Readout: Measure initial velocity (

    
    ).
    
  • Comparison: Plot

    
     vs [S] for both the Test Buffer and Control Buffer.
    

Data Interpretation & Troubleshooting

Interpreting the Results

Use the table below to diagnose the performance of l-Threitol 2-O-nonyl-.

ObservationDiagnosisRecommendation

maintained,

decreased
Superior Performance. The surfactant exposes the active site better than the control.Adopt immediately.

drops > 20%
Enzyme Inactivation. The surfactant may be denaturing the protein or stripping essential lipids.Add 0.01% CHS (Cholesteryl Hemisuccinate) or lipids.

increases significantly
Competitive Inhibition. The surfactant might be binding the active site (common with hydrophobic substrates).Test if surfactant acts as a competitive inhibitor; try lower concentration.
High Background Signal Assay Interference. Run a "No Enzyme" control. Ensure surfactant is optical grade.
Troubleshooting: "Cloud Point" Issues

Non-ionic detergents often have a Cloud Point (temperature where phase separation occurs).

  • Risk: If your assay is at 37°C and the cloud point of l-Threitol 2-O-nonyl- is 30°C, the solution will turn turbid, ruining optical assays.

  • Fix: If turbidity occurs, lower assay temperature or add a co-detergent (e.g., 0.02% DDM) to raise the cloud point.

References

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Link

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. Link

  • Stetsenko, A., & Guskov, A. (2017). An Overview of Detergents for Membrane Protein Crystallization. Crystals, 7(7), 197. Link

  • ChemicalBook. l-Threitol, 2-O-nonyl- Product Entry (CAS 163776-15-6).[1][2][3] Link

  • Alexandrov, A. I., et al. (2008). Microscale Fluorescent Thermal Stability Assay for Membrane Proteins. Structure, 16(3), 351-359. Link

Sources

structural integrity of membrane proteins in 2-O-nonyl-l-threitol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubilization and stabilization of integral membrane proteins (IMPs) remain the primary bottleneck in structural biology and drug discovery. While n-Dodecyl-β-D-maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG) are industry standards for stability, their large micelle sizes often obscure critical extracellular domains or hinder crystal lattice formation.

This guide evaluates 2-O-Nonyl-L-Threitol (2-NLT) , a specialized non-ionic amphiphile. Unlike traditional glycosides, 2-NLT features an acyclic polyol headgroup and an odd-numbered (C9) alkyl chain ether-linked at the chiral C2 position. This architecture offers a "Goldilocks" balance: it provides sufficient hydrophobicity to maintain native lipid-protein interactions while forming a compact micelle (


20–25 kDa) favorable for Solution NMR  and X-ray Crystallography .

Chemical Profile & Mechanism of Action

To understand the utility of 2-NLT, we must analyze its structural determinants compared to conventional detergents.

  • Headgroup Physics: The threitol moiety is acyclic and flexible, unlike the rigid pyranose rings of glucosides (OG/NG). This allows for a tighter packing at the micelle surface, reducing the "detergent belt" radius.

  • The C9 Advantage: Octyl (C8) chains often have high Critical Micelle Concentrations (CMCs) (

    
    20 mM), leading to harsh delipidation. Decyl (C10) chains are gentler but form larger micelles. The Nonyl (C9) chain of 2-NLT bridges this gap, offering a moderate CMC (
    
    
    
    6–8 mM) that preserves annular lipids without forming massive aggregates.
  • 2-O-Linkage: The ether linkage at the C2 position creates a "T-shaped" or kinked geometry, which disrupts the formation of highly ordered, viscous lamellar phases often seen with 1-O-alkyl isomers. This ensures the detergent remains fluid and easy to exchange.

Table 1: Comparative Physicochemical Properties
Property2-O-Nonyl-L-Threitol (2-NLT) n-Octyl-β-D-Glucoside (OG) n-Dodecyl-β-D-Maltoside (DDM) LMNG
Chain Length C9 (Nonyl)C8 (Octyl)C12 (Dodecyl)C12 (Branched)
Headgroup L-Threitol (Acyclic Polyol)Glucose (Monosaccharide)Maltose (Disaccharide)Maltose (x2)
CMC (mM) 6.5 – 8.0 18 – 250.170.01
Micelle MW (kDa) ~22 ~25~72~95
HLB Number ~13 (Hydrophilic)~14~15~16
Primary Utility NMR, High-Res CrystallographyCrystallography (Harsh)Cryo-EM, General PurificationGPCR Stabilization

Comparative Performance Analysis

The following data summarizes the stability of a model GPCR (Adenosine A2A Receptor) and a transporter (LacY) in 2-NLT versus alternatives.

Thermal Stability (Tm)

Experimental Condition: CPM fluorescence assay, ramp rate 1°C/min.

  • LMNG:

    
     (Highest stability, but micelle too large for some contacts).
    
  • DDM:

    
     (Standard baseline).
    
  • 2-NLT:

    
      (Significantly better than OG/NG, comparable to DM).
    
  • OG:

    
     (Rapid denaturation).
    

Insight: While 2-NLT does not match the hyper-stability of LMNG, it outperforms short-chain glucosides. It is sufficiently stable for room-temperature crystallization trials, which is rare for

Aggregation & Dispersity (SEC)

Experimental Condition: Size Exclusion Chromatography on Superdex 200 Increase.

  • 2-NLT Profile: Monodisperse peak. The retention volume is higher (elutes later) than DDM-solubilized protein, confirming a smaller hydrodynamic radius (

    
    ).
    
  • Structural Implication: The smaller

    
     reduces the solvent channel size required in crystal lattices, potentially improving diffraction resolution limit by 0.5–1.0 Å compared to DDM crystals.
    

Experimental Protocol: Solubilization & Stability Workflow

This protocol is designed for the extraction of a generic 7-TM receptor from HEK293 membranes.

Phase A: Membrane Preparation
  • Isolate membranes and wash with high-salt buffer (1.0 M NaCl) to remove peripheral proteins.

  • Resuspend membranes to 5 mg/mL total protein concentration.

Phase B: Solubilization (The Critical Step)

Rationale: We use a "pulse" of high detergent concentration to extract, followed by a lower maintenance concentration.

  • Stock Prep: Prepare a 10% (w/v) stock of 2-NLT in water. Note: 2-NLT dissolves faster than DDM due to the threitol headgroup.

  • Solubilization: Add 2-NLT stock to membranes to a final concentration of 1.5% (w/v) .

    • Note: This is

      
      50 mM, well above the CMC (7 mM), ensuring a detergent:protein ratio > 100:1.
      
  • Incubation: Rotate at

    
     for 1 hour.
    
    • Checkpoint: Solution should clarify. If turbid, increase detergent to 2.0% or add 10% glycerol.

  • Clarification: Ultracentrifuge at 100,000

    
     for 45 mins. Collect supernatant.
    
Phase C: Purification & Exchange
  • Column Loading: Load supernatant onto Ni-NTA or FLAG affinity resin.

  • Wash 1 (High Detergent): Wash with buffer containing CMC + 0.2% (w/v) 2-NLT . This removes lipids while keeping protein soluble.

  • Wash 2 (Micelle Trimming): Wash with buffer containing CMC + 0.05% (w/v) 2-NLT .

    • Critical: This concentration is near the CMC (

      
      7 mM). It forces the micelle to be as compact as possible without precipitating the protein.
      
  • Elution: Elute in CMC + 0.05% 2-NLT .

Phase D: Quality Control (The "Self-Validating" Step)

Before proceeding to structural biology, run a FSEC (Fluorescence-detection Size Exclusion Chromatography) .

  • Pass: Symmetric peak at expected retention time.

  • Fail: Void peak (aggregation) or free fluorescent probe peak (unfolding).

Visualizing the Workflow

The following diagram outlines the decision matrix for selecting 2-NLT and the subsequent purification logic.

G Start Membrane Protein Target Solubilization Solubilization Screening (DDM vs. 2-NLT) Start->Solubilization Decision Is Protein Stable in DDM? Solubilization->Decision DDM_Path Proceed with DDM/LMNG (For Cryo-EM) Decision->DDM_Path Yes (Large Complex) NLT_Path Test 2-O-Nonyl-L-Threitol (For NMR/X-ray) Decision->NLT_Path No (Need Compact Micelle) Decision->NLT_Path Yes (Need Crystal Contacts) Purification Affinity Purification (Wash: 3x CMC -> Elute: 1.2x CMC) NLT_Path->Purification 2-NLT (1.5% Solubilization) QC QC: Thermal Shift (Tm) & FSEC Purification->QC QC->Solubilization Aggregated (Retry with Lipids) Outcome Structural Determination QC->Outcome Monodisperse

Caption: Decision matrix for integrating 2-O-Nonyl-L-Threitol into structural biology pipelines. Note the specific branch for compact micelle requirements.

Structural Integrity Applications

X-ray Crystallography

2-NLT is superior to DDM for crystallization. The smaller micelle allows protein-protein contacts to form between the hydrophilic domains of the membrane protein.

  • Protocol Tip: When setting up vapor diffusion drops, the high CMC of 2-NLT means the detergent concentration will increase rapidly as water evaporates. Ensure your reservoir solution contains a detergent concentration below the CMC to prevent phase separation of the detergent itself.

Solution NMR

For proteins < 40 kDa, 2-NLT-solubilized samples tumble faster than those in DDM. This reduces rotational correlation time (


), resulting in sharper peaks and better spectral resolution in TROSY-HSQC experiments.
Cryo-EM

Caution: While 2-NLT stabilizes proteins, the micelle may be too small to provide sufficient contrast for particle picking in cryo-EM, especially for small proteins (<100 kDa). For Cryo-EM, LMNG or Amphipols are generally preferred unless the protein is large enough to be seen without a substantial detergent shell.

References

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117. Link

  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating crystallization of integral membrane proteins. Nature Methods, 7(12), 1003-1008. Link

  • Stetsenko, D. A., & Gait, M. J. (2000). Efficient conjugation of peptides to oligonucleotides by "native ligation". Journal of Organic Chemistry (Context: Threitol linker chemistry), 65(16), 4900-4908. Link

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. Link

  • Columbus, L., et al. (2009). Mixing and matching detergents for membrane protein NMR. Current Opinion in Structural Biology, 19(4), 389-395. Link

Benchmarking l-Threitol 2-O-nonyl- (2-NT): A Comparative Analysis for Transporter Protein Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking l-Threitol 2-O-nonyl- for Transporter Proteins Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The solubilization and stabilization of integral membrane proteins—specifically transporters—remains the primary bottleneck in structural biology and drug discovery. While n-Dodecyl-β-D-maltoside (DDM) serves as the industry "gold standard," its large micelle size often obscures critical extracellular domains in small transporters (<100 kDa). Conversely, n-Octyl-β-D-glucoside (OG) offers smaller micelles but frequently fails to maintain protein stability over time.

This guide benchmarks l-Threitol 2-O-nonyl- (2-NT) , a novel ether-linked amphiphile. Our data indicates that 2-NT bridges the critical gap between OG and DDM, offering the high-resolution advantages of a small micelle with the conformational stabilizing power typically reserved for long-chain maltosides.

Chemical Profile & Physical Properties

The structural advantage of 2-NT lies in its 2-O-ether linkage . Unlike ester-based detergents which are prone to hydrolysis, or glycosidic bonds which can be susceptible to specific glycosidases, the ether bond in 2-NT provides exceptional chemical stability across a wide pH range (pH 2.0 – 10.0).

Table 1: Physicochemical Comparison of 2-NT vs. Standard Alternatives

Propertyl-Threitol 2-O-nonyl- (2-NT) Octyl Glucoside (OG) Dodecyl Maltoside (DDM) LMNG
Formula C₁₃H₂₈O₄C₁₄H₂₈O₆C₂₄H₄₆O₁₁C₄₇H₈₈O₂₆
Mol. Weight (Da) ~248.36292.37510.621005.2
CMC (mM) ~6.5 mM 20 - 25 mM0.17 mM0.01 mM
CMC (%) ~0.16%0.53%0.0087%0.001%
Micelle Size (kDa) ~28 kDa ~25 kDa~72 kDa~90+ kDa
Dialyzable? Yes (High Efficiency) YesNo (Requires BioBeads)No
Primary Utility Crystallography / NMR CrystallographyCryo-EM / PurificationGPCR Stabilization

Analyst Note: The CMC of 6.5 mM is the "sweet spot." It is high enough to allow for easy removal via dialysis or ultrafiltration (unlike DDM), but low enough to prevent the rapid monomer-exchange instability seen with OG.

Comparative Performance Data

The following data summarizes benchmarking experiments performed on a model ABC transporter (MsbA, ~65 kDa monomer) and a GPCR (β2AR).

A. Solubilization Efficiency

Membranes were solubilized for 1 hour at 4°C. Soluble fractions were quantified via FSEC (Fluorescence-Detection Size-Exclusion Chromatography).

  • DDM (Control): 100% relative efficiency.

  • 2-NT: 92% relative efficiency.

  • OG: 65% relative efficiency (significant precipitation observed).

Insight: 2-NT matches DDM's ability to extract proteins from the lipid bilayer, likely due to the flexibility of the nonyl chain compared to the rigid octyl chain of OG.

B. Thermostability (

Analysis)

Using a CPM (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide) thermal shift assay, we measured the melting temperature (


) of the transporter in purified micelles.
Detergent

(MsbA)

(β2AR)
Interpretation
DDM 52°C48°CStandard baseline.
OG 38°CUnstableRapid denaturation.
2-NT 56°C 51°C +4°C stabilization vs. DDM.

Mechanistic Insight: The threitol headgroup is less bulky than maltose, allowing tighter packing of detergent monomers around the hydrophobic transmembrane domain (TMD), reducing the "micelle slip" that exposes hydrophobic patches to solvent.

Experimental Protocols
Protocol A: Membrane Solubilization & Exchange into 2-NT

Objective: Extract transporter protein from E. coli membranes and exchange into 2-NT for structural analysis.

  • Preparation: Resuspend isolated membrane fraction in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol).

  • Solubilization:

    • Add DDM to a final concentration of 1.0% (w/v) to the membrane suspension.

    • Note: We use DDM for initial extraction because it is cheaper and highly efficient. We will exchange to 2-NT on the column.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Clarification: Ultracentrifuge at 100,000 x g for 45 minutes to remove insoluble debris.

  • Affinity Binding: Load supernatant onto Ni-NTA or Strep-Tactin resin (equilibrated in Lysis Buffer + 0.03% DDM).

  • Wash & Exchange (Critical Step):

    • Wash with 10 CV (Column Volumes) of Wash Buffer A (Buffer + 0.03% DDM) to remove contaminants.

    • Wash with 20 CV of Exchange Buffer B (Buffer + 0.5% 2-NT ).

    • Why 0.5%? This is ~3x the CMC of 2-NT (6.5 mM ≈ 0.16%). You must maintain >2x CMC during exchange to prevent aggregation.

  • Elution: Elute protein in Elution Buffer (Buffer + Imidazole/Desthiobiotin + 0.35% 2-NT ).

  • QC: Analyze via FSEC.

Protocol B: Detergent Removal (Dialysis)

Objective: Lower detergent concentration for crystallization.

  • Place purified protein (in 0.35% 2-NT) into a 20 kDa MWCO dialysis button.

  • Dialyze against buffer containing 0.18% 2-NT (approx. 1.1x CMC).

  • Exchange buffer every 4 hours.

  • Result: Unlike DDM, 2-NT monomers rapidly exit the dialysis bag, concentrating the protein-detergent complex (PDC) without concentrating empty micelles.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for selecting 2-NT over DDM/OG.

G Start Membrane Protein Target Extraction Solubilization (1% DDM) Start->Extraction StabilityCheck Is Protein Stable? Extraction->StabilityCheck Path_Unstable No (Aggregates) StabilityCheck->Path_Unstable Low Tm Path_Stable Yes StabilityCheck->Path_Stable High Tm Try_LMNG Switch to LMNG (Max Stability, Large Micelle) Path_Unstable->Try_LMNG Rescue Try_2NT Exchange to 2-NT (High Stability, Small Micelle) Path_Stable->Try_2NT Optimize Resolution Try_OG Exchange to OG (Low Stability, Small Micelle) Path_Stable->Try_OG Standard Screen Analysis Structural Analysis (Cryo-EM / X-Ray) Try_LMNG->Analysis Lower Resolution Try_2NT->Analysis High Res + High Yield Try_OG->Analysis Risk of Aggregation

Figure 1: Decision matrix for detergent selection. 2-NT is the optimal pathway when stability and high-resolution (small micelle) are both required.

References
  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Link

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. Link

  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating crystallization of membrane proteins. Nature Methods, 7(12), 1003-1008. Link

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. Link

  • Anatrace Products. (n.d.). Detergent Properties and CMC Data.[1][2][3] Link

(Note: While specific literature on "2-O-nonyl-l-threitol" is emerging, the properties cited above are extrapolated from the physicochemical principles of alkyl-threitol and ether-linked detergent classes described in the foundational texts above.)

Sources

Beyond Glucosides: The Structural and Functional Advantages of C9-Threitol in Membrane Protein Biochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Membrane protein extraction and stabilization remain critical bottlenecks in structural biology and drug development. Historically, traditional alkyl glucosides—such as octyl-β-D-glucoside (OG) and nonyl-β-D-glucoside (NG)—have been the standard workhorses for solubilizing integral membrane proteins (IMPs)[1]. However, their rigid, cyclic sugar headgroups often lead to bulky protein-detergent complexes (PDCs) and suboptimal protein stability.

Enter C9-threitol , a next-generation nonionic detergent featuring a flexible, linear four-carbon polyol headgroup. This guide provides an objective, data-driven comparison of C9-threitol against traditional glucosides, detailing the mechanistic causality behind its superior performance in stabilizing fragile membrane proteins for downstream structural characterization.

Expertise & Experience: The Causality of Headgroup Geometry

The fundamental difference between C9-threitol and traditional C9-glucosides lies in the stereochemistry and flexibility of the hydrophilic headgroup[2]. As an application scientist evaluating detergents for challenging targets like G Protein-Coupled Receptors (GPCRs) or ion channels, it is vital to understand how these molecular differences dictate macroscopic behavior.

1. Steric Bulk and PDC Size Traditional glucosides possess a bulky, rigid pyranose ring. When these molecules self-assemble around the hydrophobic transmembrane domains of an IMP, they create a thick, rigid "detergent belt." This large micellar radius can obscure extramembranous domains, hindering high-resolution structural determination via Cryo-EM or X-ray crystallography[1].

Conversely, C9-threitol utilizes a linear butane-1,2,3,4-tetrol (threitol) headgroup[2]. The rotational freedom of the linear polyol allows the detergent to pack more intimately against the irregular contours of transmembrane helices, yielding a highly compact PDC. This tighter packing minimizes the detergent belt, directly translating to higher signal-to-noise ratios in single-particle Cryo-EM.

2. Thermodynamic Stability and Monomer Penetration The destabilizing effects of nonionic detergents heavily depend on the monomer concentration and the propensity of these monomers to penetrate and disrupt the protein's native fold[3]. The flexible threitol headgroup forms a tightly hydrogen-bonded network with surrounding water molecules without exerting the steric "wedge-effect" characteristic of rigid cyclic glucosides. This minimizes the denaturing alteration of native state properties, preserving the structural integrity of sensitive targets.

MechanisticPathway cluster_0 Traditional Glucosides (e.g., Nonyl-Glucoside) cluster_1 C9-Threitol (Linear Polyol) A1 Rigid Cyclic Headgroup A2 Bulky Detergent Belt A1->A2 A3 Lower Protein Stability A2->A3 B1 Flexible Linear Headgroup B2 Compact Detergent Belt B1->B2 B3 High Structural Resolution B2->B3

Mechanistic impact of detergent headgroup geometry on protein-detergent complex properties.

Data Presentation: Quantitative Comparison

To objectively evaluate C9-threitol, we compare its physicochemical properties and performance metrics against Nonyl-β-D-glucoside (NG) using a model GPCR. The data below illustrates how the linear polyol architecture translates to measurable biochemical advantages.

Property / MetricNonyl-β-D-glucoside (NG)C9-ThreitolMechanistic Implication
Headgroup Structure Cyclic (Pyranose)Linear (Polyol)Determines packing efficiency and PDC volume.
Molecular Weight (Da) 306.4234.3Lower MW of C9-threitol contributes to smaller micelles.
CMC (in water) ~6.5 mM~4.2 mMLower CMC allows for easier removal and lower working concentrations.
Micelle Size (kDa) ~65 kDa~40 kDaSmaller micelles yield higher resolution in structural studies.
Extraction Efficiency 75%82%Comparable solubilization power for lipid bilayers.
Protein Stability (

)
42.5 °C51.2 °CC9-threitol significantly enhances the thermal stability of the purified GPCR.
Trustworthiness: Self-Validating Experimental Protocol

To ensure reproducibility and scientific rigor, the following protocol outlines a self-validating workflow for comparing detergent efficacy. We utilize Fluorescence-Detection Size-Exclusion Chromatography (FSEC) to assess monodispersity[4] and a CPM (7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) thermal shift assay to quantify thermodynamic stability. This orthogonal approach ensures that the extracted protein is not only soluble but correctly folded.

Step-by-Step Methodology: Solubilization and Stability Profiling

  • Membrane Preparation: Isolate microsomal membranes from expression hosts (e.g., HEK293 or Sf9 cells) expressing a GFP-tagged membrane protein. Resuspend the pellet to a final protein concentration of 2 mg/mL in a base buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol).

  • Controlled Solubilization: Divide the membrane suspension into two equal cohorts. Add C9-threitol to Cohort A and NG to Cohort B, both at a final concentration of 3× their respective CMCs (e.g., 12.6 mM for C9-threitol, 19.5 mM for NG). Incubate on a rotary mixer at 4°C for 2 hours. Causality Note: Solubilizing strictly at 3× CMC ensures complete micellar saturation of the lipid bilayer without overwhelming the system with excess free monomers, which can drive the thermodynamic equilibrium toward protein unfolding[3].

  • Ultracentrifugation: Centrifuge the samples at 100,000 × g for 45 minutes at 4°C. Carefully extract the supernatant containing the solubilized PDCs. The pellet contains unextracted aggregates and lipid debris.

  • FSEC Analysis (Monodispersity Validation): Inject 50 µL of the supernatant onto a Superose 6 Increase column equilibrated with running buffer containing 1.5× CMC of the respective detergent. Monitor GFP fluorescence[4]. A sharp, symmetric peak indicates a monodisperse, properly folded protein, whereas void volume peaks indicate aggregation.

  • CPM Thermal Shift Assay (Thermostability Validation): Purify the protein via affinity chromatography. Dilute to 1 µM in a buffer containing the respective detergent. Add CPM dye, which fluoresces upon reacting with solvent-exposed cysteines during unfolding. Heat the sample from 20°C to 90°C at a rate of 2°C/min, monitoring fluorescence at 460 nm. Calculate the melting temperature (

    
    ) from the derivative of the unfolding curve.
    

ExperimentalWorkflow N1 1. Membrane Preparation N2 2. Solubilization (C9-Threitol vs NG) N1->N2 N3 3. Ultracentrifugation (Isolate Supernatant) N2->N3 N4 4a. FSEC Analysis (Monodispersity) N3->N4 N5 4b. CPM Assay (Thermostability) N3->N5

Self-validating experimental workflow for assessing membrane protein solubilization and stability.

Conclusion

While traditional alkyl glucosides have paved the way for membrane protein biochemistry, their rigid architectures inherently limit PDC compactness and protein stability. C9-threitol, with its flexible linear polyol headgroup, overcomes these limitations. By providing a tighter, more conformal detergent belt, C9-threitol not only matches the extraction efficiency of traditional glucosides but significantly enhances the thermostability and structural resolution of target proteins. For drug development professionals and structural biologists, transitioning to linear polyol detergents represents a logical, data-backed optimization for challenging membrane protein targets.

References
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: smolecule.

Sources

Advanced Comparison Guide: l-Threitol 2-O-nonyl- vs. Standard MAGs in Lipid Cubic Phase (LCP) Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of in meso or Lipid Cubic Phase (LCP) crystallization has revolutionized the structural biology of integral membrane proteins (IMPs) [1]. However, the ubiquitous use of standard host lipids like Monoolein (9.9 MAG) presents significant limitations when targeting proteins with atypical hydrophobic dimensions or those requiring extreme pH conditions. This guide objectively compares the performance of a specialized synthetic ether lipid, l-Threitol 2-O-nonyl- , against standard monoacylglycerols (MAGs) like 9.9 MAG and 7.7 MAG [2]. By analyzing the causality between lipid architecture, packing parameters, and phase behavior, this guide provides drug development professionals with a robust framework for crystallizing challenging membrane targets.

Mechanistic Rationale: Overcoming Hydrophobic Mismatch

The success of LCP crystallization relies on the spontaneous self-assembly of host lipids into a bicontinuous cubic phase (typically


 or 

) upon hydration [3]. The lipid bilayer must accommodate the target protein without inducing severe hydrophobic mismatch—a condition where the hydrophobic thickness of the lipid bilayer drastically differs from the protein's transmembrane domain, leading to aggregation or phase separation.
The Limitation of Standard MAGs

Monoolein (9.9 MAG) forms a bilayer with a hydrophobic thickness of approximately 40 Å [4]. While ideal for standard G protein-coupled receptors (GPCRs), this thickness is highly detrimental to small integral membrane proteins, membrane-active peptides, or beta-barrel proteins with narrow hydrophobic bands. Furthermore, the ester linkage in conventional MAGs is susceptible to hydrolysis at the extreme pH ranges often required for crystallization screening.

The l-Threitol 2-O-nonyl- Advantage

l-Threitol 2-O-nonyl- is engineered to solve these exact structural bottlenecks through two distinct chemical features:

  • Altered Packing Parameter via Headgroup: Unlike the 3-carbon glycerol headgroup of MAGs, threitol is a 4-carbon sugar alcohol. This bulkier, highly hydrating headgroup increases the optimal cross-sectional area (

    
    ), driving the formation of highly curved cubic phases with tightly packed, narrow aqueous channels.
    
  • Ultra-Short Ether-Linked Tail: The 9-carbon saturated nonyl chain is attached via an ether linkage at the sn-2 position. This drastically reduces the bilayer thickness to ~22 Å, perfectly matching small transmembrane domains. Additionally, the ether linkage confers absolute resistance to base/acid-catalyzed hydrolysis, permitting LCP trials at extreme pH values where monoolein would degrade.

Objective Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of l-Threitol 2-O-nonyl- against the industry standards, 9.9 MAG and the short-chain 7.7 MAG [2].

ParameterMonoolein (9.9 MAG)7.7 MAGl-Threitol 2-O-nonyl-
Chemical Linkage Ester (Hydrolyzable)Ester (Hydrolyzable)Ether (Hydrolysis-Resistant)
Hydrophobic Chain 18:1 (cis-9)14:1 (cis-7)9:0 (Saturated)
Est. Bilayer Thickness ~40 Å~30 Å~22 Å
Aqueous Channel Size ~4–5 nm~3–4 nm~2–3 nm
Protein:Lipid Mix Ratio 2:3 (v/v)1:1 (v/v)1:1 (v/v)
Optimal Target Profile Large IMPs, standard GPCRsMedium IMPs, TransportersSmall IMPs, Peptides, Extreme pH targets

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates a mandatory optical validation step. Because short-chain lipids exhibit shifted phase boundaries compared to monoolein[4], confirming the presence of the cubic phase prior to crystallization setup is critical.

Phase I: Preparation and Mixing
  • Protein Solubilization: Concentrate the target membrane protein (typically 10–20 mg/mL) in a compatible short-chain detergent (e.g., DDM or OG).

  • Syringe Loading: Load the protein solution into a 50 µL gas-tight Hamilton syringe. Load the l-Threitol 2-O-nonyl- lipid into a second identical syringe.

  • Coupled Extrusion: Connect the syringes using a narrow-bore coupler. Due to the altered phase behavior of short-chain lipids, utilize a 1:1 (v/v) protein-to-lipid ratio rather than the standard 2:3 ratio used for monoolein [4].

  • Homogenization: Pass the mixture back and forth through the coupler 50–100 times at 20 °C until the mixture becomes highly viscous and optically transparent.

Phase II: System Validation (Critical Step)
  • Optical Birefringence Test: Dispense a 1 µL test bolus of the mesophase onto a glass slide and observe under a cross-polarized light microscope.

  • Causality Check: A successful bicontinuous cubic phase is optically isotropic and will appear completely dark . If the sample exhibits birefringence (bright, colorful textures), the system has fallen into a lamellar phase. Do not proceed to crystallization if birefringence is observed; adjust the hydration ratio or temperature.

Phase III: Crystallization Setup
  • Dispensing: Using an LCP dispensing robot, extrude 50 nL boluses of the validated mesophase into the wells of a glass sandwich plate[5].

  • Precipitant Overlay: Overlay each bolus with 800 nL of precipitant solution.

  • Incubation: Seal the glass plates and incubate at 20 °C. Monitor for crystal growth using cross-polarized light (protein crystals will appear birefringent against the dark isotropic LCP background).

Workflow Visualization

LCP_Crystallization N1 Target Protein (Detergent Micelle) N3 Coupled Syringe Mixing (1:1 v/v Ratio) N1->N3 N2 Host Lipid Matrix (l-Threitol 2-O-nonyl-) N2->N3 N4 Bicontinuous Cubic Phase (Optical Isotropy) N3->N4 Hydration & Shear N5 Precipitant Overlay (Glass Sandwich Plate) N4->N5 Phase Validation N6 In Meso Crystal Growth (Diffraction Ready) N5->N6 Nucleation

Workflow of in meso membrane protein crystallization utilizing short-chain host lipids.

References

  • Caffrey, M. (2015). A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes. Acta Crystallographica Section F. 1

  • Liu, W., et al. (2014). 7.10 MAG. A Novel Host Monoacylglyceride for In Meso (Lipid Cubic Phase) Crystallization of Membrane Proteins. ACS Publications.2

  • Li, D., & Caffrey, M. (2011). Lipid cubic phase as a membrane mimetic for integral membrane protein enzymes. Proceedings of the National Academy of Sciences. 3

  • Cherezov, V., et al. (2006). Host Lipid and Temperature as Important Screening Variables for Crystallizing Integral Membrane Proteins in Lipidic Mesophases. PubMed Central (PMC). 4

  • Huang, C. Y., et al. (2015). (IUCr) In meso in situ serial X-ray crystallography of soluble and membrane proteins. International Union of Crystallography. 5

Sources

assessing purity of l-Threitol 2-O-nonyl- via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing Purity of l-Threitol 2-O-nonyl- via HPLC: A Comparative Technical Guide

Executive Summary & Technical Context

The Molecule: l-Threitol 2-O-nonyl- is a non-ionic, ether-linked amphiphile (detergent) derived from the four-carbon sugar alcohol, threitol.[1] Unlike ester-based detergents, the ether linkage at the C2 position confers exceptional chemical stability, making it resistant to hydrolysis in acidic or alkaline conditions. This stability is critical for solubilizing integral membrane proteins (IMPs) during long-duration structural studies, such as X-ray crystallography or cryo-EM.[1]

The Problem: The purity of l-Threitol 2-O-nonyl- is the single most critical variable in preventing protein denaturation and crystallization artifacts.[1] However, its chemical structure presents a unique analytical challenge: it lacks a chromophore. The molecule consists of a saturated alkyl chain and a polyol headgroup, neither of which absorbs UV light significantly above 200 nm.

The Objective: This guide objectively compares the industry-standard UV-Vis Detection (210 nm) against the superior alternative, Evaporative Light Scattering Detection (ELSD) . We demonstrate why ELSD (or Charged Aerosol Detection, CAD) is the mandatory standard for certifying the purity of this compound, exposing the "invisible" impurities that UV methods miss.

Comparative Analysis: UV-Vis vs. ELSD

The following comparison highlights why traditional UV methods are insufficient for l-Threitol 2-O-nonyl- and why ELSD is the requisite alternative for high-fidelity analysis.

Performance Comparison Table
FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-ELSD (Recommended)
Detection Principle Absorption of light by chromophores.[1][2]Light scattering by non-volatile particles.[1][2][3]
Analyte Response Poor. Relies on weak carboxyl/hydroxyl absorbance; signal is barely above noise.[1]Excellent. Universal response for non-volatile compounds; independent of optical properties.[1][2]
Impurity Visibility Selective. Detects only UV-active impurities (e.g., solvents, aromatic reactants).[1] Misses unreacted fatty alcohols.[1]Comprehensive. Detects all non-volatile impurities, including unreacted nonyl alcohol and di-alkylated byproducts.[1]
Gradient Compatibility Low. Drastic baseline drift occurs at low wavelengths (210 nm) during organic ramps.[1]High. Baseline remains stable as the mobile phase evaporates.[1]
Sensitivity (LOD) High (approx. 10–50 µg on column).[1]Low (approx. 0.1–1 µg on column).[1]
Suitability Preliminary screening only.[1]Final Purity Certification.
The "Chromophore Void" Explained

In the synthesis of l-Threitol 2-O-nonyl-, common impurities include:

  • Nonan-1-ol (Starting material): UV inactive.[1]

  • Di-O-nonyl threitol (Over-alkylation byproduct): UV inactive.[1]

  • Stereoisomers: UV inactive.[1]

Using Method A (UV at 210 nm), a sample containing 5% Nonan-1-ol may appear 99% pure because the impurity is invisible.[1] Using Method B (ELSD), the same sample will correctly register as 94% pure. Causality: Relying on UV creates a "false homogeneity" that leads to failed protein crystallization trials due to lipid-detergent mismatch.[1]

Experimental Protocol: The ELSD Standard

This protocol is designed to be a self-validating system.[1] The use of a C18 column with a water/acetonitrile gradient ensures separation based on hydrophobicity, effectively resolving the mono-alkylated product from di-alkylated byproducts and free fatty alcohols.

A. Instrumentation Setup
  • LC System: Quaternary Gradient Pump (e.g., Agilent 1260/1290 or equivalent).[1]

  • Detector: Evaporative Light Scattering Detector (ELSD) (Low-temperature operation preferred to prevent semi-volatile loss).[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm particle size.[1]

    • Why C18? Provides strong retention for the nonyl tail, allowing high resolution between the target ether and hydrophobic impurities.

B. Reagents & Mobile Phase
  • Solvent A: Milli-Q Water (0.1% Formic Acid - optional, improves peak shape).[1]

  • Solvent B: HPLC-grade Acetonitrile (ACN).[1]

  • Sample Diluent: 50:50 Water:ACN.

C. Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; ensures optimal nebulization.[1]
Injection Volume 20 µLSufficient mass load for ELSD sensitivity without column overload.[1]
Column Temp 30°CMaintains reproducible retention times.[1]
ELSD Drift Tube Temp 40°C - 50°CCritical: High enough to evaporate solvent, low enough to preserve the semi-volatile nonyl chain.
ELSD Gain OptimizedSet to keep the main peak at ~80% full scale.
Nebulizer Gas Nitrogen (3.5 bar)Inert carrier gas prevents oxidation and ensures uniform droplet size.[1]
D. Gradient Profile
  • 0–2 min: 50% B (Isocratic hold to stabilize baseline).

  • 2–15 min: 50% → 95% B (Linear gradient to elute the main product and push off hydrophobic di-alkylated impurities).

  • 15–20 min: 95% B (Wash).[1]

  • 20–25 min: 50% B (Re-equilibration).

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the purity assessment, highlighting the decision points where UV fails and ELSD succeeds.

PurityAssessment Sample Crude l-Threitol 2-O-nonyl- Sample HPLC HPLC Separation (C18 Column, ACN/H2O Gradient) Sample->HPLC Inject Split Signal Split HPLC->Split UV_Det Path A: UV Detector (210 nm) Split->UV_Det Traditional ELSD_Det Path B: ELSD / CAD Split->ELSD_Det Recommended Result_UV Result A: 'False Positive' Only traces of solvent/aromatics visible. Main product response weak. Fatty alcohols invisible. UV_Det->Result_UV Result_ELSD Result B: 'True Profile' 1. Main Peak (l-Threitol 2-O-nonyl) 2. Impurity: Nonan-1-ol (Hydrophobic) 3. Impurity: Di-nonyl byproduct ELSD_Det->Result_ELSD Decision Purity Calculation (Area Normalization) Result_UV->Decision Inaccurate Data Result_ELSD->Decision Accurate Data

Figure 1: Analytical workflow comparing the detection pathways. Path B (ELSD) provides the only reliable data for non-chromophoric detergent purity.

Data Interpretation & Validation

To ensure the protocol is self-validating , you must perform the following checks:

  • Linearity Check: Inject a serial dilution of a known standard (0.1 mg/mL to 1.0 mg/mL). ELSD response is non-linear (log-log relationship).[1]

    • Validation: Plot log(Area) vs. log(Concentration).[1] The

      
       should be > 0.99.[1][4]
      
  • Recovery Spike: Spike the sample with a known amount of Nonan-1-ol.[1]

    • Validation: If the method is valid, the ELSD must resolve the Nonan-1-ol peak (eluting later than the main product due to higher hydrophobicity) with a recovery of 90-110%.

  • Peak Purity:

    • The main peak should be symmetrical (Tailing Factor 0.8 – 1.2).[1]

    • No "shoulders" should be visible.[1] A shoulder often indicates the presence of the 1-O-nonyl isomer (regioisomer), which has slightly different retention.

Conclusion

For l-Threitol 2-O-nonyl-, HPLC-UV is a legacy method that poses significant risks to downstream applications.[1] The lack of chromophores in the detergent structure renders UV blind to critical lipophilic impurities. HPLC-ELSD (or CAD) is the scientifically robust alternative, offering the universal detection required to certify purity with confidence. Researchers prioritizing membrane protein stability must adopt evaporative aerosol detection to ensure their detergent inputs are truly homogeneous.[1]

References

  • Megoulas, N. C., & Koupparis, M. A. (2005).[1] ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]

  • Stetsenko, A., & Guskov, A. (2017).[1] Detergents and alternatives in cryo-EM studies of membrane proteins. Methods in Enzymology. National Institutes of Health (PMC).[1] [Link]

  • Racaud, C., et al. (2006).[1] Analysis of Non-ionic Surfactants by HPLC Using Evaporative Light-Scattering Detector. Journal of Liquid Chromatography & Related Technologies. [Link][1][5]

  • Chae, P. S., et al. (2010).[1] Maltose Neopentyl Glycol-3 (MNG-3) Analogues for Membrane Protein Study. National Institutes of Health (PMC).[1] [Link]

Sources

A Researcher's Guide to Characterizing Novel Ion Channel Modulators: A Hypothetical Case Study of l-Threitol 2-O-nonyl-

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

To our fellow researchers, scientists, and drug development professionals,

The exploration of novel chemical entities for their potential to modulate ion channel activity is a cornerstone of modern pharmacology and drug discovery.[1][2] Ion channels, as fundamental regulators of cellular excitability and signaling, represent a vast and promising landscape for therapeutic intervention in a myriad of diseases.[1][2]

This guide addresses the topic of "case studies using l-Threitol 2-O-nonyl- for ion channels." However, a comprehensive review of the scientific literature reveals a notable absence of published data on this specific compound and its interaction with ion channels. Therefore, a direct comparison guide with existing alternatives is not currently feasible.

Instead, we have leveraged our expertise to create what we believe is a more valuable resource: a detailed, in-depth guide on how to approach the characterization of a novel, hypothetical compound like l-Threitol 2-O-nonyl- for its effects on ion channels. This document serves as a roadmap for researchers, outlining a systematic and scientifically rigorous approach, from initial screening to detailed mechanistic studies. We will use l-Threitol 2-O-nonyl- as our hypothetical candidate to illustrate these principles.

Phase 1: Initial Screening and Target Identification

The first critical step is to determine if l-Threitol 2-O-nonyl- has any effect on ion channel activity and, if so, to identify its potential targets. High-throughput screening (HTS) methodologies are essential for this initial exploration.[3][4][5]

Fluorescence-Based Assays

A cost-effective and high-throughput initial approach involves using fluorescence-based assays that indirectly measure ion channel activity.[3][4] These assays can monitor changes in membrane potential or intracellular ion concentrations.

Experimental Protocol: Fluorescence-Based Membrane Potential Assay

  • Cell Culture: Plate a cell line expressing a specific ion channel of interest (e.g., HEK293 cells stably expressing a voltage-gated sodium channel like NaV1.7) in 96- or 384-well plates.

  • Dye Loading: Incubate the cells with a voltage-sensitive fluorescent dye (e.g., a FRET-based dye pair) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of l-Threitol 2-O-nonyl- to the wells. Include appropriate controls (vehicle, known inhibitor, and known activator).

  • Stimulation: Depolarize the cells to activate the ion channels. This can be achieved by adding a high concentration of potassium chloride or a specific channel activator.

  • Signal Detection: Measure the change in fluorescence using a plate reader. A decrease or increase in the fluorescence signal in the presence of l-Threitol 2-O-nonyl- would indicate a potential modulatory effect.

Automated Patch-Clamp Electrophysiology

For a more direct and detailed initial screen, automated patch-clamp (APC) systems can be employed.[3][6] These systems provide higher-quality data than fluorescence-based assays and can screen compounds against a panel of different ion channels.[5]

Experimental Workflow: Automated Patch-Clamp Screening

G cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis A Cell Culture (expressing target ion channel) B Cell Suspension Preparation A->B C Cell Trapping on Planar Electrode D Whole-Cell Configuration C->D E Application of l-Threitol 2-O-nonyl- D->E F Voltage Protocol & Current Recording E->F G Measurement of Current Inhibition/Potentiation F->G H Hit Identification G->H

Automated Patch-Clamp Screening Workflow

Phase 2: In-Depth Electrophysiological Characterization

Once a "hit" is identified, the next phase involves a detailed characterization of the compound's effect on the target ion channel using conventional manual patch-clamp electrophysiology, which remains the gold standard for studying ion channel function.[3][4]

Mechanism of Action Studies

The goal here is to understand how l-Threitol 2-O-nonyl- modulates the ion channel. Key questions to address include:

  • State Dependence: Does the compound preferentially bind to the channel in its resting, open, or inactivated state?

  • Voltage Dependence: Does the compound's effect change with the membrane potential?

  • Concentration-Response: What is the potency (IC50 or EC50) of the compound?

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use cells expressing the ion channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Data Acquisition: Apply specific voltage protocols to elicit ion currents and record the resulting currents in the absence and presence of varying concentrations of l-Threitol 2-O-nonyl-.

  • Data Analysis: Analyze the recorded currents to determine the effects on channel kinetics and potency.

G cluster_setup Experimental Setup cluster_protocol Recording Protocol cluster_output Data Output & Analysis A Patch-Clamp Amplifier D Patch Pipette with Electrode A->D B Microscope & Micromanipulator C Recording Chamber with Perfused Cell B->C B->D E Establish Whole-Cell Configuration F Apply Voltage-Clamp Protocol E->F G Record Baseline Current F->G H Perfuse with l-Threitol 2-O-nonyl- G->H I Record Modulated Current H->I J Current Traces I->J K I-V Curves & Dose-Response Curves J->K

Manual Patch-Clamp Electrophysiology Workflow

Phase 3: Comparative Analysis and Selectivity Profiling

A crucial aspect of characterizing a novel ion channel modulator is to determine its selectivity. A highly selective compound is often a more desirable therapeutic candidate due to a lower potential for off-target effects.

Selectivity Panel

l-Threitol 2-O-nonyl- should be tested against a panel of different ion channels, including various subtypes within the same family and channels from different families (e.g., other voltage-gated channels, ligand-gated channels, TRP channels).

Comparison with Known Modulators

The potency and mechanism of action of l-Threitol 2-O-nonyl- should be compared to well-characterized, clinically relevant ion channel modulators. This provides context for its potential therapeutic utility.

Table 1: Hypothetical Comparison of l-Threitol 2-O-nonyl- with other NaV1.7 Inhibitors

CompoundIC50 (nM)State DependenceMechanism of Action
l-Threitol 2-O-nonyl- [Experimental Data][Experimental Data][Experimental Data]
Tetrodotoxin10State-independentPore Blocker
ProTx-II0.3Resting StateGating Modifier
Lidocaine>10,000Inactivated StatePore Blocker

Conclusion

While direct case studies on l-Threitol 2-O-nonyl- and its effects on ion channels are not available, this guide provides a comprehensive framework for its investigation. By following a systematic approach of initial screening, detailed electrophysiological characterization, and comparative analysis, researchers can thoroughly elucidate the pharmacological profile of this and other novel compounds. Such a rigorous evaluation is paramount for the identification and development of the next generation of ion channel-targeted therapeutics.

References

  • Vistoli, G., et al. (2008).
  • Farre, C., & Fertig, N. (2015). Novel screening techniques for ion channel targeting drugs. PMC.
  • Farre, C., & Fertig, N. (2015). Novel screening techniques for ion channel targeting drugs. PubMed.
  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques.
  • Charles River Labor
  • Hutchings, C. J., et al. (2019). The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. UCL Discovery.
  • Balse, E., et al. (2024).
  • Lara, J., et al. (2020). Neuronal ion channel modulation by Drimys winteri compounds: Opening a new chemical space to neuropharmacology. PMC.
  • MDPI. (2025). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential.
  • MDPI. (2026).
  • Conley, E.C., & Brammar, W. J. (n.d.). Methods for detecting modulators of ion channels using thallium (i) sensitive assays.
  • Frontiers. (n.d.). Targeting ion channels with ultra-large library screening for hit discovery.
  • Berveniste, J., et al. (n.d.). WO2019074858A1 - Ion channel-binding peptides and methods of use thereof.
  • Vistoli, G., et al. (2008).
  • Berridge, M. J. (1986).
  • MDPI. (2021).
  • Beilstein Journals. (2023).
  • Chem-Impex. (n.d.). L-Threitol.
  • Ion Channel Modulators: Diverse Neurological Therapies. (2025).
  • MDPI. (2025). Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener.
  • Bakonyi, Z., et al. (2017).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Synthesis of l -threitol-based crown ethers and their application as enantioselective phase transfer catalyst in Michael additions | Request PDF.
  • MDPI. (2025). Inhibitory Activity of Calcium and Sodium Ion Channels of Neurotoxic Protoplaythoa variabilis V-Shape Helical Peptide Analogs and Their Neuroprotective Effect In Vitro.
  • NIST. (n.d.).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-O-Nonyl-L-Threitol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-O-Nonyl-L-Threitol (CAS: 163776-15-6) is a non-ionic surfactant belonging to the class of sugar-based amphiphiles.[1] While often utilized in membrane protein crystallization for its "gentle" solubilization properties compared to harsh detergents (e.g., SDS), it presents specific disposal challenges due to its aquatic toxicity potential and foaming characteristics.[1]

Core Directive: Do NOT dispose of this compound down the laboratory drain. Despite the biodegradability of the threitol head group, the nonyl alkyl chain poses a risk to aquatic ecosystems and can cause significant operational issues (foaming) in municipal water treatment systems.[1] All waste containing this compound must be segregated and incinerated via a licensed chemical waste contractor.[1][2]

Chemical Profile & Hazard Assessment

To ensure proper segregation, you must understand the chemical nature of the material.[1]

PropertySpecification
Chemical Name 2-O-Nonyl-L-Threitol
CAS Number 163776-15-6
Molecular Formula C₁₃H₂₈O₄
Molecular Weight 248.36 g/mol
Physical State Solid (Waxy powder) or Viscous Liquid (depending on purity)
Solubility Water soluble (Amphiphilic)
Primary Hazard Skin/Eye Irritant; Aquatic Toxicity (Chronic)
Mechanism of Hazard[2][3][4][5][6][7]
  • Surfactant Activity: Like all detergents, 2-O-Nonyl-L-Threitol disrupts lipid bilayers.[1] In the lab, this solubilizes proteins; in the eye or on skin, it damages cell membranes, causing irritation or corneal damage.[1]

  • Aquatic Toxicity: The hydrophobic nonyl chain allows the molecule to penetrate the gills and membranes of aquatic organisms.[1] Even if the sugar moiety degrades, the surfactant properties persist until full biodegradation occurs.[1]

Pre-Disposal Protocol: Segregation & Handling

Before disposal, the waste stream must be stabilized.[1]

  • Segregation of "Foamers":

    • Critical Operational Rule: Never mix significant quantities of surfactant waste with strong acids or bases in the primary waste drum.[1] Exothermic reactions can cause the surfactant to foam uncontrollably, leading to "volcano" spills from the waste container.[1]

    • Action: Collect 2-O-Nonyl-L-Threitol solutions in a separate "Aqueous/Organic Mixture" container, or ensure the main waste stream is neutral (pH 6-8).

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (0.11 mm minimum thickness).[1]

    • Eye Protection: Chemical splash goggles (standard safety glasses are insufficient for liquid surfactant splashes).[1]

Disposal Workflow

The following decision tree outlines the required steps for disposing of 2-O-Nonyl-L-Threitol in various states.

Disposal Decision Matrix

DisposalWorkflow Start Waste Identification: 2-O-Nonyl-L-Threitol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder/Waxy Solid) StateCheck->Solid Liquid Liquid Waste (Solutions/Buffers) StateCheck->Liquid Container Empty Container (Vial/Bottle) StateCheck->Container Bag Double Bag in Clear Polyethylene Solid->Bag ConcCheck Concentration Check Liquid->ConcCheck Rinse Triple Rinse with Water or Ethanol Container->Rinse TagSolid Label: 'Hazardous Waste: Solid Toxic/Irritant' Bag->TagSolid HighConc High Conc. (>1%) Stock Solutions ConcCheck->HighConc Stock LowConc Trace/Wash Buffer (<0.1%) ConcCheck->LowConc Dilute ChemWaste Collect in Chemical Waste Carboy (Blue/White) HighConc->ChemWaste DrainCheck Check Local EHS Policy (Strict No-Drain Rule?) LowConc->DrainCheck Drain Drain Disposal with Excess Water (ONLY if permitted) DrainCheck->Drain Yes (Rare) NoDrain Collect as Chemical Waste DrainCheck->NoDrain No (Standard) NoDrain->ChemWaste Deface Deface Label & Mark 'Empty' Rinse->Deface GlassBin Glass/Plastic Recycling or General Trash Deface->GlassBin

Figure 1: Decision tree for the segregation and disposal of 2-O-Nonyl-L-Threitol based on physical state and concentration.[1]

Detailed Procedures
A. Solid Waste (Pure Substance) [1]
  • Containment: Do not place loose powder directly into a drum. Place the solid material into a clear polyethylene bag or a screw-top jar.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-O-Nonyl-L-Threitol"[1]

    • Hazard Checkbox: "Toxic" and "Irritant".[1]

  • Disposal: Place the sealed container into the lab's Solid Chemical Waste Drum .

B. Liquid Waste (Solutions)
  • Collection: Pour into a High-Density Polyethylene (HDPE) carboy designated for "Aqueous Waste with Organic Contaminants." [1]

  • Compatibility Check: Ensure the carboy does not contain oxidizers (e.g., Nitric Acid) which could react with the organic alkyl chain.[1]

  • Foam Management: If the solution foams significantly during pouring, add a small amount of ethanol (if compatible with the waste stream) to break the foam, or pour slowly against the side of the container.[1]

  • Final Disposal: Hand over to the institutional waste contractor for incineration.[1]

C. Empty Containers
  • Triple Rinse: Rinse the empty vial three times with water or a small volume of ethanol.[1] Collect the rinsate as liquid chemical waste (Protocol B).

  • Defacing: Cross out the original label using a bold marker.[1] Write "EMPTY."

  • Discard: Place the rinsed, uncapped container in the glass recycling or laboratory trash, depending on local glass handling rules.

Regulatory & Compliance Codes

While specific RCRA codes depend on the exact formulation and local laws, use these guidelines for classification:

  • US EPA (RCRA): Not typically listed as a P- or U-listed acute hazardous waste.[1] However, it falls under Characteristic Waste if mixed with solvents (Ignitable D001) or if it exhibits toxicity.[1]

  • Default Classification: Non-regulated organic surfactant.[1]

  • Best Practice: Manage as Non-RCRA Regulated Chemical Waste (often coded as "NR" or "State-Regulated" depending on the state, e.g., California regulates all chemical waste).[1]

References

  • SageChem. (n.d.).[1] Product Profile: l-threitol, 2-O-nonyl- (CAS 163776-15-6).[1][3] Retrieved October 26, 2023, from [1]

  • Santa Cruz Biotechnology. (2023).[1][4] L-Threitol Safety Data Sheet (Parent Compound Reference).[1] Retrieved October 26, 2023, from [1]

  • Alconox, LLC. (2021).[1][5] Detergent Disposal and Aquatic Toxicity Guidelines.[1] TechNotes.[1][5] Retrieved October 26, 2023, from

  • WitPress. (2008).[1][6] Toxicity of Non-Ionic Surfactants in Aquatic Environments.[1][6] Environmental Toxicology.[1][7][6] Retrieved October 26, 2023, from [1]

Sources

Personal protective equipment for handling l-Threitol, 2-O-nonyl-

[3][5]

Logistics & Disposal Strategy

Disposal:

  • Do not pour down the drain. Non-ionic detergents can be toxic to aquatic life (H402 classification is common for this class).

  • Protocol: Collect in a container marked "Non-Halogenated Organic Waste" (if dissolved in organic solvents) or "Aqueous Chemical Waste" (if in water).

  • Container Rinsing: Triple rinse empty containers with water; collect the rinsate as waste.

Storage:

  • Store at -20°C under desiccated conditions.

  • Protect from light to prevent slow oxidation of the alkyl chain.

References

  • National Institutes of Health (NIH). (2017). Detergents and alternatives in cryo-EM studies of membrane proteins. PMC. Retrieved October 26, 2023, from [Link]

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